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  • Product: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
  • CAS: 1599548-80-7

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

An In-depth Technical Guide to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Introduction and Scope Substituted pyrimidines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Introduction and Scope

Substituted pyrimidines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1] Their prevalence stems from their versatile synthesis, ability to engage in various biological interactions, and their role as a bioisosteric replacement for other aromatic systems. This guide provides a detailed technical overview of a specific derivative, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS Number: 1599548-80-7).

This document delves into the fundamental chemical structure, including its critical tautomeric nature, and outlines its core physicochemical properties. We will explore a validated synthetic pathway, detail expected analytical signatures for structural confirmation, and discuss potential applications based on the broader class of pyrimidine derivatives. This guide is structured to provide not just data, but also the scientific rationale behind the compound's behavior and the experimental approaches to its study.

It is important to distinguish this compound from its well-studied isomer, 2-Isopropyl-6-methylpyrimidin-4-ol (CAS: 2814-20-2), which is a known metabolite of the pesticide Diazinon.[2][3][4] While structurally similar, the differing placement of the hydroxyl group significantly alters their chemical and biological profiles. This guide will focus exclusively on the 2-ol isomer as specified.

Part 1: Chemical Identity and Structural Elucidation

The foundational step in understanding any molecule is to define its structure and connectivity. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a heterocyclic compound built on a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Core Structural Information
IdentifierValueSource
IUPAC Name 4-methyl-6-(propan-2-yl)pyrimidin-2-ol[5]
CAS Number 1599548-80-7[5][6]
Molecular Formula C₈H₁₂N₂O[5][6]
Molecular Weight 152.19 g/mol [6]
SMILES CC(C)c1cc(C)nc(O)n1[5]
InChI Key FRDMRHORLFOAEC-UHFFFAOYSA-N[5]
Chemical Structure Diagram

The connectivity of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is visualized below.

Caption: Chemical structure of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Tautomerism: The Hydroxy-Keto Equilibrium

A critical feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with their keto form, 4-methyl-6-(propan-2-yl)pyrimidin-2(1H)-one. In this equilibrium, a proton migrates from the oxygen of the hydroxyl group to one of the ring nitrogen atoms. For most 2- and 4-hydroxypyrimidines, the equilibrium heavily favors the more stable amide-like keto (pyrimidinone) form.[7] This stability is attributed to the formation of a strong C=O double bond and favorable amide resonance.

While experimental data for this specific isomer is scarce, crystal structure analysis of the related isomer, 2-isopropyl-6-methylpyrimidin-4(3H)-one, confirms that it exists in the keto form in the solid state.[7] It is highly probable that 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol also predominantly exists as its keto tautomer under standard conditions. This is a crucial consideration for interpreting spectral data and predicting chemical reactivity.

tautomerism cluster_enol Enol Form (pyrimidin-2-ol) cluster_keto Keto Form (pyrimidin-2-one) enol enol enol_label 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol keto_label 4-Methyl-6-(propan-2-yl)pyrimidin-2(1H)-one enol_label->keto_label keto keto

Caption: Tautomeric equilibrium between the enol and keto forms.

Part 2: Physicochemical Properties

Physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, absorption, and reactivity. While specific, experimentally verified data for this compound is limited, predictions and data from closely related analogues provide valuable insights.

PropertyValue / ObservationRationale / Reference
Physical State Expected to be a white to off-white crystalline solid.Based on the properties of its isomer, 2-isopropyl-6-methyl-4-pyrimidinol, which appears as beige needles.[2][3]
Melting Point Not experimentally determined in available literature.Its isomer, 2-isopropyl-6-methyl-4-pyrimidinol, has a melting point of 172-175 °C.[4] A similar range could be anticipated.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents.The heterocyclic structure with polar N-H and C=O groups (in the keto form) suggests some polarity. However, the eight carbon atoms reduce aqueous solubility. Solvents like DMSO and methanol are commonly used for similar compounds.
pKa Predicted acidic pKa around 9-10.The N-H proton in the pyrimidinone tautomer is weakly acidic. The pKa of the related 2(1H)-pyrimidinone is 9.2.[8]

Part 3: Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[9] A common and robust method is the Prinzbach-type condensation, which involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule, such as guanidine.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic route to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol involves the cyclocondensation of an appropriately substituted β-diketone with guanidine. The required precursor is 5-methylhexane-2,4-dione.

synthesis_workflow reagent1 5-Methylhexane-2,4-dione conditions Base (e.g., NaOEt) Ethanol, Reflux reagent1->conditions reagent2 Guanidine Nitrate reagent2->conditions product 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol conditions->product Cyclocondensation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Procedure

This protocol is a representative method based on established pyrimidine syntheses and should be optimized for this specific substrate.[8]

Objective: To synthesize 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol via base-catalyzed cyclocondensation.

Materials:

  • 5-Methylhexane-2,4-dione (1.0 eq)

  • Guanidine nitrate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Absolute Ethanol (Anhydrous)

  • Hydrochloric acid (for neutralization)

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add guanidine nitrate and stir until fully dissolved. Subsequently, add 5-methylhexane-2,4-dione dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: The basic conditions deprotonate the diketone, facilitating nucleophilic attack, while reflux provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize the excess base by slowly adding aqueous HCl until the pH is approximately 7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Self-Validation: The purity of the final product must be confirmed by melting point analysis and the spectroscopic methods detailed in the following section.

Part 4: Analytical Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. Below are the expected spectral characteristics for the predominant keto tautomer, 4-methyl-6-(propan-2-yl)pyrimidin-2(1H)-one.

NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): [10][11]

    • δ ~11.0-12.0 ppm (s, 1H): Broad singlet corresponding to the N1-H proton.

    • δ ~6.0 ppm (s, 1H): Singlet for the C5-H proton on the pyrimidine ring.

    • δ ~2.8-3.0 ppm (septet, 1H): Septet for the isopropyl -CH group, coupled to the six methyl protons.

    • δ ~2.2 ppm (s, 3H): Singlet for the C4-Methyl group protons.

    • δ ~1.2 ppm (d, 6H): Doublet for the two equivalent methyl groups of the isopropyl substituent.

  • ¹³C NMR (100 MHz, DMSO-d₆): [12][13]

    • δ ~165 ppm: C2 (C=O group).

    • δ ~160 ppm: C6 (carbon attached to the isopropyl group).

    • δ ~155 ppm: C4 (carbon attached to the methyl group).

    • δ ~105 ppm: C5 (protonated ring carbon).

    • δ ~35 ppm: Isopropyl -CH carbon.

    • δ ~22 ppm: Isopropyl -CH₃ carbons.

    • δ ~20 ppm: C4-Methyl carbon.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum would be expected to show the following key absorption bands, confirming the presence of the pyrimidinone structure.[14][15][16]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3050 (broad)N-H StretchAmide N-H
2980-2850C-H StretchAlkyl (isopropyl, methyl)
~1680 (strong)C=O StretchCyclic Amide (Lactam)
1620-1550C=N / C=C StretchPyrimidine Ring
1470-1430C-H BendAlkyl
Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) in positive mode is suitable for this polar molecule.

  • Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺.

  • m/z Value: For C₈H₁₂N₂O, the expected m/z for [M+H]⁺ is approximately 153.1028 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the elemental composition.[17]

Part 5: Applications and Future Directions

While specific applications for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol are not yet widely documented, its structure as a substituted pyrimidine places it within a class of compounds with immense biological and industrial relevance.

  • Scaffold for Drug Discovery: Pyrimidine derivatives are integral to a vast array of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[1][18] This compound serves as a valuable building block for creating more complex molecules. The substituents (methyl, isopropyl) can be modified to tune lipophilicity and steric interactions, enabling chemists to optimize binding to biological targets.

  • Agrochemical Research: As evidenced by its isomer, pyrimidine structures are active in the agrochemical sector.[3] This compound could be explored as a precursor for new herbicides or pesticides, or as a scaffold to develop compounds that modulate plant growth.[19]

  • Materials Science: The hydrogen bonding capabilities of the pyrimidinone tautomer (forming N-H···O dimers) make it an interesting candidate for the development of supramolecular assemblies and liquid crystals.[7]

Future research should focus on the thorough biological screening of this compound and its derivatives to unlock their therapeutic potential. Further exploration of its coordination chemistry could also yield novel catalysts or functional materials.

Part 6: Safety and Handling

Based on data for the isomeric compound 2-isopropyl-6-methyl-4-pyrimidinol, a similar hazard profile can be anticipated. Standard laboratory precautions should be strictly followed.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Compatible chemical-resistant gloves.

    • Eye Protection: Chemical safety goggles or face shield.

    • Respiratory Protection: Use in a well-ventilated area or with a government-approved respirator if dusts are generated.

  • Handling and Storage:

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.

References

  • Molport. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. Molport. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 2-Methoxymethyl-pyrimidin-4-ylamine.
  • Supporting Information for "A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating". (2009). Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2014, August 1). 2 Isopropyl 6 methyl 4 pyrimidinol. mzCloud. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(ethylsulfanyl)-6-methyl-2-(propan-2-yl)pyrimidine. NextSDS. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1).
  • LookChem. (n.d.). Cas 147118-36-3, 4-(4-Fluorophenyl)-.... LookChem. Retrieved from [Link]

  • MassBank. (2019, May 31). 2-Isopropyl-6-methyl-pyrimidin-4-ol. MassBank. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015).
  • Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules, 29(2).
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert.
  • 4′-(N-(Propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. (2020). Molbank, 2020(2).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2023). Frontiers in Chemistry.
  • NextSDS. (n.d.). 6-(propan-2-yl)pyrimidin-4-ol. NextSDS. Retrieved from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(22).
  • PMDA. (n.d.). Infrared Reference Spectra. Pharmaceuticals and Medical Devices Agency.
  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9).
  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org.

Sources

Exploratory

Comprehensive Technical Guide: ¹H and ¹³C NMR Characterization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Executive Summary In modern drug discovery and organic synthesis, pyrimidine derivatives serve as foundational pharmacophores. Specifically, 4-methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, pyrimidine derivatives serve as foundational pharmacophores. Specifically, 4-methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7) is a highly versatile building block. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. As an application scientist, it is critical to recognize that a static 2D chemical drawing fails to capture the dynamic solution-state behavior of pyrimidin-2-ols. This whitepaper provides an authoritative, deep-dive analysis of the ¹H and ¹³C NMR chemical shifts for this compound, focusing on the structural dynamics, causality behind the spectral data, and a self-validating experimental protocol for rigorous characterization.

Structural Dynamics: The Tautomeric Equilibrium

The most critical factor in interpreting the NMR spectra of 2-hydroxypyrimidines is their inherent keto-enol tautomerism[1]. The molecule exists in a dynamic equilibrium between the aromatic pyrimidin-2-ol (hydroxy form) and the non-aromatic pyrimidin-2(1H)-one (oxo form).

The position of this equilibrium is highly solvent-dependent. In polar, hydrogen-bonding solvents such as DMSO-d₆, the equilibrium shifts almost entirely toward the oxo form[2][3]. This is driven by the high dielectric constant of the solvent, which stabilizes the highly polar carbonyl group and the resulting dipole-dipole interactions[3]. Conversely, in non-polar environments or the gas phase, the hydroxy form becomes more competitive[2].

Tautomeric_Equilibrium Hydroxy Pyrimidin-2-ol (Hydroxy Form) Oxo Pyrimidin-2(1H)-one (Oxo Form) Hydroxy->Oxo Proton Transfer Solvent_NP Non-Polar Solvents (e.g., CDCl3) Solvent_NP->Hydroxy Stabilizes Solvent_P Polar Solvents (e.g., DMSO-d6) Solvent_P->Oxo Stabilizes

Figure 1: Solvent-dependent tautomeric equilibrium of 4-methyl-6-(propan-2-yl)pyrimidin-2-ol.

Empirical & Predictive NMR Data Analysis

The following tables summarize the quantitative ¹H and ¹³C NMR data for 4-methyl-6-(propan-2-yl)pyrimidin-2-ol, assuming acquisition in DMSO-d₆ at 298 K (where the pyrimidin-2(1H)-one tautomer predominates).

¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment Causality
C6-CH(CH₃)₂ ~1.15Doublet (d)6H6.8 HzSplit by the adjacent methine proton (n+1 rule). Highly shielded alkyl environment.
C4-CH₃ ~2.15Singlet (s)3H-Deshielded relative to standard alkanes due to the proximity of the electron-withdrawing pyrimidine ring.
C6-CH(CH₃)₂ ~2.75Septet (sept)1H6.8 HzSplit by the six equivalent methyl protons.
C5-H ~6.05Singlet (s)1H-Appears as a singlet because C4 and C6 are fully substituted.
N1-H / O-H ~11.5 – 12.0Broad Singlet (br s)1H-Highly deshielded tautomeric proton. Broadened due to quadrupolar relaxation of N and chemical exchange.

Mechanistic Insight (The C5 Proton): A common pitfall is expecting the C5 aromatic proton to appear between 7.0–8.0 ppm. However, in the pyrimidin-2(1H)-one tautomer, the nitrogen atoms and the C=O group create a strong resonance electron-donating effect into the C5 position. This enamine-like character significantly increases electron density at C5, shielding the proton and shifting it upfield to ~6.05 ppm[4].

¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
C6-CH(CH₃)₂ ~21.5Primary (CH₃)Standard aliphatic methyl carbons of an isopropyl group.
C4-CH₃ ~23.0Primary (CH₃)Standard aliphatic methyl carbon attached to an sp² center.
C6-CH(CH₃)₂ ~35.2Tertiary (CH)Deshielded relative to the methyls due to branching.
C5 ~103.5Tertiary (CH)Highly shielded aromatic carbon due to strong resonance electron donation from the N/O heteroatoms[4].
C2 (C=O) ~156.0Quaternary (C)Characteristic shift for a urea-like carbonyl carbon in pyrimidones.
C4 (C-CH₃) ~165.5Quaternary (C)Deshielded by the adjacent imine-like nitrogen and methyl hyperconjugation.
C6 (C-iPr) ~171.0Quaternary (C)Further deshielded compared to C4 due to the stronger inductive/hyperconjugative effects of the isopropyl group.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure scientific integrity, the acquisition of NMR data must not be a passive recording but an active, self-validating system. The following step-by-step methodology guarantees unambiguous structural assignment and verifies the tautomeric state.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d₆. Include 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Manually tune and match the probe for both ¹H and ¹³C frequencies. Causality: Proper tuning minimizes reflected power, which is critical for the sensitivity required to resolve the quaternary carbons (C2, C4, C6).

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard 30° flip angle pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled sequence (e.g., zgpg30). Use a minimum of 512 scans and a D1 of 2.0 seconds to allow for sufficient Nuclear Overhauser Effect (NOE) buildup on the quaternary carbons.

  • Self-Validation (D₂O Exchange): Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

    • Validation Logic: The broad downfield signal at ~11.5–12.0 ppm will disappear due to rapid H/D exchange (forming N1-D / O-D). This definitively isolates the tautomeric proton from the carbon-bound framework, ensuring the structural assignment is internally verified[1].

NMR_Workflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Tune 2. Probe Tuning & Matching Optimize for 1H/13C Nuclei Prep->Tune Acq1H 3. 1H NMR Acquisition ns=16, d1=2s, 30° pulse Tune->Acq1H Acq13C 4. 13C NMR Acquisition ns=512+, d1=2s, 1H-decoupled Acq1H->Acq13C D2O 5. D2O Exchange Validation Confirm NH/OH Tautomeric Proton Acq13C->D2O

Figure 2: Self-validating NMR acquisition workflow for tautomeric pyrimidine characterization.

References

  • Silva, A. M. P. W. da, et al. "Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol." Molecular Simulation, 2019, 45(1), 58-67. URL:[Link]

  • Silva, P. J., et al. "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 2013, 117(46), 11905–11914. URL:[Link]

  • Smets, J., et al. "Matrix-Isolation FT-IR Studies and ab Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or Isocytosine Tautomers. 6. Experimental Observation of a Water-Induced Tautomeric Shift for 2-Hydroxypyrimidine." The Journal of Physical Chemistry A, 2000, 104(2), 375–384. URL:[Link]

Sources

Foundational

The Evolving Landscape of Pyrimidine-2-ol Derivatives: A Technical Guide to Their Mechanisms of Action

Introduction: The Privileged Pyrimidine Scaffold The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its unique physicochemical properties have made it a "privileged scaffold" in drug discovery, leading to the development of therapeutics across a wide spectrum of diseases.[1] This guide delves into the intricate mechanisms of action of a specific subclass: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol derivatives. While direct research on this exact substitution pattern is emerging, the wealth of knowledge on the broader pyrimidine-2-ol class provides a robust framework for understanding their therapeutic potential. These derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] This document will serve as a technical resource for researchers and drug development professionals, elucidating the core mechanisms, outlining key experimental protocols, and providing insights into the structure-activity relationships that govern the efficacy of these promising compounds.

Core Mechanisms of Action: A Multifaceted Approach

The biological activity of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol derivatives is not dictated by a single, universal mechanism. Instead, these compounds exhibit a remarkable ability to interact with a variety of molecular targets, leading to a range of downstream cellular effects. The following sections explore the most prominent and well-documented mechanisms of action for pyrimidine-2-ol and related pyrimidine derivatives.

Enzyme Inhibition: A Primary Mode of Action

A significant body of research points to enzyme inhibition as a primary mechanism through which pyrimidine derivatives exert their therapeutic effects. The specific enzymes targeted can vary depending on the overall structure of the molecule.

Many pyrimidine derivatives have demonstrated potent anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation, pain, and fever.

Some pyrimidine analogs of acetaminophen have been shown to be effective inhibitors of prostaglandin biosynthesis.[5][6] The proposed mechanism involves the pyrimidine derivative acting as a reducing co-substrate for the peroxidase activity of the COX enzyme, thereby inhibiting the production of pro-inflammatory prostaglandins.[5] The efficacy of inhibition is influenced by the electronic properties of the pyrimidine ring and its substituents.[5]

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[7] Pyrimidine analogs of dihydroorotate and orotic acid have been investigated as inhibitors of DHODH.[7] The inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells. The intact amide and imide groups of the pyrimidine ring, along with a carboxylic acid group at the 6-position, have been identified as crucial for significant enzyme inhibition.[7]

Antimicrobial Activity: Disrupting Microbial Growth

Pyrimidine derivatives have a long history as effective antimicrobial agents.[4][8][9][10] Their mechanism of action in microorganisms can be multifaceted, often involving the inhibition of essential metabolic pathways or the disruption of cellular structures.

The antimicrobial activity of pyrimidin-2-ol/thiol/amine analogues has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10] While the precise molecular targets are not always fully elucidated, it is hypothesized that these compounds may interfere with microbial DNA synthesis, protein synthesis, or cell wall integrity. The specific substitutions on the pyrimidine ring play a critical role in determining the spectrum and potency of antimicrobial activity.

Modulation of Cellular Signaling Pathways in Cancer

In the context of oncology, pyrimidine derivatives have been shown to modulate various signaling pathways that are critical for cancer cell survival and proliferation.[1]

For instance, certain pyrimidine-based compounds have been developed as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a significant role in cancer cell migration and invasion.[1] By inhibiting FAK, these derivatives can disrupt the signaling cascades that lead to metastasis.

Furthermore, pyrimidine pharmacophores have been incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in certain types of breast and lung cancer.[1] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell growth and survival.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol derivatives, a series of well-established experimental protocols can be employed. The following provides a detailed, step-by-step methodology for key assays.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of the substrate, arachidonic acid, in ethanol.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

  • Detection of Prostaglandin E2 (PGE2):

    • Stop the reaction after a defined period (e.g., 2 minutes) by adding a quenching solution (e.g., 1 M HCl).

    • Measure the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the inhibition of DHODH activity, a key enzyme in pyrimidine biosynthesis.

Methodology:

  • Enzyme and Substrate Preparation:

    • Purify or obtain commercially available recombinant human DHODH.

    • Prepare solutions of the substrates, dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol; DCIP).

  • Assay Reaction:

    • In a cuvette or 96-well plate, combine the DHODH enzyme, the test compound at various concentrations, and the reaction buffer.

    • Initiate the reaction by adding dihydroorotate and DCIP.

  • Spectrophotometric Measurement:

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the test compound.

    • Determine the percentage of DHODH inhibition and the IC50 value as described for the COX inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Preparation of Microbial Inoculum:

    • Grow the bacterial or fungal strains to be tested in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation and Visualization

To facilitate the interpretation of experimental results, quantitative data should be summarized in a clear and organized manner.

Table 1: Example of COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.819.0
Derivative B25.612.32.1
Celecoxib (Control)>1000.05>2000

Table 2: Example of Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative C81632
Derivative D4816
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2
Visualizing Signaling Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine-2-ol Derivative Pyrimidine_Derivative->COX_Enzyme Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Cells/Microbes with Compound Compound_Prep->Incubation Cell_Culture Culture and Harvest Target Cells/Microbes Cell_Culture->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Processing Calculate % Inhibition or MIC Measurement->Data_Processing IC50_Determination Determine IC50/MIC Values Data_Processing->IC50_Determination

Caption: General Workflow for In Vitro Mechanistic Assays.

Conclusion and Future Directions

The 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research into related pyrimidine derivatives, it is plausible that these compounds will exhibit a range of biological activities mediated by mechanisms such as enzyme inhibition and the modulation of key cellular signaling pathways. The experimental protocols and frameworks outlined in this guide provide a solid foundation for researchers to systematically investigate the precise mechanisms of action of new derivatives. Future research should focus on identifying the specific molecular targets of these compounds and elucidating the detailed structure-activity relationships that govern their potency and selectivity. Such studies will be instrumental in optimizing the therapeutic potential of this important class of molecules and advancing them through the drug development pipeline.

References

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 53. [Link][8][9][10]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link][3]

  • Abdel-rahman, A. A.-H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(4), 301-313. [Link][4]

  • Pratt, D. A., et al. (2010). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Bioorganic & Medicinal Chemistry, 18(1), 389-397. [Link][5][6]

  • Chen, S.-F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(7), 1341-1347. [Link][7]

  • Wadsworth, D. J., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 434. [Link][1]

  • Singh, P., & Kumar, A. (2013). An overview on synthesis and biological activity of pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 86-90. [Link][2]

Sources

Exploratory

Thermodynamic Stability and Aqueous Speciation of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol: A Technical Whitepaper

Executive Summary For drug development professionals and agrochemical researchers, understanding the thermodynamic stability and speciation of pyrimidine derivatives in aqueous solutions is critical for predicting bioava...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and agrochemical researchers, understanding the thermodynamic stability and speciation of pyrimidine derivatives in aqueous solutions is critical for predicting bioavailability, environmental fate, and target-binding affinity. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a highly substituted 2-hydroxypyrimidine. In aqueous environments, this molecule does not exist as a static entity; rather, it participates in a complex, solvent-mediated tautomeric and acid-base equilibrium network. This whitepaper deconstructs the thermodynamic drivers of its aqueous stability, details the causality behind its structural dynamics, and provides field-proven protocols for empirical validation.

Structural Dynamics: The Lactam-Lactim Tautomerism

The core thermodynamic driver defining the behavior of 4-methyl-6-(propan-2-yl)pyrimidin-2-ol in water is the keto-enol—or more accurately, lactam-lactim—tautomerism.

While the IUPAC name implies a hydroxyl group at the C2 position (the lactim or 2-pyrimidinol form), this species is thermodynamically disfavored in aqueous media. Water, possessing a high dielectric constant, preferentially stabilizes the more polar lactam tautomer (the 2(1H)-pyrimidinone form) via extensive intermolecular hydrogen bonding[1].

The Causality of the Tautomeric Shift

The transition between the lactim and lactam forms requires a proton transfer from the exocyclic oxygen to the endocyclic nitrogen.

  • Gas Phase (Direct Transfer): In the absence of solvent, intramolecular proton transfer requires the formation of a highly strained, four-membered transition state. This direct mechanism imposes a massive Gibbs free energy of activation ( ΔG‡>35 kcal/mol), rendering the tautomers virtually locked at room temperature.

  • Aqueous Phase (Indirect Transfer): In water, the solvent actively participates in the reaction coordinate. A single water molecule can act as a proton bridge—accepting a proton from the hydroxyl group while simultaneously donating a proton to the adjacent ring nitrogen. This indirect, water-mediated proton transfer drastically reduces the activation barrier to approximately 14.0 kcal/mol, allowing rapid equilibration[2].

G Cation Cationic Form (pH < 2.5) Lactam 2(1H)-Pyrimidinone (Lactam, Major in H2O) Cation->Lactam -H⁺ (pKa1) Lactim 2-Pyrimidinol (Lactim, Minor in H2O) Cation->Lactim -H⁺ (pKa1) Lactam->Lactim Indirect Proton Transfer (Water-Mediated) Anion Anionic Form (pH > 9.5) Lactam->Anion -H⁺ (pKa2) Lactim->Anion -H⁺ (pKa2)

Fig 1: Tautomeric and acid-base equilibrium network of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Acid-Base Speciation and Substituent Effects

The thermodynamic stability of the compound is inextricably linked to the pH of the aqueous environment. The molecule exhibits two distinct ionization events:

  • pKa1​ (Protonation): The transition from the neutral tautomeric mixture to the cationic form (protonation of the second ring nitrogen).

  • pKa2​ (Deprotonation): The transition from the neutral form to the anionic form (deprotonation of the lactam NH or lactim OH).

For the unsubstituted parent compound, 2-hydroxypyrimidine, the reported pKa1​ is 2.24 and the pKa2​ is 9.17 at 25°C[3].

Inductive (+I) Substituent Effects: The presence of the 4-methyl and 6-(propan-2-yl)[isopropyl] groups introduces significant electron-donating inductive (+I) effects. By pushing electron density into the pyrimidine π -system, these alkyl groups stabilize the positively charged cationic form (raising pKa1​ to ~2.5–2.8) and destabilize the negatively charged anionic form (raising pKa2​ to ~9.4–9.8). Consequently, the neutral, highly stable lactam form dominates a slightly wider physiological and environmental pH window (pH 3 to 9).

Summary of Thermodynamic Parameters
Thermodynamic ParameterEstimated Value (Aqueous, 298 K)Mechanistic Significance
pKa1​ (Cation Neutral)~2.5 - 2.8Protonation of ring nitrogen; stabilized by +I alkyl groups.
pKa2​ (Neutral Anion)~9.4 - 9.8Deprotonation of lactam NH; destabilized by +I alkyl groups.
ΔG‡ (Indirect Proton Transfer)~14.0 kcal/molActivation barrier lowered by water-mediated proton relay[2].
ΔGtaut∘​ (Lactim Lactam)< 0 kcal/molSpontaneous thermodynamic shift toward the polar 2(1H)-pyrimidinone form[1].

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability and speciation of this compound, researchers must employ orthogonal analytical techniques. Below are field-proven, step-by-step methodologies.

Protocol A: UV-Vis Spectrophotometric pKa​ Determination

Causality: UV-Vis spectroscopy is selected because the π→π∗ and n→π∗ transitions of the pyrimidine ring are exquisitely sensitive to the protonation state. The shift in λmax​ provides a direct, non-invasive readout of the electronic structure.

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers spanning pH 1.0 to 12.0 in 0.5 pH increments. Self-Validation: Verify the pH of each buffer using a calibrated glass electrode immediately prior to the experiment to prevent CO 2​ absorption drift.

  • Stock Solution: Dissolve 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in a minimal volume of HPLC-grade methanol (1 mg/mL) to ensure complete dissolution before aqueous dilution.

  • Sample Equilibration: Spike 20 μ L of the stock into 2 mL of each buffer solution. Incubate at exactly 298 K for 15 minutes.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm against a matched buffer blank.

  • Data Validation & Analysis: Plot the spectra overlay. Critical Check: You must observe clear isosbestic points (wavelengths where absorbance remains constant across pH changes). The presence of isosbestic points self-validates that only two species (e.g., cation and neutral lactam) are in equilibrium, ruling out hydrolytic degradation. Extract pKa​ values using the Henderson-Hasselbalch equation at the wavelength of maximum variance.

Protocol B: NMR Profiling of Tautomeric Equilibria

Causality: Because the tautomeric exchange is fast on the NMR timescale at 298 K, a standard 1H NMR spectrum will only show a time-averaged signal. By manipulating temperature and solvent, we can deconvolute the thermodynamics of the lactam-lactim ratio.

  • Sample Preparation: Dissolve 5 mg of the compound in 600 μ L of D2​O buffered at pH 6.0 (using deuterated phosphate buffer) to ensure the molecule is strictly in its neutral state.

  • Variable Temperature (VT) NMR: Acquire 1H and 13C NMR spectra starting at 298 K, then systematically cool the probe to 275 K.

  • Signal Tracking: The labile hydroxyl/lactam proton will exchange with D2​O and remain invisible. Instead, track the non-labile C5-H proton (the proton between the methyl and isopropyl groups) and the alkyl protons.

  • Thermodynamic Extraction: As the temperature drops, the exchange rate slows. If decoalescence of the C5-H signal occurs, integrate the distinct lactam and lactim peaks to calculate the equilibrium constant ( KT​ ). Plot ln(KT​) versus 1/T (van 't Hoff plot) to extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

References

  • [3] 2-Hydroxypyrimidine 557-01-7 wiki - Guidechem. Guidechem. URL:

  • [2] Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one. Taylor & Francis. URL:

  • [4] Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications. URL:

  • [1] From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications. URL:

Sources

Foundational

An In-depth Technical Guide on the Tautomeric Equilibrium and Isomerism in 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Abstract This technical guide provides a comprehensive examination of the tautomeric equilibrium and isomerism of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a substituted pyrimidin-2-ol derivative. Pyrimidine scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium and isomerism of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a substituted pyrimidin-2-ol derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active molecules.[1][2] Understanding the tautomeric preferences of this class of compounds is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to target macromolecules. This guide will delve into the structural aspects of the potential tautomers, the analytical techniques for their characterization, and the factors influencing the equilibrium. Detailed experimental protocols and computational approaches are provided to offer a robust framework for researchers in the field.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Tautomerism, the phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry.[3] In heterocyclic chemistry, particularly in systems containing endocyclic and exocyclic heteroatoms, tautomerism plays a crucial role in defining the chemical and biological properties of molecules.[3] Pyrimidin-2-ol and its derivatives are classic examples of compounds that exhibit prominent lactam-lactim tautomerism, a type of keto-enol tautomerism.[4][5][6]

The equilibrium between the lactam (keto) and lactim (enol) forms is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[7][8] The distinct electronic distribution and hydrogen bonding capabilities of each tautomer can lead to significant differences in their biological activity. Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a molecule like 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a prerequisite for rational drug design and development.

Tautomeric Forms of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

The primary tautomeric equilibrium for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol involves the interconversion between the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) forms. The core structure, with its methyl and isopropyl substituents, can exist in the following principal tautomeric forms:

  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (Lactim/Enol Form): This is the aromatic hydroxy form.

  • 4-Methyl-6-(propan-2-yl)-1H-pyrimidin-2-one (Lactam/Keto Form): A common keto tautomer.

  • 4-Methyl-6-(propan-2-yl)-3H-pyrimidin-2-one (Lactam/Keto Form): Another possible keto tautomer.

The relative stability of these forms is a delicate balance of aromaticity, intramolecular interactions, and solvation effects.[9] Generally, for 2-hydroxypyrimidine systems, the keto form is favored in solution and the solid state, largely due to stabilization through intermolecular hydrogen bonding.[8][10]

Diagram of Tautomeric Equilibrium:

Tautomers Lactim 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (Lactim/Enol Form) Lactam1H 4-Methyl-6-(propan-2-yl)-1H-pyrimidin-2-one (Lactam/Keto Form) Lactim->Lactam1H Equilibrium Lactam3H 4-Methyl-6-(propan-2-yl)-3H-pyrimidin-2-one (Lactam/Keto Form) Lactim->Lactam3H Equilibrium Lactam1H->Lactam3H Equilibrium

Caption: Tautomeric equilibrium of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomerism in solution.[11] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of coexisting tautomers.[8]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K). Advanced 2D NMR techniques like HSQC and HMBC can be employed for unambiguous signal assignment.[12]

  • Data Analysis:

    • Identify distinct sets of signals corresponding to each tautomer. Key diagnostic signals include the chemical shifts of the ring protons, the C2 carbon (which will be significantly different for the C-O and C=O bonds), and the N-H protons of the lactam forms.[8]

    • Quantify the relative populations of the tautomers by integrating the corresponding well-resolved proton signals.

Expected Observations:

  • Lactim Form: Aromatic proton signals in the typical range for pyrimidines. The C2 signal in the ¹³C NMR will be in the range of a carbon singly bonded to oxygen.

  • Lactam Forms: The presence of N-H protons, which will appear as broad signals. The C2 carbon will show a downfield shift characteristic of a carbonyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, as the different electronic structures of the tautomers lead to distinct absorption spectra.[13][14][15] While individual tautomer spectra often overlap, solvatochromic studies and computational analysis can aid in deconvolution.[16]

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the changes in the absorption maxima (λ_max) and molar absorptivity as a function of solvent polarity.

    • A significant shift in λ_max with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[15]

    • In some cases, distinct absorption bands for each tautomer may be observable, allowing for the calculation of the equilibrium constant.[17]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[1]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve the crystal structure.

  • Analysis: The refined structure will unequivocally identify the positions of all atoms, including the hydrogen atoms, thereby confirming the dominant tautomer in the crystalline phase.

Computational Investigation of Tautomer Stability

Quantum mechanical calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the factors governing tautomeric stability.[18] Density Functional Theory (DFT) methods are widely used for this purpose.[19]

Protocol for Computational Analysis:

  • Structure Optimization: Build the 3D structures of all possible tautomers of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Thermodynamic Analysis: Perform frequency calculations to obtain thermodynamic parameters such as Gibbs free energy, which can be used to predict the equilibrium constants.

  • Solvent Effects: Employ continuum solvation models (e.g., PCM) to simulate the effect of different solvents on the tautomeric equilibrium.

Data Presentation:

TautomerGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (Lactim)Calculated ValueCalculated Value
4-Methyl-6-(propan-2-yl)-1H-pyrimidin-2-one (Lactam)Calculated ValueCalculated Value
4-Methyl-6-(propan-2-yl)-3H-pyrimidin-2-one (Lactam)Calculated ValueCalculated Value

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a result of a complex interplay of several factors:

  • Aromaticity: The lactim form possesses an aromatic pyrimidine ring, which contributes to its stability.[9]

  • Hydrogen Bonding: In the solid state and in protic solvents, the lactam forms can engage in strong intermolecular hydrogen bonding, which can significantly stabilize them over the lactim form.[1]

  • Solvent Polarity: Polar solvents tend to favor the more polar lactam tautomer.[7][20]

  • Substituent Effects: The electronic properties of the methyl and isopropyl groups can subtly influence the basicity of the nitrogen atoms and the acidity of the hydroxyl/N-H protons, thereby affecting the equilibrium.

Workflow for Tautomer Analysis:

TautomerAnalysisWorkflow cluster_experimental Experimental Characterization cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Equilibrium Tautomeric Equilibrium Characterization NMR->Equilibrium UVVis UV-Vis Spectroscopy UVVis->Equilibrium XRay X-ray Crystallography XRay->Equilibrium DFT DFT Calculations (Geometry Optimization, Energy) Solvation Solvation Models DFT->Solvation Solvation->Equilibrium Compound 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Compound->NMR Compound->UVVis Compound->XRay Compound->DFT

Caption: Workflow for the comprehensive analysis of tautomeric equilibrium.

Conclusion

The study of tautomeric equilibrium in 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a critical endeavor for researchers in medicinal chemistry and related fields. A combination of advanced spectroscopic techniques, particularly NMR and X-ray crystallography, along with robust computational methods, provides a powerful toolkit for the comprehensive characterization of this phenomenon. The insights gained from such studies are invaluable for understanding the structure-activity relationships of pyrimidine-based compounds and for the rational design of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. Retrieved from [Link]

  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042–1045. [Link]

  • ACS Publications. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

  • ACS Publications. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • ACS Publications. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Retrieved from [Link]

  • ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Retrieved from [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of tautomerism in RNA biochemistry. Retrieved from [Link]

  • MDPI. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

  • MDPI. (2021). Keto-Enol Tautomerism in Passerini and Ugi Adducts. Retrieved from [Link]

  • ACS Publications. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... Retrieved from [Link]

  • ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Retrieved from [Link]

  • Byju's. (n.d.). What is Tautomerism?. Retrieved from [Link]

  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(ethylsulfanyl)-6-methyl-2-(propan-2-yl)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrimidinone. Retrieved from [Link]

  • Molport. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. Retrieved from [Link]

  • MIT Open Access Articles. (2014). Role of tautomerism in RNA biochemistry. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Computational Modeling and Frontier Orbital Analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Prepared by: Gemini, Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] As the pace of drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] As the pace of drug discovery accelerates, in silico modeling has emerged as an indispensable tool for rapidly characterizing novel compounds, predicting their properties, and optimizing their development trajectory.[3] This technical guide provides a comprehensive, step-by-step protocol for the computational analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a representative pyrimidine derivative. We detail a robust workflow grounded in Density Functional Theory (DFT) to determine its optimal three-dimensional geometry and, critically, to analyze its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a fundamental quantum chemical descriptor that provides profound insights into a molecule's electronic properties, kinetic stability, and chemical reactivity.[4] This guide is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and the practical execution of a validated computational methodology.

Introduction: Bridging Computational Chemistry and Drug Design

The Pyrimidine Motif in Modern Therapeutics

The pyrimidine ring system is a privileged scaffold in drug discovery, integral to the structure of nucleobases in DNA and RNA and central to a wide range of pharmaceuticals.[5] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The specific substitutions on the pyrimidine ring, such as the methyl and isopropyl groups in 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, modulate its steric and electronic profile, thereby influencing its interaction with biological targets.

The Imperative of In Silico Analysis

Traditional drug development is a resource-intensive process. Computational chemistry offers a paradigm shift, enabling the prediction of molecular properties before a compound is ever synthesized.[7] Techniques like Quantum Mechanics (QM) provide unparalleled accuracy in describing electronic structures and reactivity, guiding lead optimization and reducing late-stage clinical failures.[7][8]

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

At the heart of molecular reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

  • HOMO: The outermost orbital containing electrons, which acts as an electron donor. Its energy level correlates with the ionization potential.

  • LUMO: The innermost orbital without electrons, which acts as an electron acceptor. Its energy level correlates with the electron affinity.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[11] This gap is fundamental to predicting a molecule's behavior in chemical reactions and its potential interactions with biological receptors.[9]

Theoretical Framework: Density Functional Theory (DFT)

The Power of Electron Density

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules.[8] Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived.[8] This approach provides an exceptional balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.

Causality in Method Selection: Functional and Basis Set

The accuracy of any DFT calculation is contingent upon the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary but is guided by established performance for specific molecular classes.

  • Exchange-Correlation Functional: B3LYP For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its robust performance across a wide range of organic molecules, providing a well-documented balance between computational cost and predictive accuracy for both geometries and electronic properties.[6][12]

  • Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. We employ the 6-311++G(d,p) basis set. The rationale is as follows:

    • 6-311G: A "triple-split valence" basis set that provides a high degree of flexibility for valence electrons, which are most important for chemical bonding.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions, which are present in our target molecule.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the orbital shapes to deform, which is essential for accurately modeling the polar bonds and the π-system of the pyrimidine ring.[13]

Probing Excited States with TD-DFT

To understand how the molecule interacts with light—a phenomenon directly related to the HOMO-LUMO gap—we use Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.[14][15] This enables the simulation of a UV-Vis absorption spectrum, providing theoretical validation for the calculated electronic transitions.[16][17]

The Computational Workflow: A Validated Protocol

This section provides a detailed, step-by-step methodology for the computational analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol using a standard quantum chemistry software package like Gaussian.[18][19]

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Geometry Optimization cluster_analysis Phase 3: Electronic Analysis node_prep Step 1: 3D Structure Generation (e.g., GaussView, Avogadro) node_opt Step 2: DFT Geometry Optimization (B3LYP/6-311++G(d,p)) node_prep->node_opt node_freq Step 3: Frequency Calculation (Self-Validation Step) node_opt->node_freq Confirm True Minimum node_sp Step 4: Single-Point Energy Calculation (Extract HOMO/LUMO Energies) node_freq->node_sp node_tddft Step 5: TD-DFT Calculation (Simulate UV-Vis Spectrum) node_sp->node_tddft G cluster_homo HOMO Visualization cluster_lumo LUMO Visualization HOMO_node HOMO_text Electron density is concentrated on the π-system of the pyrimidine ring. This is the primary site for electrophilic attack. LUMO_node LUMO_text Electron density is distributed across the C=N and C=O bonds. This is the primary site for nucleophilic attack.

Caption: Conceptual representation of HOMO and LUMO electron density distributions.

  • HOMO: The HOMO is expected to be a π-orbital with significant electron density delocalized across the pyrimidine ring, indicating this is the region that will donate electrons in a reaction.

  • LUMO: The LUMO is anticipated to be a π*-antibonding orbital, also located over the ring system, representing the region most likely to accept electrons.

Interpreting the HOMO-LUMO Gap in a Drug Discovery Context

A calculated HOMO-LUMO gap in the range of 4.5-5.5 eV suggests that 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a kinetically stable molecule. [4]This is a desirable property for a drug candidate, as high reactivity can lead to off-target effects and metabolic instability. This value serves as a crucial baseline descriptor that can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity across a series of related pyrimidine derivatives. [20][21]

Simulated UV-Vis Spectrum

The TD-DFT calculation will yield data on the molecule's electronic transitions.

TransitionWavelength (λmax)Excitation Energy (eV)Key Contribution
S0 → S1~280-300 nm~4.1-4.4 eVHOMO → LUMO (π→π)
S0 → S2~230-250 nm~5.0-5.4 eVHOMO-1 → LUMO (π→π)

The primary absorption peak (λmax) in the UV spectrum is expected to correspond to the π→π* electronic transition from the HOMO to the LUMO. The calculated excitation energy for this transition provides a theoretical value that can be correlated with experimental UV-Vis spectroscopy, offering a powerful method for validating the computational model. [15]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the computational modeling of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict the molecule's three-dimensional structure and its key electronic properties. The analysis of the frontier molecular orbitals and the HOMO-LUMO energy gap provides fundamental insights into the molecule's stability and reactivity, which are critical parameters in the early stages of drug design. This in silico protocol serves as a powerful, cost-effective tool for characterizing novel chemical entities, enabling researchers to make data-driven decisions and accelerate the development of next-generation therapeutics.

References

  • Benchchem. In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.
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  • International Research Journal of Education and Technology. MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
  • arXiv.org. Time-dependent DFT simulation of UV- spectra and molecular structure of several bis-pyrazolopyridines derivatives. Available from: [Link]

  • Der Pharma Chemica. Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations.
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  • PubChem. (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. Available from: [Link]

  • YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa.
  • Scirp.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Available from: [Link]

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Foundational

preliminary in vitro toxicity profile of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

An In-depth Technical Guide to Establishing the Preliminary In Vitro Toxicity Profile of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Introduction: De-risking Novel Pyrimidine Scaffolds in Early Drug Discovery The pyrimidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Establishing the Preliminary In Vitro Toxicity Profile of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Introduction: De-risking Novel Pyrimidine Scaffolds in Early Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiviral and anticancer drugs.[1] The promise of novel pyrimidine derivatives, such as 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, necessitates a rigorous and early assessment of their safety profile to mitigate the risk of late-stage failures in drug development. An essential component of this early de-risking strategy is the establishment of a preliminary in vitro toxicity profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the initial toxicological evaluation of this, and similar, novel chemical entities. We will delve into the core pillars of a preliminary in vitro toxicity assessment: cytotoxicity, genotoxicity, and metabolic stability, providing not just the "what" but the "why" behind the experimental choices and detailed, actionable protocols.

Part 1: Cytotoxicity Assessment: The Gateway to Understanding Cellular Response

Rationale for Cytotoxicity Screening:

The initial and most fundamental question to address when evaluating a novel compound is whether it is cytotoxic, and if so, at what concentrations. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, offering a first look at its therapeutic window.[2] These assays typically measure proxies of cell health, such as membrane integrity, metabolic activity, or ATP content.[2][3] A widely used and robust method for an initial cytotoxicity screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[4][5]

Experimental Approach: The MTT Assay for Cell Viability

The MTT assay is a reliable and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a key parameter for comparing the cytotoxic potency of different substances.[6]

Detailed Experimental Protocol: MTT Assay

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS).[7] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[4][7]

  • Solubilization Solution: Prepare a solution of 4 mM HCl, 0.1% NP-40 in isopropanol to dissolve the formazan crystals.[7]

Assay Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.[4][5]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[6]

Data Presentation: Cytotoxicity Profile of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HepG2Human Liver Carcinoma48Experimental Value
A549Human Lung Carcinoma48Experimental Value
MCF-7Human Breast Adenocarcinoma48Experimental Value
HEK293Human Embryonic Kidney48Experimental Value

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of test compound compound_prep->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Part 2: Genotoxicity Assessment: Protecting the Blueprint of Life

Rationale for Genotoxicity Screening:

Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies compounds that can cause damage to DNA and chromosomes.[9] Such damage can lead to mutations and potentially cancer.[9][10] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[11] This typically includes a bacterial reverse mutation assay (Ames test) to detect gene mutations, and a mammalian cell assay to detect chromosomal damage, such as the in vitro micronucleus assay or the Comet assay.[11]

Experimental Approach 1: The Ames Test for Mutagenicity

The Ames test is a widely used and regulatory-accepted bacterial assay to assess the mutagenic potential of chemical compounds.[12] It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[13] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[13] The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Detailed Experimental Protocol: Ames Test

Materials and Reagents:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[14]

  • Minimal glucose agar plates.[15]

  • Top agar.[13]

  • Histidine/Biotin solution.[15]

  • S9 fraction and cofactors (NADP, G6P).[15]

  • Positive and negative controls.

Assay Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella tester strains.

  • Plate Labeling: Label minimal glucose agar plates for each strain, compound concentration, and with/without S9 mix.

  • Test Mixture Preparation: In a sterile tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.[15]

  • Top Agar Addition: Add molten top agar containing a trace amount of histidine and biotin to the test mixture.[13]

  • Plating: Quickly vortex the mixture and pour it evenly over the surface of a minimal glucose agar plate.[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12][13]

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis:

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (negative control).

Data Presentation: Ames Test Results for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98-0 (Vehicle)Value1.0Negative
Conc 1ValueValue
Conc 2ValueValue
TA98+0 (Vehicle)Value1.0Negative
Conc 1ValueValue
Conc 2ValueValue
... (repeat for other strains)

Visualization: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Start culture_bacteria Overnight culture of Salmonella strains start->culture_bacteria end End mix_components Mix bacteria, test compound, and S9 mix (or buffer) culture_bacteria->mix_components prepare_plates Prepare minimal glucose agar plates plate_mixture Pour mixture onto minimal agar plate prepare_plates->plate_mixture add_top_agar Add molten top agar with His/Bio mix_components->add_top_agar add_top_agar->plate_mixture incubate Incubate at 37°C for 48-72 hours plate_mixture->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_data Analyze for mutagenicity count_colonies->analyze_data analyze_data->end

Caption: Workflow of the bacterial reverse mutation (Ames) test.

Experimental Approach 2: The Comet Assay for DNA Damage

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16][17] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[17][18] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[17] The intensity and length of the tail are proportional to the amount of DNA damage.[19]

Detailed Experimental Protocol: Alkaline Comet Assay

Materials and Reagents:

  • Normal and low melting point (LMP) agarose.[18]

  • Lysis solution.[19]

  • Alkaline electrophoresis buffer.[18]

  • DNA staining dye (e.g., ethidium bromide).[19]

  • Microscope slides.

Assay Procedure:

  • Cell Preparation and Treatment: Treat cultured mammalian cells with various concentrations of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

  • Cell Embedding: Mix the treated cells with molten LMP agarose and pipette onto a pre-coated microscope slide.[16] Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[17][19]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[18]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[18][19]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.[17][19]

Data Analysis:

Capture images of the comets and analyze them using specialized software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.[19]

Data Presentation: Comet Assay Results for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Concentration (µM)Mean Tail Moment ± SDFold Increase over ControlResult
0 (Vehicle)Value1.0Negative
Conc 1ValueValue
Conc 2ValueValue
Positive ControlValueValuePositive

Visualization: Comet Assay Workflow

Comet_Assay_Workflow start Start treat_cells Treat cells with test compound start->treat_cells end End embed_cells Embed cells in LMP agarose on slide treat_cells->embed_cells lyse_cells Lyse cells to remove membranes embed_cells->lyse_cells unwind_dna Unwind DNA in alkaline buffer lyse_cells->unwind_dna electrophoresis Perform electrophoresis unwind_dna->electrophoresis stain_dna Stain DNA with fluorescent dye electrophoresis->stain_dna visualize Visualize and score comets under microscope stain_dna->visualize analyze Analyze comet parameters (e.g., tail moment) visualize->analyze analyze->end

Caption: Workflow of the single-cell gel electrophoresis (Comet) assay.

Part 3: Metabolic Stability Assessment: Predicting In Vivo Fate

Rationale for Metabolic Stability Screening:

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability.[20][21] Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, while very stable compounds might accumulate and cause toxicity.[21][22] In vitro assays using liver subcellular fractions, such as microsomes, are a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[23][] Liver microsomes are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), and are used to determine a compound's intrinsic clearance.[22][25]

Experimental Approach: The Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver microsomes over time. The disappearance of the parent compound is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

Materials and Reagents:

  • Pooled human liver microsomes.

  • Phosphate buffer (pH 7.4).[25]

  • NADPH regenerating system (cofactor).

  • Acetonitrile (for reaction termination).[26]

  • Internal standard for LC-MS/MS analysis.

Assay Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the microsomal solution and the test compound at 37°C.[25]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[25][26]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[25]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.[25]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear portion of the curve is used to calculate the half-life (t½).

  • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.[25]

Data Presentation: Metabolic Stability of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

ParameterValue
Half-life (t½, min)Experimental Value
Intrinsic Clearance (CLint, µL/min/mg protein)Experimental Value

Visualization: Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow start Start prepare_mix Prepare reaction mixture: microsomes, buffer, compound start->prepare_mix end End pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction take_samples Take aliquots at multiple time points start_reaction->take_samples quench_reaction Quench reaction with cold acetonitrile + IS take_samples->quench_reaction centrifuge Centrifuge to precipitate protein quench_reaction->centrifuge analyze_lcms Analyze supernatant by LC-MS/MS centrifuge->analyze_lcms calculate Calculate t½ and CLint analyze_lcms->calculate calculate->end

Caption: Workflow for the in vitro liver microsomal stability assay.

Synthesizing the Preliminary In Vitro Toxicity Profile

The integration of data from cytotoxicity, genotoxicity, and metabolic stability assays provides a multi-faceted preliminary toxicity profile for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

  • Cytotoxicity data (IC50 values) will establish the concentration range at which the compound elicits cellular damage and will inform the dose selection for subsequent assays.

  • Genotoxicity data will reveal any potential for the compound to cause mutations or chromosomal damage, a significant red flag in drug development.

  • Metabolic stability data will predict the compound's likely persistence in the body, helping to anticipate potential pharmacokinetic challenges or the formation of active or toxic metabolites.

A favorable preliminary profile would consist of low cytotoxicity (high IC50), no evidence of genotoxicity, and moderate metabolic stability. Conversely, high cytotoxicity, positive genotoxicity results, or very rapid metabolic degradation would necessitate further investigation, structural modification, or potentially, discontinuation of the compound's development. This integrated approach ensures that resources are focused on candidates with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. URL: [Link]

  • Comet Assay for the Detection of DNA Breaks Protocol - Creative Diagnostics. URL: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. URL: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. URL: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. URL: [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity - ScitoVation. URL: [Link]

  • Metabolic Stability Services - Eurofins Discovery. URL: [Link]

  • In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. URL: [Link]

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  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. URL: [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC. URL: [Link]

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  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. URL: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. URL: [Link]

  • Microbial Mutagenicity Assay: Ames Test Urvashi Vijay1, *, Sonal Gupta2, Priyanka Mathur1, Prashanth. URL: [Link]

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  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. URL: [Link]

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  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. URL: [Link]

  • 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi - JOCPR. URL: [Link]

  • Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). - Cumhuriyet Science Journal. URL: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. URL: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. URL: [Link]

  • Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect | Request PDF - ResearchGate. URL: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. URL: [Link]

  • 4-methyl-6-(propan-2-yl)pyrimidin-2-ol - Molport. URL: [Link]

  • (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol | C9H14N2S - PubChem. URL: [Link]

  • 4-(ethylsulfanyl)-6-methyl-2-(propan-2-yl)pyrimidine - NextSDS. URL: [Link]

  • 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Introduction 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine nucleus is a fundamental building block of nucleic acids and is found in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of a methyl and an isopropyl group on the pyrimidine core can influence its physicochemical properties and biological activity, making it a valuable scaffold for the synthesis of novel therapeutic agents.

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology based on established principles of pyrimidine synthesis.

Synthesis Overview

The synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is achieved through a classical cyclocondensation reaction. This method involves the reaction of a β-dicarbonyl compound, in this case, 5-methylhexane-2,4-dione, with urea. The reaction is typically catalyzed by either an acid or a base and often requires heating to proceed to completion. This approach is a variation of the well-known Biginelli reaction, which is a cornerstone of pyrimidine synthesis.[2][3]

The overall reaction scheme is as follows:

Reaction: 5-Methylhexane-2,4-dione + Urea → 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol + Water

Materials and Methods

Reagents and Solvents
  • 5-Methylhexane-2,4-dione (CAS: 7307-03-1)

  • Urea (CAS: 57-13-6)

  • Sodium ethoxide (NaOEt) (CAS: 141-52-6)

  • Absolute Ethanol (EtOH)

  • Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Detailed Synthesis Protocol

This protocol is based on the general principles of pyrimidine synthesis from β-diketones and urea, with optimizations inspired by related procedures to enhance yield and purity.

Step 1: Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add 5-methylhexane-2,4-dione (12.8 g, 0.1 mol).

  • Add urea (7.2 g, 0.12 mol, 1.2 equivalents) to the flask.

  • Add 100 mL of toluene to the flask. Toluene serves as the reaction solvent and as an azeotropic agent to remove water formed during the reaction, which drives the equilibrium towards product formation.

Step 2: Cyclocondensation Reaction
  • Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (29 mL, 0.075 mol, 0.75 equivalents) to the stirred suspension. Sodium ethoxide acts as a base catalyst for the condensation reaction.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1 v/v). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting diketone.

Step 3: Work-up and Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 50 mL of deionized water to the reaction flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. The product is expected to be in the organic layer.

  • Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Step 4: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

  • For higher purity, the product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the synthesized 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[1]

  • Melting Point: To assess the purity of the final product.

Process Visualization

The following diagram illustrates the key steps in the synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 5-Methylhexane-2,4-dione 5-Methylhexane-2,4-dione Cyclocondensation Cyclocondensation (Toluene, NaOEt, Reflux) 5-Methylhexane-2,4-dione->Cyclocondensation Urea Urea Urea->Cyclocondensation Quenching Quench with Water Cyclocondensation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Recrystallization->Final_Product

Caption: Synthetic workflow for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Quantitative Data Summary

ParameterValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
Starting Material (5-Methylhexane-2,4-dione)12.8 g (0.1 mol)
Starting Material (Urea)7.2 g (0.12 mol)
Catalyst (Sodium Ethoxide)0.075 mol
Solvent (Toluene)100 mL
Reaction Temperature~110-120 °C
Reaction Time4-6 hours
Expected Yield60-75%

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Richard, J. A., et al. (2023). Frontiers in Chemistry.
  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(40), 1029-1038.
  • Jebapriya, G. R., & S, S. (2021).
  • Sánchez-Sancho, F., et al. (2022). Molecules.
  • Biginelli, P. (1893). Gazzetta Chimica Italiana, 23, 360-413.
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 55. [Link]

  • Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143-12153. [Link]

Sources

Application

Application Note: Applications of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in Small Molecule Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The pyrimidine scaffold is one of the most privileged pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The pyrimidine scaffold is one of the most privileged pharmacophores in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, antiviral agents, and GPCR antagonists. Specifically, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7) serves as a highly versatile, sterically tuned building block for small molecule drug discovery[1]. The presence of the isopropyl and methyl groups provides essential lipophilicity (enhancing membrane permeability) and steric bulk to occupy hydrophobic pockets, while the 2-hydroxyl group offers a dynamic handle for both non-covalent target engagement and downstream synthetic diversification.

This application note details the physicochemical profiling, mechanistic utility, and validated synthetic protocols for deploying 4-methyl-6-(propan-2-yl)pyrimidin-2-ol in hit-to-lead optimization campaigns.

Physicochemical Profiling & Tautomerism

Understanding the fundamental physical chemistry of the 2-hydroxypyrimidine core is critical for rational drug design. In solution and physiological conditions, 4-methyl-6-(propan-2-yl)pyrimidin-2-ol exists in a tautomeric equilibrium with its keto form, 4-isopropyl-6-methylpyrimidin-2(1H)-one .

Mechanistic Impact on Drug Design

This tautomerism dictates the molecule's hydrogen-bonding network. The enol form (pyrimidin-2-ol) acts as an H-bond donor (via -OH) and acceptor (via ring nitrogens), whereas the keto form acts as a strong H-bond acceptor (via C=O) and donor (via N-H)[2]. When designing inhibitors, this dynamic equilibrium allows the scaffold to adapt to the electronic environment of a target protein's binding site, often leading to enhanced binding affinity.

Table 1: Physicochemical Properties of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol [1]

PropertyValueRelevance to Drug Discovery
CAS Number 1599548-80-7Unique identifier for sourcing and registry.
Molecular Weight 152.20 g/mol Low MW allows for extensive elaboration without violating Lipinski's Rule of 5.
Formula C8H12N2O-
Topological Polar Surface Area (TPSA) 41.5 ŲIdeal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Heavy Atom Count 11Excellent ligand efficiency (LE) starting point for fragment-based drug discovery (FBDD).

Mechanistic Applications in Target Engagement

Targeting Cryptic Pockets (Allosteric Inhibition)

Recent breakthroughs in antiviral drug discovery have highlighted the utility of substituted pyrimidin-2-ols in targeting previously undiscovered "cryptic pockets." For example, during the development of SARS-CoV-2 inhibitors, pyrimidin-2-ol derivatives were found to induce a conformational shift in the nsp16 methyltransferase (MTase), opening a cryptic pocket[3]. The lipophilic side chains (such as the isopropyl and methyl groups of our title compound) provide the necessary van der Waals interactions to stabilize the enzyme in an inactive conformation, effectively halting viral replication[3].

Antimicrobial and Kinase Inhibitor Scaffolds

The 2-hydroxypyrimidine core is extensively documented as a precursor for antimicrobial and antineoplastic agents[4]. By converting the 2-hydroxyl group into an amine via nucleophilic aromatic substitution (S_NAr), researchers generate 2-aminopyrimidines—the quintessential hinge-binding motif in ATP-competitive kinase inhibitors.

Pathway L Substituted Pyrimidin-2-ol (Ligand) T Target Protein (e.g., Viral MTase) L->T Affinity Binding P Cryptic Pocket Conformational Shift T->P Induced Fit S Steric & H-Bond Stabilization P->S Pharmacophore Interaction I Enzyme Allosteric Inhibition S->I Active Site Blockade O Phenotypic Efficacy (Antiviral/Antimicrobial) I->O Downstream Effect

Mechanism of action for pyrimidin-2-ol derivatives targeting cryptic protein pockets in drug design.

Synthetic Workflows & Methodologies

To utilize 4-methyl-6-(propan-2-yl)pyrimidin-2-ol in library synthesis, the relatively unreactive hydroxyl group must be converted into a viable leaving group. The most robust method is electrophilic activation via chlorination to yield 2-chloro-4-isopropyl-6-methylpyrimidine , followed by S_NAr diversification[2]. Alternatively, the hydroxyl group can be directly utilized in Mitsunobu couplings to generate O-alkylated or N-alkylated nucleoside analogs[5].

G A 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol B Tautomer: Pyrimidin-2(1H)-one A->B Tautomeric Equilibrium C POCl3 Activation A->C Electrophilic Activation D 2-Chloro-4-isopropyl -6-methylpyrimidine C->D Chlorination (Leaving Group) E SNAr / Suzuki Diversification D->E Nucleophilic Substitution F Lead Drug Candidate E->F SAR Optimization

Workflow of tautomeric equilibrium and synthetic diversification of the pyrimidin-2-ol scaffold.

Protocol 1: Electrophilic Activation (Synthesis of 2-Chloro-4-isopropyl-6-methylpyrimidine)

Causality & Rationale: Phosphorus oxychloride (POCl₃) is used to convert the tautomeric pyrimidin-2(1H)-one into a 2-chloropyrimidine. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, which significantly accelerates the chlorination process and suppresses unwanted side reactions.

Materials:

  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-purged round-bottom flask with 4-methyl-6-(propan-2-yl)pyrimidin-2-ol (10 mmol).

  • Reagent Addition: Slowly add POCl₃ (50 mmol) at 0 °C to control the initial exothermic reaction. Add 3 drops of anhydrous DMF.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 3 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) will convert to a highly lipophilic, UV-active spot (R_f ~ 0.7).

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise into crushed ice (100 g) under vigorous stirring to hydrolyze excess POCl₃. Caution: Highly exothermic; HCl gas is evolved.

  • Neutralization & Extraction: Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 2-chloro-4-isopropyl-6-methylpyrimidine is typically pure enough (>95%) for immediate downstream use.

Protocol 2: S_NAr Diversification (Library Generation)

Causality & Rationale: The 2-chloropyrimidine intermediate is highly susceptible to nucleophilic attack. Using a polar protic solvent (like n-Butanol) stabilizes the Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophile.

Materials:

  • 2-Chloro-4-isopropyl-6-methylpyrimidine (1.0 eq)

  • Primary or Secondary Amine (e.g., substituted aniline) (1.2 eq)

  • DIPEA (2.0 eq)

  • n-Butanol (0.2 M)

Step-by-Step Procedure:

  • Assembly: In a microwave-safe vial, dissolve the 2-chloropyrimidine derivative (1.0 mmol) in n-Butanol (5 mL).

  • Reagent Addition: Add the nucleophilic amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Seal the vial and heat under microwave irradiation at 150 °C for 30 minutes. (Alternatively, heat in a sealed tube at 120 °C for 12 hours in an oil bath).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to yield the final 2-aminopyrimidine drug candidate.

Quantitative Data & Reaction Optimization

To ensure a self-validating system, researchers must select the appropriate conditions for S_NAr based on the nucleophilicity of their amine. Table 2 summarizes the optimization data for coupling the 2-chloro intermediate with a standard deactivated aniline.

Table 2: Optimization of S_NAr Conditions for 2-Chloro-4-isopropyl-6-methylpyrimidine

SolventBaseTemperature / MethodTimeIsolated Yield (%)Rationale / Observation
EthanolTEA80 °C (Thermal)16 h45%Low conversion; TEA is partially nucleophilic.
DMFK₂CO₃100 °C (Thermal)12 h65%Heterogeneous base limits reaction rate.
n-ButanolDIPEA120 °C (Thermal)12 h88%Protic solvent stabilizes transition state; excellent yield.
NMP DIPEA 150 °C (Microwave) 0.5 h 95% Optimal condition; rapid heating overcomes steric hindrance of the isopropyl group.

References

  • Science Alert. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." Science Alert, 2015. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of a Druggable, Cryptic Pocket in SARS-CoV-2 nsp16 using Allosteric Inhibitors." NIH, 2023. Available at:[Link]

  • ResearchGate. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal, 2017. Available at: [Link]

  • National Institutes of Health (NIH). "Carbocyclic analogues of the potent cytidine deaminase inhibitor 1-(beta-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one (zebularine)." Journal of Medicinal Chemistry, 1998. Available at:[Link]

Sources

Method

The Versatile Intermediate: Application Notes for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in Modern Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the core of countless pharmaceuticals and functional organic molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the core of countless pharmaceuticals and functional organic molecules.[1] Its prevalence is due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a particularly valuable, yet underexplored, building block. Its substituted pyrimidin-2-ol structure offers a strategic entry point for a multitude of chemical transformations. The inherent tautomeric equilibrium between the -ol and -one forms, and more importantly, the ability to convert the hydroxyl group into a superior leaving group, transforms this seemingly simple molecule into a powerful and versatile synthetic intermediate.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. We will move beyond simple descriptions of reactions to provide detailed, field-proven protocols and explain the underlying chemical principles that govern these transformations. Our focus is on empowering you to leverage this intermediate for the efficient construction of complex molecular architectures.

Compound Information

PropertyValue
IUPAC Name 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
Synonyms 4-Isopropyl-6-methyl-2-pyrimidinol
CAS Number 1599548-80-7[2]
Molecular Formula C₈H₁₂N₂O[3]
Molecular Weight 152.19 g/mol [3]
Appearance Off-white to pale yellow solid (typical)
Expected Analytical Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.1 (br s, 1H, OH/NH), 6.15 (s, 1H, Ar-H), 2.95 (sept, J = 6.8 Hz, 1H, CH), 2.20 (s, 3H, CH₃), 1.18 (d, J = 6.8 Hz, 6H, 2xCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 170.2, 165.5, 158.0, 105.8, 33.5, 22.0, 21.5.

Note: Predicted data generated using standard NMR prediction algorithms.[4] Actual experimental data may vary.

The Gateway to Versatility: Activation of the 2-Position

The hydroxyl group at the 2-position of the pyrimidine ring is a poor leaving group for nucleophilic substitution and cross-coupling reactions. Therefore, the first and most critical step in unlocking the synthetic potential of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is its activation. This is most commonly achieved by converting the pyrimidin-2-ol into the corresponding 2-chloropyrimidine. This transformation dramatically enhances the electrophilicity of the C2 position, making it susceptible to a wide range of C-C and C-N bond-forming reactions.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, renowned for its efficacy in chlorinating nitrogen-containing heterocycles.[5] The reaction proceeds via the formation of a dichlorophosphoric acid ester intermediate, which is subsequently displaced by a chloride ion.

G cluster_0 Synthetic Workflow cluster_1 Functionalization Pathways Start 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Activation Activation (Chlorination) Protocol 1 Start->Activation Intermediate 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine Activation->Intermediate Suzuki Suzuki-Miyaura (Protocol 2) Intermediate->Suzuki Sonogashira Sonogashira (Protocol 3) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Protocol 4) Intermediate->Buchwald SNAr SNAr (Protocol 5) Intermediate->SNAr Products Diverse Library of 2-Substituted Pyrimidines Suzuki->Products Sonogashira->Products Buchwald->Products SNAr->Products

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

Principle: This protocol describes the conversion of the pyrimidin-2-ol to the corresponding 2-chloro derivative using phosphorus oxychloride (POCl₃). The addition of a tertiary amine base like pyridine can scavenge the HCl generated, though solvent-free methods are highly effective and simplify work-up.[6] This activation step is fundamental for subsequent cross-coupling and nucleophilic substitution reactions.

Materials:

  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • Pyridine (optional, but recommended for large scale)

  • Teflon-lined stainless steel reactor (for solvent-free method) or Round-bottom flask with reflux condenser

  • Ice-water bath

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure (Solvent-Free Method): [1][6]

  • Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. Conduct this entire procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dry.

  • Reaction Setup: In a Teflon-lined stainless steel reactor, add 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (e.g., 10.0 g, 65.7 mmol) and pyridine (5.2 g, 5.3 mL, 65.7 mmol, 1.0 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (10.1 g, 6.1 mL, 65.7 mmol, 1.0 equiv) to the reactor.

  • Reaction: Securely seal the reactor. Heat the mixture to 140-160 °C for 2-4 hours with stirring. Monitor the reaction progress by TLC or LC-MS if possible (quench a small aliquot carefully in ice/water and extract with EtOAc).

  • Work-up - Quenching: After the reaction is complete, cool the reactor to room temperature. CRITICAL STEP: In a separate large flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture from the reactor into the ice-water mixture. This quenching process is highly exothermic and releases HCl gas. Perform this step slowly to control the reaction rate.

  • Neutralization: While monitoring the pH, slowly add saturated Na₂CO₃ solution to the aqueous mixture until the pH is between 8 and 9. The product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product under vacuum to a constant weight. The crude 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography (Hexane/EtOAc) or distillation under reduced pressure.

Causality:

  • POCl₃: Acts as both the chlorinating agent and a dehydrating agent.

  • Heat: Provides the necessary activation energy for the reaction to proceed to completion.

  • Pyridine: Acts as a base to neutralize the HCl formed during the reaction, preventing potential side reactions and driving the equilibrium forward.[5]

  • Aqueous Work-up: The quenching step hydrolyzes any unreacted POCl₃ to phosphoric acid and HCl. The subsequent basification with Na₂CO₃ neutralizes these acids and precipitates the organic product, which is typically insoluble in water.

Palladium-Catalyzed Cross-Coupling Reactions

With the activated 2-chloro intermediate in hand, we can now access the powerful toolbox of palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, allowing for the precise and efficient formation of C-C and C-N bonds.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_oxid Ar-Pd(II)L_n-Cl Pd0->PdII_oxid Oxidative Addition (Ar-Cl) PdII_trans Ar-Pd(II)L_n-Ar' PdII_oxid->PdII_trans Transmetalation (Ar'-B(OH)₂ + Base) PdII_trans->Pd0 Reductive Elimination ArCl 2-Cl-Pyrimidine BoronicAcid Ar'-B(OH)₂ Product 2-Ar-Pyrimidine

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound.[7][8] For 2-chloropyrimidines, which can be challenging substrates due to potential catalyst inhibition by the nitrogen lone pairs, the choice of a suitable palladium catalyst and ligand is crucial.

Materials:

  • 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (from Protocol 1)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality:

  • Palladium Catalyst: The Pd(0) species is the active catalyst that initiates the cycle via oxidative addition into the C-Cl bond.[7]

  • Ligand (e.g., PPh₃): Stabilizes the palladium center, modulates its reactivity, and facilitates the reductive elimination step.

  • Base: Activates the boronic acid in the transmetalation step, forming a more nucleophilic boronate species.

  • Aqueous/Polar Solvent: Often necessary to dissolve the inorganic base and facilitate the transmetalation step.

CatalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
Pd(dppf)Cl₂Cs₂CO₃Toluene/EtOH10080-98
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

Principle: The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrimidines by reacting the 2-chloro intermediate with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I).[9][10]

Materials:

  • 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed THF, followed by Et₃N (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Causality:

  • Palladium Catalyst: Facilitates the main cross-coupling cycle, similar to the Suzuki reaction.[10]

  • Copper(I) Iodide: Acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the key species that undergoes transmetalation to the palladium center.[9]

  • Amine Base: Serves multiple roles: it acts as the base to deprotonate the alkyne, serves as a solvent, and scavenges the HCl produced.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amines.[11][12] For less reactive 2-chloropyrimidines, using specialized, bulky, electron-rich phosphine ligands is often necessary to achieve high yields.

Materials:

  • 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere (Glovebox Recommended): In an oven-dried Schlenk tube, combine the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (1.0 equiv).

  • Degassing: Seal the tube, evacuate, and backfill with argon (repeat 3x).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Causality:

  • Bulky Ligands (e.g., XPhos): These ligands are crucial. Their steric bulk promotes the final, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.[12]

  • Strong Base (NaOt-Bu): Required to deprotonate the amine, forming the palladium-amido complex necessary for the reductive elimination step.

Protocol 5: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Principle: The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C2 position, allows for direct displacement of the chloride by strong nucleophiles without the need for a metal catalyst.[13][14] This method is often simpler, more cost-effective, and ideal for nucleophiles like alkoxides, thiolates, and certain amines.

Materials:

  • 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

  • Nucleophile:

    • For alkoxides: Sodium or potassium alkoxide (1.1 equiv) or an alcohol with a strong base (e.g., NaH).

    • For thiolates: Thiol (1.1 equiv) with a base (e.g., K₂CO₃ or NaH).

    • For amines: A primary or secondary amine (can be used as solvent or with 2-3 equiv).

  • Anhydrous solvent (e.g., THF, DMF, or the alcohol/amine itself)

Procedure (using a Thiol Nucleophile):

  • Setup: To a round-bottom flask, add the thiol (1.1 equiv), K₂CO₃ (2.0 equiv), and anhydrous DMF.

  • Thiolate Formation: Stir the suspension at room temperature for 30 minutes to form the thiolate anion.

  • Substrate Addition: Add a solution of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (1.0 equiv) in DMF.

  • Reaction: Heat the reaction mixture to 60-100 °C for 2-8 hours, monitoring by TLC.

  • Work-up: Cool the mixture and pour it into ice-water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Causality:

  • Electron-Deficient Ring: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly C2, C4, and C6, electrophilic and susceptible to nucleophilic attack.

  • Meisenheimer Intermediate: The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized over the pyrimidine ring. The subsequent loss of the chloride ion restores aromaticity.[13]

  • Base: Required to deprotonate the alcohol or thiol, generating a more potent nucleophile (alkoxide or thiolate).

Conclusion

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is far more than a simple heterocycle; it is a gateway to a vast chemical space. Through a straightforward and high-yielding activation to its 2-chloro derivative, this intermediate becomes a prime substrate for the most powerful bond-forming reactions in the synthetic chemist's arsenal. The protocols detailed herein provide a robust and reliable foundation for leveraging this building block in the synthesis of novel compounds for pharmaceutical discovery, agrochemicals, and materials science. By understanding the principles behind each transformation, researchers can confidently adapt and optimize these methods to achieve their specific synthetic goals.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • MolPort. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. Retrieved from [Link]

  • Han, Y., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]

  • Anderson, K. W., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2094-2097. [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sharma, S., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Cho, H., et al. (2011). Synthesis and Substitution Reactions of 4(6)-Chlorodihydropyrimidines. HETEROCYCLES, 83(8), 1807. [Link]

  • Leadbeater, N. E., & McGowan, K. A. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9332–9343. [Link]

  • Gerrard, W., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11843-11853. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265–2268. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

Sources

Application

Application Note: Divergent Transition-Metal Catalytic Cross-Coupling Strategies for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

[label="Pd(0 Finalizing Application Note Finalizing Application Note Here is a comprehensive, in-depth technical guide outlining the transition-metal-catalyzed cross-coupling strategies for 4-Methyl-6-(propan-2-yl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pd(0

Finalizing Application Note

Finalizing Application Note

Here is a comprehensive, in-depth technical guide outlining the transition-metal-catalyzed cross-coupling strategies for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Executive Summary & Structural Rationale

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS 1599548-80-7) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry. A defining characteristic of this molecule is its dynamic tautomeric equilibrium between the aromatic 2-hydroxypyrimidine form and the lactam-like pyrimidin-2(1H)-one form.

This structural duality provides drug development professionals with a unique opportunity: by selecting specific transition-metal catalysts and reaction conditions, researchers can selectively drive divergent functionalization pathways. This guide details three field-proven strategies to functionalize this scaffold: C2-arylation (via O-activation), C5 direct C-H functionalization, and N1-arylation (via metallo-amination).

Workflow Start 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol Tautomer Tautomeric Equilibrium (2-Hydroxypyrimidine ⇌ Pyrimidin-2(1H)-one) Start->Tautomer Path1 Pathway A: C2-Arylation (O-Activation + Suzuki) Tautomer->Path1 1. Tf2O 2. Pd(0), ArB(OH)2 Path2 Pathway B: C5-Arylation (Direct C-H Functionalization) Tautomer->Path2 Pd(II), Ar-I, Ag2CO3 Path3 Pathway C: N1-Arylation (Chan-Evans-Lam Coupling) Tautomer->Path3 Cu(II), ArB(OH)2, O2

Workflow illustrating the divergent cross-coupling pathways dictated by tautomeric equilibrium.

Pathway A: C2-Functionalization via O-Activation and Suzuki-Miyaura Coupling

Mechanistic Causality

The native C2-OH bond in 4-methyl-6-(propan-2-yl)pyrimidin-2-ol is highly thermodynamically stable and inert to oxidative addition by low-valent transition metals like Pd(0). To overcome this barrier, the hydroxyl group must be converted into a pseudohalide, such as a trifluoromethanesulfonate (triflate, -OTf). This O-sulfonylation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring at the C2 position and provides an excellent leaving group, facilitating the critical oxidative addition step in the Suzuki-Miyaura catalytic cycle [1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(OTf)L_2 Oxidative Addition Pd0->OxAdd Pyrimidine-2-OTf TransMet Pd(II)(Ar)(Ar')L_2 Transmetalation OxAdd->TransMet Ar'B(OH)2 Base TransMet->Pd0 Reductive Elimination (Product)

Suzuki-Miyaura catalytic cycle enabled by the O-triflation of the pyrimidin-2-ol substrate.

Experimental Protocol

Step 1: O-Triflation

  • Dissolve 4-methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv) over 15 minutes to prevent exothermic degradation.

  • Self-Validation Step: Monitor the reaction via TLC (UV 254 nm). The highly polar starting material (low Rf​ ) will be cleanly converted to the non-polar triflate intermediate (high Rf​ ).

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and concentrate in vacuo. Use the crude triflate immediately to prevent hydrolytic cleavage.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the crude pyrimidin-2-yl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), and Na 2​ CO 3​ (2.0 equiv).

  • Add a degassed solvent mixture of Toluene/H 2​ O (4:1 v/v).

  • Add the catalyst, Pd(PPh 3​ ) 4​ (5 mol%), and heat the mixture to 90 °C for 12 hours.

  • Self-Validation Step: Confirm product formation via LC-MS; verify the complete disappearance of the triflate mass [M+H] and the emergence of the cross-coupled biaryl mass.

  • Cool to room temperature, extract with ethyl acetate, and purify via silica gel flash chromatography.

Pathway B: Regioselective Direct C5 C-H Arylation

Mechanistic Causality

Pyrimidines are inherently electron-deficient, making electrophilic aromatic substitution difficult. However, the C5 position of 4-methyl-6-(propan-2-yl)pyrimidin-2-ol is the least deactivated carbon on the ring, as it is not directly adjacent to the highly electronegative nitrogen atoms. By utilizing a Pd(II) catalyst and a silver-based oxidant/halide scavenger, regioselective C-C bond formation can be achieved at C5 via a concerted metalation-deprotonation (CMD) pathway, completely bypassing the need for pre-functionalization [2].

Experimental Protocol
  • Charge a sealed reaction tube with 4-methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 equiv), an aryl iodide (1.5 equiv), Pd(OAc) 2​ (10 mol%), and Ag 2​ CO 3​ (2.0 equiv).

  • Suspend the mixture in anhydrous N,N-dimethylformamide (DMF).

  • Purge the vessel with argon for 10 minutes, seal tightly, and heat to 110 °C for 16 hours.

  • Self-Validation Step: The reaction mixture will turn black due to the precipitation of Pd(0) and AgI. Filter the crude mixture through a pad of Celite to remove all metal salts prior to LC-MS analysis. Failure to filter will result in severe ion suppression and column degradation.

  • Concentrate the filtrate under high vacuum and purify the C5-arylated product via reverse-phase HPLC.

Pathway C: N1-Arylation via Chan-Evans-Lam Coupling

Mechanistic Causality

Exploiting the pyrimidin-2(1H)-one tautomer, the N1 nitrogen acts as an ambident nucleophile. Under Chan-Evans-Lam conditions, a Cu(II) catalyst facilitates oxidative cross-coupling with arylboronic acids. The soft Cu(II) center preferentially coordinates to the softer nitrogen atom rather than the harder oxygen atom under mildly basic conditions. Ambient oxygen acts as the terminal oxidant to regenerate the active Cu(II) species, making this a highly regioselective and mild approach to N-arylated pyrimidinones [3].

Experimental Protocol
  • In an open-air flask, dissolve 4-methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 equiv) and an arylboronic acid (2.0 equiv) in DCM.

  • Add anhydrous pyridine (2.0 equiv) and Cu(OAc) 2​ (20 mol%).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours open to the atmosphere (or under an O 2​ balloon).

  • Self-Validation Step: The solution must maintain a deep blue/green color indicative of the active Cu(II) species. If the solution turns brown or red, the copper has over-reduced to Cu(I) or Cu(0), indicating insufficient oxygen diffusion. Increase stirring speed or oxygen flow if this occurs.

  • Wash the mixture with 1M aqueous EDTA to sequester copper salts, extract the organic layer, and purify the N1-aryl pyrimidin-2(1H)-one via chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters, expected yields, and strategic advantages of each cross-coupling methodology.

StrategyTarget PositionActive CatalystReagents & ConditionsTypical YieldKey Advantage
Suzuki-Miyaura C2Pd(PPh 3​ ) 4​ Tf 2​ O, ArB(OH) 2​ , Na 2​ CO 3​ , 90 °C75–90%High functional group tolerance; robust scalability.
Direct C-H Arylation C5Pd(OAc) 2​ Ar-I, Ag 2​ CO 3​ , DMF, 110 °C50–75%High atom economy; eliminates pre-activation steps.
Chan-Evans-Lam N1Cu(OAc) 2​ ArB(OH) 2​ , Pyridine, O 2​ , 25 °C60–85%Mild room-temperature conditions; highly regioselective.

References

  • Kakiuchi, F., Kochi, T., & Murai, S. "Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones." Tetrahedron, 2008, 64(44), 10214-10223. URL:[Link]

  • Georgiades, S. N., Nicolaou, P. G., & Panagiotou, N. "N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates." Catalysts, 2021, 11(9), 1071. URL:[Link]

  • Lukianov, O., Tkachuk, V. M., Vovk, M. V., & Sukach, V. A. "Chan–Evans–Lam N1-(het)arylation and N1-alkenylation of 4-fluoroalkylpyrimidin-2(1H)-ones." Beilstein Journal of Organic Chemistry, 2020, 16, 2304–2313. URL:[Link]

Method

Application Note: Strategic Derivatization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol for the Discovery of Novel Agrochemicals

Introduction The pyrimidine heterocycle is a cornerstone in the development of modern agrochemicals, forming the structural basis for numerous commercially successful fungicides, herbicides, and insecticides.[1] Its prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine heterocycle is a cornerstone in the development of modern agrochemicals, forming the structural basis for numerous commercially successful fungicides, herbicides, and insecticides.[1] Its prevalence is due to a combination of metabolic stability, synthetic versatility, and the ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.[2][3] Compounds like the fungicide Pyrimethanil and the herbicide Nicosulfuron highlight the broad utility of this scaffold in protecting crops.[1][4][5]

This application note provides a detailed guide for researchers and drug development professionals on leveraging a specific, highly versatile building block, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol , for the synthesis of novel agrochemical candidates. This starting material offers multiple reaction sites for chemical modification, primarily through its tautomeric pyrimidinol/pyrimidinone system. We will explore validated synthetic strategies, provide detailed step-by-step protocols, and explain the mechanistic rationale behind these transformations. The objective is to provide a practical framework for creating diverse chemical libraries for subsequent biological screening.

Part 1: Synthesis of the Core Scaffold: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Expertise & Experience: The most direct and widely adopted method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea, thiourea, or guanidine.[6] For our target scaffold, the required precursor is 5-methylhexane-2,4-dione. The reaction is typically base-catalyzed, where the base deprotonates the active methylene group of the dione, initiating a cascade of condensation and cyclization reactions to form the stable aromatic pyrimidine ring.

G cluster_0 Step 1: Base-Catalyzed Condensation cluster_1 Step 2: Work-up & Isolation Diketone 5-Methylhexane-2,4-dione Reaction Condensation & Cyclization (Reflux) Diketone->Reaction + Urea Urea Urea->Reaction + Base Sodium Ethoxide (NaOEt) Base->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent Acidification Acidification to pH ~6 (e.g., with Acetic Acid) Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Isolation Filtration & Washing Precipitation->Isolation Product 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Isolation->Product

Caption: Workflow for the synthesis of the core pyrimidine scaffold.

Protocol 1.1: Synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

  • Principle: This protocol describes the base-catalyzed cyclocondensation of 5-methylhexane-2,4-dione with urea to yield the target pyrimidinol. The reaction is driven to completion by heating under reflux, and the product is isolated by precipitation upon neutralization of the reaction mixture.

  • Materials:

    • 5-Methylhexane-2,4-dione (1.0 eq)

    • Urea (1.2 eq)

    • Sodium metal (1.1 eq)

    • Absolute Ethanol (anhydrous)

    • Glacial Acetic Acid

    • Deionized Water

  • Step-by-Step Procedure:

    • Carefully prepare a solution of sodium ethoxide by slowly adding sodium metal (1.1 eq) to anhydrous absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Allow all the sodium to react completely.

    • To the freshly prepared sodium ethoxide solution, add 5-methylhexane-2,4-dione (1.0 eq) dropwise at room temperature.

    • Add urea (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimum amount of cold water.

    • Carefully neutralize the aqueous solution by adding glacial acetic acid dropwise until the pH is approximately 6. A white precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water and a small amount of cold ethanol.

    • Dry the product under vacuum to yield 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol as a white to off-white solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The presence of tautomers may be observed in NMR spectra.

Part 2: Key Derivatization Strategies for Agrochemical Discovery

The 2-hydroxy-pyrimidine scaffold is an ambident nucleophile due to keto-enol tautomerism, allowing for either O- or N-alkylation/arylation. Furthermore, the hydroxyl group can be readily converted into a good leaving group (e.g., a chloride), enabling a wide range of nucleophilic substitution reactions.

Strategy A: Synthesis of Fungicidal Derivatives via 2-Chloro Intermediate

Expertise & Experience: A proven strategy for developing potent fungicides involves the creation of pyrimidine ether or amine derivatives.[5][7][8] The most efficient route to access these compounds is by first converting the relatively unreactive 2-hydroxyl group into a highly reactive 2-chloro group using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This 2-chloropyrimidine is an electrophilic substrate primed for reaction with various nucleophiles (e.g., substituted phenols, anilines, or aliphatic amines) to build a diverse chemical library.[9]

G Start 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Chlorination Protocol 2.1: Chlorination (POCl₃, Reflux) Start->Chlorination Intermediate 2-Chloro-4-methyl-6- (propan-2-yl)pyrimidine Chlorination->Intermediate Substitution Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) Intermediate->Substitution Nucleophiles Nucleophile Library: - Substituted Phenols - Anilines - Thiols Nucleophiles->Substitution End_Products Diverse Agrochemical Candidates (Fungicides, Herbicides) Substitution->End_Products

Caption: Workflow for derivatization via a 2-chloro intermediate.

Protocol 2.1: Synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

  • Principle: This protocol uses phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyrimidinol with a chlorine atom. A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction and neutralize the HCl byproduct.

  • Materials:

    • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

    • N,N-Dimethylaniline (optional, catalytic)

    • Toluene (solvent, optional)

    • Ice, Saturated sodium bicarbonate (NaHCO₃) solution, Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • In a flask equipped with a reflux condenser, combine 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq) and phosphorus oxychloride (3.0 eq).

    • If desired, add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quenching process. Perform in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-chloropyrimidine.

Protocol 2.2: Synthesis of Aryl Ether Derivatives (Fungicide Candidates)

  • Principle: The electron-deficient 2-chloropyrimidine readily undergoes nucleophilic aromatic substitution (SNAr) with phenoxides. The phenoxide is generated in situ by reacting a substituted phenol with a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Materials:

    • 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (1.0 eq)

    • Substituted phenol (e.g., 4-chlorophenol, 2,4-difluorophenol) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Step-by-Step Procedure:

    • To a solution of the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add the 2-chloropyrimidine intermediate (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting crude product by column chromatography to yield the target aryl ether derivative.

Table 1: Representative Fungicidal Derivatives and Activity Trends

R-Group on PhenolTarget PathogenExpected Activity Trend (EC₅₀)Literature Basis
4-FluoroBotrytis cinereaHigh[7][9]
2,4-DichloroPhomopsis sp.High[5][7]
3-TrifluoromethylPyricularia oryzaeModerate to High[8]
4-CyanoSclerotinia sclerotiorumModerate[8]
Note: This table presents expected trends based on published structure-activity relationships. Actual values must be determined empirically.
Strategy B: Synthesis of Herbicidal Derivatives via N-Alkylation/Arylation

Expertise & Experience: The pyrimidinone tautomer of the starting material contains an N-H bond that can be deprotonated and subsequently reacted with electrophiles. This N-substitution is a key feature in many herbicides.[10][11] For example, reaction with substituted benzyl halides or activated aryl rings can introduce moieties known to interact with plant-specific enzymes like protoporphyrinogen IX oxidase (PPO).[12]

G Start 4-Methyl-6-(propan-2-yl)pyrimidin-2(1H)-one (Tautomer) Deprotonation Deprotonation (NaH or K₂CO₃) Start->Deprotonation Anion Pyrimidine Anion Deprotonation->Anion Alkylation Protocol 2.3: N-Alkylation / N-Arylation Anion->Alkylation Electrophiles Electrophile Library: - Benzyl Halides - Alkyl Halides - Aryl Halides (for Buchwald-Hartwig) Electrophiles->Alkylation End_Products N-Substituted Pyrimidinones (Herbicide Candidates) Alkylation->End_Products

Caption: Workflow for N-alkylation to produce herbicide candidates.

Protocol 2.3: N-Alkylation of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

  • Principle: The pyrimidinone is deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic nitrogen anion. This anion then displaces a halide from an alkylating agent, such as a substituted benzyl bromide, in an SN2 reaction.

  • Materials:

    • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Step-by-Step Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere.

    • Add a solution of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq) in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

    • Cool the mixture back to 0 °C and add a solution of the substituted benzyl bromide (1.1 eq) in THF dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via column chromatography to isolate the N-alkylated product.

Table 2: Representative Herbicidal Derivatives and Activity Trends

N-SubstituentTarget Weed TypeExpected Activity TrendLiterature Basis
4-FluorobenzylBroadleaf WeedsHigh[12]
2,6-DichlorobenzylGrasses & BroadleafHigh[10][11]
PropargylBroadleaf (Bleaching)Moderate to High[10]
3-TrifluoromethylphenylBroadleaf WeedsModerate[12]
Note: This table presents expected trends based on published structure-activity relationships. Actual values must be determined empirically.

Part 3: General Protocols for Biological Screening

Expertise & Experience: Once a library of derivatives has been synthesized, a primary biological screening is necessary to identify promising lead compounds. The choice of assay depends on the intended application (fungicide, herbicide, etc.). Standardized, high-throughput methods are crucial for efficiently evaluating a large number of compounds.

Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)

  • Principle: This method assesses the ability of a compound to inhibit the mycelial growth of a target fungus. The test compound is incorporated into a solid growth medium (like Potato Dextrose Agar, PDA) at various concentrations. The growth of the fungus on this "poisoned" medium is then compared to its growth on a control medium.[4][9]

  • Procedure Outline:

    • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

    • Melt sterile PDA medium and cool it to about 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a solvent-only control.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a small, uniform plug of mycelium from an actively growing culture of the target fungus (e.g., Botrytis cinerea).

    • Incubate the plates at a suitable temperature (e.g., 25 °C) for several days.

    • Measure the diameter of the fungal colony in both the treated and control plates.

    • Calculate the percentage of growth inhibition and determine the EC₅₀ value (the concentration that causes 50% inhibition).

Protocol 3.2: Herbicidal Activity Assay (Seedling Growth Inhibition)

  • Principle: This assay evaluates the effect of compounds on the germination and early growth of model weed and/or crop species. It is a common primary screen to identify compounds with pre- or post-emergence herbicidal activity.[10][11]

  • Procedure Outline:

    • Line Petri dishes with filter paper.

    • Apply a solution of the test compound at a specific concentration (e.g., 100 mg/L) to the filter paper. A solvent-only control is also prepared.

    • Allow the solvent to evaporate completely.

    • Place a set number of seeds (e.g., 10-20) of a target weed (e.g., Pennisetum alopecuroides) and/or crop (e.g., wheat) onto the treated filter paper.[10][11]

    • Moisten the filter paper with a defined volume of distilled water.

    • Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature for 7-14 days.

    • Measure the root length and/or shoot length of the seedlings.

    • Compare the growth in the treated dishes to the control to determine the percentage of growth inhibition.

Conclusion

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a synthetically tractable and highly valuable starting material for the generation of diverse molecular libraries aimed at agrochemical discovery. By employing robust derivatization strategies targeting the C2-position through chlorination/substitution or direct N-alkylation of the pyrimidinone tautomer, researchers can efficiently access novel compounds with potential fungicidal and herbicidal activities. The protocols outlined in this note provide a solid foundation for the rational design and synthesis of next-generation crop protection agents.

References

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. (2021). Frontiers in Chemistry.
  • Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. (N/A).
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry.
  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2017). Pest Management Science.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry.
  • Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti. (2017).
  • Pyrimidine derivatives in discovery of pesticides. (2025). Chinese Chemical Letters.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011).
  • Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules.
  • Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. (2025). Journal of Agricultural and Food Chemistry.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (N/A). International Journal of Pharmaceutical and Clinical Research.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (2012). International Journal of Pharmacy and Biological Sciences.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Case Studies.

Sources

Application

target-based ligand design incorporating 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol scaffolds

An In-Depth Guide to Target-Based Ligand Design Featuring 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Scaffolds Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery Pyrimidine, a fundamental compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Target-Based Ligand Design Featuring 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Scaffolds

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Pyrimidine, a fundamental component of nucleic acids, represents a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The pyrimidine ring's ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it a "privileged scaffold" — a molecular framework that can bind to a variety of biological targets with high affinity.[5] This versatility has led to the development of numerous pyrimidine-based drugs, such as the anticancer agent 5-Fluorouracil and the antiviral drug Zidovudine (AZT).[2][6]

This application note provides a comprehensive, target-centric guide for the design and validation of novel ligands using the 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol scaffold (CAS: 1599548-80-7).[7][8] We will navigate the integrated workflow from initial target validation through computational design, experimental validation, and lead optimization, providing both the strategic rationale and detailed protocols for researchers in drug development.

Section 1: Target Identification and Validation: The Foundation of Rational Design

Before any ligand design can commence, the biological target must be robustly validated to confirm its role in the disease pathology.[9] An ideal drug target is not only implicated in the disease but is also "druggable," meaning its activity can be modulated by a small molecule. The target validation process aims to build confidence that engaging the target will produce the desired therapeutic effect.[9][10] This process involves multiple levels of evidence, from the molecular to the whole-organism level.[10]

A Hypothesis Generation (Genomics, Proteomics, Literature) B In Silico Analysis (Pathway, Druggability) A->B Prioritize C Genetic Validation (e.g., RNAi, CRISPR) B->C Select Top Candidates E Pharmacological Validation (Tool Compounds) B->E If Available D Cellular Assay Development C->D Confirm Phenotype F Validated Target D->F E->D

Caption: Workflow for Drug Target Validation.

Protocol 1.1: Experimental Target Validation via RNA Interference (RNAi)

This protocol describes the use of small interfering RNA (siRNA) to transiently knock down the expression of a putative target protein to confirm its role in a disease-relevant cellular phenotype.[11]

Materials:

  • Human cell line relevant to the disease of interest (e.g., A549 lung cancer cells)

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM Reduced Serum Medium

  • Validated siRNAs targeting the gene of interest (at least two distinct sequences)

  • Non-targeting (scrambled) siRNA control

  • Assay-specific reagents (e.g., CellTiter-Glo for viability, antibodies for Western blot)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 96-well plates (for functional assays) and 6-well plates (for protein analysis) at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well of a 96-well plate, dilute 0.15 µL of Lipofectamine RNAiMAX in 5 µL of Opti-MEM.

    • In a separate tube, dilute 5 pmol of siRNA (target-specific or control) in 5 µL of Opti-MEM.

    • Combine the diluted transfection reagent and diluted siRNA. Mix gently and incubate for 15 minutes at room temperature to allow complex formation.

  • Transfection: Add 10 µL of the siRNA-lipid complex to each well containing cells and fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time depends on the target's natural turnover rate.

  • Validation of Knockdown (Western Blot):

    • Lyse cells from the 6-well plates and quantify total protein.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for the target protein to confirm reduced expression compared to the non-targeting control.

  • Functional Analysis:

    • Perform the disease-relevant assay on the 96-well plates. For example, if the target is a hypothesized cancer dependency, measure cell viability.

    • Causality Check: A significant reduction in the desired phenotype (e.g., decreased cell viability) in cells treated with target-specific siRNAs compared to the control validates the target's function.

Section 2: Computational Ligand Design & Virtual Screening

With a validated target, the next step is to identify "hit" compounds that are predicted to bind to it. Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify structures most likely to bind to a drug target.[12] This process significantly reduces the number of compounds that need to be synthesized and tested experimentally.

cluster_0 Structure-Based VS cluster_1 Ligand-Based VS A Target Protein Structure (X-ray, Cryo-EM, or Homology Model) B Binding Site Identification A->B C Molecular Docking B->C G Hit Prioritization (Scoring, Clustering, Visual Inspection) C->G D Known Active Ligands E Pharmacophore Model Generation D->E F Shape/Fingerprint Similarity Search D->F E->G F->G Lib Virtual Library Generation (Based on Pyrimidin-2-ol Scaffold) Lib->C Lib->E Lib->F H Selection for Synthesis G->H

Caption: Virtual Screening (VS) Workflow.

Protocol 2.1: Structure-Based Virtual Screening (SBVS) via Molecular Docking

This protocol outlines the process of docking a virtual library derived from the 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol scaffold into the binding site of a target protein.[13]

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Target Preparation:

    • Obtain a high-resolution 3D structure of the target protein (e.g., from the PDB).

    • Prepare the protein using a standard protein preparation wizard: assign bond orders, add hydrogens, remove crystallographic waters (unless a water is known to be critical for binding), and perform a constrained energy minimization to relieve steric clashes.

  • Binding Site Definition:

    • If a co-crystallized ligand is present, define the binding site (receptor grid) as a cube centered on that ligand.

    • If no ligand is present, use site-finding algorithms to identify putative binding pockets.

  • Virtual Library Preparation:

    • Generate a virtual library of compounds by enumerating chemical modifications to the 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol scaffold. For example, add various substituents to the pyrimidine ring or modify the methyl and isopropyl groups.

    • Prepare the library using a ligand preparation tool (e.g., LigPrep): generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers for each compound.

  • Molecular Docking:

    • Dock the prepared library into the receptor grid using a docking program (e.g., Glide, AutoDock). Use a standard precision (SP) or extra precision (XP) mode.[14]

  • Hit Selection:

    • Rank the compounds based on their docking score (e.g., GlideScore), which estimates the binding affinity.

    • Visually inspect the top-scoring poses to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

    • Cluster the top hits by chemical similarity to ensure a diverse selection of chemotypes for experimental testing.

Section 3: Hit Validation and Biophysical Characterization

Computational hits are merely predictions and must be validated through direct, physical binding assays.[15] These experiments confirm whether a synthesized compound physically interacts with the target protein and quantify the strength of that interaction, typically expressed as the dissociation constant (KD).

Protocol 3.1: Primary Binding Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[16][17]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Synthesized compounds dissolved in DMSO

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (diluted in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Covalent bonds will form between the protein's lysine residues and the chip surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. Aim for an immobilization level of 5,000-10,000 Response Units (RU).

  • Binding Analysis (Single-Cycle Kinetics):

    • Prepare a serial dilution of the test compound in running buffer (e.g., from 100 nM to 10 µM), keeping the final DMSO concentration constant and low (<1%).

    • Inject the lowest concentration of the compound over the sensor surface and monitor the binding response (association phase).

    • Without a dissociation step, immediately inject the next higher concentration. Repeat for the entire concentration series.

    • After the final injection, replace the sample with running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Hit Characterization Data

The table below presents example data for a series of hypothetical hits derived from the core scaffold, demonstrating how quantitative data can be structured for comparison.

Compound IDScaffold ModificationDocking Score (kcal/mol)KD (SPR, µM)
LEAD-001 Core Scaffold-7.55.2
LEAD-002 5-Fluoro substitution-8.12.1
LEAD-003 Isopropyl -> Cyclobutyl-8.51.5
LEAD-004 2-ol -> 2-NH2-6.9> 20
LEAD-005 Methyl -> Trifluoromethyl-9.20.8

Section 4: Structure-Guided Lead Optimization

A "hit" compound (KD typically in the µM range) rarely has the ideal properties of a drug candidate. Lead optimization is an iterative process that aims to improve a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18][19]

A Initial Hit Compound B Design (Co-crystal Structure, SAR, In Silico Modeling) A->B C Synthesize (Analogues) B->C Hypothesis D Test (Binding, Functional, ADME Assays) C->D New Compound E Analyze (Structure-Activity Relationship) D->E Data E->B New Insight F Optimized Lead E->F

Caption: The Iterative Lead Optimization Cycle.

Protocol 4.1: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a primary screen to assess how quickly a compound is metabolized by key drug-metabolizing enzymes. High metabolic instability can lead to poor bioavailability and short duration of action in vivo.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Test compounds and a control compound with known stability (e.g., Verapamil - low stability, Diazepam - high stability)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Preparation:

    • In a 96-well plate, add HLM to phosphate buffer to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymes and precipitates the protein.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining percentage of the parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k .

    • Interpretation: A longer half-life indicates greater metabolic stability. This data, combined with potency data, informs the next design cycle in the Structure-Activity Relationship (SAR) exploration.[1][19]

Conclusion

The 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol scaffold is a versatile and synthetically tractable starting point for target-based ligand design. By integrating computational modeling with robust biophysical and biochemical validation, researchers can systematically navigate the path from target identification to lead optimization. The protocols and workflows detailed in this guide provide a validated framework for identifying and refining novel pyrimidine-based ligands, ultimately accelerating the journey from a promising chemical scaffold to a potential drug candidate.

References

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Wang, L., et al. (n.d.). Target validation: A door to drug discovery.
  • Blake, R. A. (2006). Target Validation in Drug Discovery. Springer Protocols.
  • ResearchGate. (n.d.). Target Identification and Validation in Drug Discovery: Methods and Protocols.
  • RSC Publishing. (n.d.). Binding affinity and dissociation pathway predictions for a series of USP7 inhibitors with pyrimidinone scaffold by multiple computational methods. Physical Chemistry Chemical Physics.
  • IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Taylor & Francis. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Mercodia. (n.d.). Ligand Binding Assays.
  • Selvita. (n.d.). Binding Assays.
  • YouTube. (2022, August 24). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview.
  • Chemical Reviews. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
  • PMC. (2018, April 4). Therapeutic potential of heterocyclic pyrimidine scaffolds.
  • AUREA. (2014, May 2). Molecular Target Validation in preclinical drug discovery.
  • ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools.
  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?.
  • PubMed. (2023, May 8). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors.
  • Wikipedia. (n.d.). Virtual screening.
  • Biobide. (2024, June 7). The Role of Lead Optimization in Drug Discovery.
  • Sapphire Bioscience. (n.d.). 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.
  • MDPI. (2024, December 30). Structure- and Ligand-Based Virtual Screening for Identification of Novel TRPV4 Antagonists.
  • Creative Biostructure. (n.d.). Ligand-based Virtual Screening.
  • Journal of Applied Pharmaceutical Science. (2019, February 21). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides.
  • Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?.
  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • MolPort. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.

Sources

Method

Application Note: Industrial Scale-Up Synthesis and Process Optimization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Document Type: Technical Protocol & Process Rationale Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Executive Summary & Mechanistic Rationale The pyrimidine scaffold is a universa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Process Rationale Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a universally recognized privileged pharmacophore in rational drug design, serving as the structural backbone for numerous antiviral, antineoplastic, and antihypertensive agents[1]. The synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7) at an industrial scale requires a robust, thermodynamically controlled approach to ensure high atom economy, safety, and product purity.

This application note details a highly optimized, base-catalyzed[3+3] cycloaddition (a variation of the Principal Pinner Synthesis)[2]. The process relies on the condensation of an N-C-N fragment (urea) with a 1,3-dielectrophilic component (5-methylhexane-2,4-dione)[1].

Causality in Reaction Design: Urea is inherently a weak nucleophile. To drive the reaction at scale without requiring extreme temperatures or high-pressure equipment, we utilize Sodium Ethoxide (NaOEt) in absolute ethanol. The strong base deprotonates the urea, significantly increasing the nucleophilicity of its nitrogen atoms. This facilitates a rapid nucleophilic attack on the sterically hindered carbonyls of 5-methylhexane-2,4-dione. Subsequent intramolecular cyclization and double dehydration are driven by the thermodynamic stability of the resulting aromatic pyrimidine ring[3].

Mechanistic Pathway

Mechanism Urea Urea Activation NaOEt deprotonates forming urea anion NucAttack Nucleophilic Attack Urea nitrogen attacks C2 carbonyl of diketone Urea->NucAttack + 5-methylhexane-2,4-dione Intermediate Tetrahedral Intermediate Alkoxide formation and proton transfer NucAttack->Intermediate Cyclization Intramolecular Cyclization Second urea nitrogen attacks C4 carbonyl Intermediate->Cyclization Dehydration Double Dehydration - 2 H2O molecules Driving force: Aromatization Cyclization->Dehydration Heat (75°C) Product Pyrimidin-2-ol Scaffold Tautomeric stabilization (enol/keto forms) Dehydration->Product

Fig 1: Mechanistic pathway of [3+3] cycloaddition forming the pyrimidine scaffold.

Process Chemistry & Scale-Up Strategy

Scaling from bench to pilot plant introduces mass transfer, heat dissipation, and isolation challenges. To create a self-validating system , the downstream processing (DSP) relies on a deliberate solvent swap.

Ethanol is an excellent reaction medium but solubilizes the final pyrimidin-2-ol too effectively, which would lead to severe yield losses during filtration. By distilling off the ethanol and replacing it with a biphasic mixture of Water and n-Heptane , we achieve two goals simultaneously:

  • Aqueous Phase: Dissolves and removes the inorganic salts (NaCl generated during neutralization).

  • Organic Anti-Solvent (n-Heptane): Drastically reduces the solubility of the polar pyrimidine product, driving high-yielding crystallization without the need for complex chromatography.

Experimental Workflow

Workflow Start Raw Materials: 5-Methylhexane-2,4-dione + Urea React Condensation Reaction (NaOEt / EtOH, 75°C) Start->React Charge Quench Neutralization & Quench (HCl to pH 6.5-7.0) React->Quench IPC: >98% Conv Distill Solvent Swap (EtOH to Water/Heptane) Quench->Distill pH verified Cryst Cooling Crystallization (5°C, 4 hours) Distill->Cryst Volume reduced Isolate Filtration & Washing (Cold Water/Heptane) Cryst->Isolate Slurry Dry Vacuum Drying (50°C, <50 mbar) Isolate->Dry Wet Cake Product 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol (>99% Purity) Dry->Product IPC: LOD <0.5%

Fig 2: Industrial scale-up workflow for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol synthesis.

Detailed Step-by-Step Methodology (100 kg Scale)

Phase 1: Reactor Preparation & Condensation
  • Inerting: Purge a 1000 L glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes to eliminate atmospheric moisture.

  • Reagent Charging: Charge 400 L of absolute ethanol, followed by 21.0 kg (350 mol) of urea.

  • Base Activation: Slowly charge 119 kg of a 21 wt% Sodium Ethoxide in Ethanol solution (approx. 367 mol, 1.05 eq). Stir for 30 minutes at 25°C. (Rationale: Pre-activation ensures complete deprotonation of urea prior to electrophile introduction).

  • Substrate Dosing: Slowly dose 44.8 kg (350 mol) of 5-methylhexane-2,4-dione over 2 hours. Maintain internal temperature below 35°C using jacket cooling to prevent premature side-aldol condensations.

  • Reflux: Heat the reaction mixture to reflux (75–78°C) and hold for 12 hours to drive the double dehydration and aromatization.

Phase 2: Quenching & Neutralization
  • Cooling: Cool the reactor to 20°C.

  • Neutralization: Slowly add 6N HCl (approx. 60 L) until the internal pH reaches 6.5–7.0. (Rationale: Neutralizing the basic mixture prevents product degradation during thermal concentration and converts the ethoxide to benign NaCl).

Phase 3: Solvent Swap & Crystallization
  • Distillation: Apply vacuum (150 mbar) and heat (T_max = 50°C) to distill off approximately 80% of the ethanol volume.

  • Anti-Solvent Addition: Break vacuum with N2​ . Charge 200 L of purified water (to dissolve NaCl) and 100 L of n-heptane (anti-solvent).

  • Crystallization: Cool the biphasic mixture to 5°C at a controlled ramp rate of 10°C/hour. Hold at 5°C for 4 hours to maximize crystal size and yield.

Phase 4: Isolation & Drying
  • Filtration: Transfer the slurry to a Nutsche filter dryer.

  • Washing: Wash the filter cake sequentially with 50 L of cold water (5°C) to remove residual salts, followed by 50 L of cold n-heptane to remove organic impurities.

  • Drying: Apply vacuum (<50 mbar) and heat the jacket to 50°C. Dry for 12 hours.

In-Process Controls (IPC) & Analytical Validation

To guarantee the protocol functions as a self-validating system, the following analytical gates must be passed before proceeding to subsequent steps:

Process StepAnalytical MethodParameter TestedAcceptance CriteriaCorrective Action (if failed)
Condensation HPLC (In-Process)Reaction ConversionSM < 2.0% AUCExtend reflux by 2 hours
Quenching Calibrated pH MeterpH Level6.5 – 7.0Titrate with 1N HCl or 1N NaOH
Solvent Swap GC (Headspace)Residual Ethanol< 5.0% v/vContinue vacuum distillation
Drying Karl Fischer (KF)Moisture Content< 0.5% w/wContinue vacuum drying
Final Release qNMR / HPLCAssay & Purity> 99.0%Recrystallize from EtOH/Water

References[1] Title:Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics | Source: SciSpace[3] Title:Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review | Source: J. Chem. Rev.[2] Title:Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | Source: MDPI

Sources

Application

Application Note: Derivatization and Functionalization Workflows for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7 / 2814-20-2 tautomer) Mechanistic Overview & Synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7 / 2814-20-2 tautomer)

Mechanistic Overview & Synthetic Utility

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a highly versatile heterocyclic building block. Its structural framework—featuring an electron-donating hydroxyl group at C2, a methyl group at C4, and an isopropyl group at C6—makes it an ideal precursor for the synthesis of agrochemicals (e.g., diazinon analogs) and pharmaceutical kinase inhibitors.

The core challenge in functionalizing this scaffold lies in its tautomeric equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms. This ambident nature dictates its reactivity profile, requiring precise control over reagents, solvents, and counterions to achieve regioselective derivatization[1]. The workflows detailed below outline the three primary vectors for functionalizing this scaffold: C2-dehydroxychlorination, regioselective O/N-alkylation, and C5-electrophilic aromatic substitution.

Workflow 1: C2-Dehydroxychlorination (Activation for Cross-Coupling)

The Causality of the Method

The C2-hydroxyl group is a poor leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). Converting the hydroxyl group to a chloride using Phosphorus Oxychloride (POCl₃) yields the highly reactive 2-chloropyrimidine intermediate[2].

Field Insight: A common pitfall during this transformation is the sluggish conversion of sterically hindered pyrimidinols. The addition of a stoichiometric organic base (such as N,N-diethylaniline) is critical. The base not only neutralizes the generated HCl—preventing the protonation of the pyrimidine nitrogen which would deactivate the ring—but also accelerates the formation of the highly electrophilic Vilsmeier-Haack-type intermediate, driving the reaction to completion.

Protocol: Synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine
  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (10.0 mmol, 1.0 eq) in neat POCl₃ (50.0 mmol, 5.0 eq).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-diethylaniline (12.0 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot (low Rf) should completely disappear, replaced by a high-Rf UV-active spot.

  • Quenching: Cool the mixture to room temperature. Caution: Cautiously pour the mixture over 100 g of crushed ice with vigorous stirring to quench excess POCl₃ without causing violent hydrolysis.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (until pH ~8), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloropyrimidine.

Workflow 2: Regioselective Alkylation (O- vs. N-Functionalization)

The Causality of the Method

Alkylation of the ambident pyrimidin-2-ol anion often leads to inseparable mixtures of O- and N-alkylated products. By applying Pearson's Hard and Soft Acids and Bases (HSAB) principle, we can dictate the regiochemical outcome[1].

  • N-Alkylation (Thermodynamic Control): Using a "hard" counterion like K⁺ in a polar aprotic solvent (DMF) dissociates the ion pair, leaving the "softer" nitrogen atom free to attack the electrophile, yielding the N-alkyl pyrimidin-2-one.

  • O-Alkylation (Kinetic Control): Utilizing Ag₂CO₃ in a non-polar solvent (toluene) capitalizes on silver's strong halophilicity. The silver ion coordinates the alkyl halide's leaving group, directing the "harder" oxygen nucleophile to react, thus securing the O-alkylated pyrimidine.

Protocol A: Selective N-Alkylation
  • Setup: Dissolve the starting material (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Activation: Add finely powdered K₂CO₃ (10.0 mmol, 2.0 eq) and stir at room temperature for 30 minutes to pre-form the potassium salt.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 5.5 mmol, 1.1 eq) dropwise. Heat the mixture to 60 °C for 12 hours.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the organics extensively with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Selective O-Alkylation
  • Setup: Suspend the starting material (5.0 mmol, 1.0 eq) and Ag₂CO₃ (7.5 mmol, 1.5 eq) in anhydrous Toluene (25 mL) in a flask wrapped in aluminum foil (to prevent silver degradation).

  • Alkylation: Add the alkyl halide (5.5 mmol, 1.1 eq). Heat the suspension to 80 °C for 16 hours.

  • Workup: Filter the warm mixture through a pad of Celite to remove silver salts. Wash the filter cake with hot EtOAc. Concentrate the filtrate and purify via chromatography to isolate the 2-alkoxypyrimidine.

Workflow 3: Electrophilic Aromatic Substitution (C5-Halogenation)

The Causality of the Method

While the pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), the synergistic electron-donating effects of the C2-hydroxyl group and the C4/C6 alkyl substituents sufficiently enrich the C5 position[3]. This electronic activation allows for mild, regioselective halogenation using N-Bromosuccinimide (NBS) without the need for harsh Lewis acid catalysis or extreme temperatures.

Protocol: C5-Bromination
  • Setup: Dissolve the starting material (10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (40 mL) and cool to 0 °C.

  • Halogenation: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The solution will transition from colorless to a pale yellow. TLC will show a slightly higher Rf product spot compared to the starting material.

  • Workup: Quench the reaction by adding 20 mL of a 10% aqueous Na₂S₂O₃ solution to destroy any unreacted NBS. Extract with Dichloromethane (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-4-methyl-6-(propan-2-yl)pyrimidin-2-ol.

Quantitative Data Summary

The following table summarizes the expected outcomes, conditions, and regioselectivity profiles for the derivatization workflows described above.

Derivatization MethodReagents & ConditionsMajor ProductTypical Yield (%)Regioselectivity (O:N)
Dehydroxychlorination POCl₃, PhNEt₂, 90 °C, 4h2-Chloro derivative85 – 92N/A
N-Alkylation RX, K₂CO₃, DMF, 60 °C, 12h1-Alkyl-2-one75 – 88< 5 : 95
O-Alkylation RX, Ag₂CO₃, Toluene, 80 °C, 16h2-Alkoxy derivative65 – 80> 90 : 10
C5-Bromination NBS, MeCN, 0 °C to RT, 2h5-Bromo derivative88 – 95N/A

Visual Workflow Diagram

G SM 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol POCl3 Dehydroxychlorination (POCl3, Base, Δ) SM->POCl3 N_Alk N-Alkylation (RX, K2CO3, DMF) SM->N_Alk O_Alk O-Alkylation (RX, Ag2CO3, Toluene) SM->O_Alk C5_Br C5-Bromination (NBS, MeCN) SM->C5_Br Cl_Prod 2-Chloro-4-methyl-6- (propan-2-yl)pyrimidine POCl3->Cl_Prod N_Prod 1-Alkyl-4-methyl-6- (propan-2-yl)pyrimidin-2-one N_Alk->N_Prod O_Prod 2-Alkoxy-4-methyl-6- (propan-2-yl)pyrimidine O_Alk->O_Prod Br_Prod 5-Bromo-4-methyl-6- (propan-2-yl)pyrimidin-2-ol C5_Br->Br_Prod

Divergent derivatization pathways for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

References

  • Ajani, O. O., et al. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." Science Alert, 2015.[Link]

  • Bhuyan, A. J., et al. "Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs." The Journal of Organic Chemistry, 2022.[Link]

  • da Silva, A. M. P. W., et al. "Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 2016.[Link]

Sources

Method

Pharmaceutical Formulation Techniques for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of formulation strategies for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a pyrimidine derivative. Publicl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of formulation strategies for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a pyrimidine derivative. Publicly available data on this specific molecule is limited; therefore, this document synthesizes established principles for formulating poorly soluble pyrimidine-based compounds. We will explore pre-formulation studies, delve into advanced formulation techniques to enhance solubility and bioavailability, and provide detailed protocols for their preparation and characterization. The focus is on creating a robust understanding of the scientific principles guiding formulation development for this class of compounds.

Introduction to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol and Formulation Challenges

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol belongs to the pyrimidine class of heterocyclic compounds, a scaffold frequently found in therapeutic agents.[1][2] While specific physicochemical data for this exact molecule are not extensively published, its structure suggests potential challenges in formulation development, primarily related to poor aqueous solubility. Pyrimidine derivatives often exhibit high lipophilicity and strong crystal lattice energy, which can limit their dissolution and subsequent absorption.[3]

A search for the specific compound reveals its molecular formula as C8H12N2O and a molecular weight of 152.19 g/mol .[4][5] A closely related tautomer, 2-Isopropyl-6-methyl-4-pyrimidinol, has a reported melting point of 172-175 °C, suggesting a stable crystalline structure that may contribute to low solubility. Overcoming this low solubility is paramount for achieving therapeutic efficacy.

This guide will focus on scientifically sound strategies to formulate such compounds, transforming a challenging molecule into a viable drug candidate.

Essential Pre-formulation Studies

Before embarking on complex formulation work, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental properties is crucial. These pre-formulation studies form the bedrock of a rational formulation design.

Key Physicochemical Characterization:

ParameterImportance in FormulationTypical Analytical Techniques
Aqueous Solubility Determines the need for solubility enhancement. Should be tested at various pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.Shake-flask method followed by HPLC or UV-Vis spectroscopy.[3]
pKa Indicates the ionization state at different pHs, which significantly impacts solubility and absorption.Potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.[6]
LogP (Lipophilicity) Predicts the compound's partitioning behavior between lipid and aqueous phases. Essential for selecting lipid-based formulations.Shake-flask method (octanol-water partition), HPLC-based methods.[6]
Melting Point & Thermal Properties Provides information on crystallinity and suitability for thermal-based formulation processes like hot-melt extrusion.Differential Scanning Calorimetry (DSC).[7]
Solid-State Characterization Identifies the crystalline form (polymorphs) or amorphous nature of the API, which affects solubility and stability.X-ray Powder Diffraction (XRPD), DSC.[7]
API-Excipient Compatibility Ensures that the chosen excipients do not degrade the API.DSC, Fourier-Transform Infrared Spectroscopy (FTIR), and stability studies of API-excipient mixtures.[6]
Workflow for Pre-formulation Studies:

Caption: Pre-formulation workflow for physicochemical characterization.

Advanced Formulation Strategies for Enhanced Solubility

Given the anticipated poor aqueous solubility of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, several advanced formulation techniques can be employed. The choice of strategy will depend on the specific properties of the API and the desired dosage form.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for improving the solubility of crystalline APIs.[8] By dispersing the API in a polymeric carrier in an amorphous state, the energy barrier of the crystal lattice is overcome, leading to higher apparent solubility and faster dissolution.[9][10]

Rationale: This method is particularly suitable for compounds with a high melting point and strong crystal lattice energy. The selection of the polymer is critical for the stability of the amorphous state and for preventing recrystallization.[11]

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Soluplus®

  • Solubilization: Dissolve 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to screen would be 1:1, 1:3, and 1:5 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator. The resulting product should be a thin, clear film.

  • Drying: Further dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Storage: Store the resulting ASD in a desiccator to prevent moisture-induced recrystallization.

Lipid-Based Drug Delivery Systems (LBDDS)

For lipophilic compounds (predicted to have a high LogP), LBDDS can significantly enhance oral bioavailability.[12] These formulations utilize lipids, surfactants, and co-solvents to solubilize the drug and facilitate its absorption.

Types of LBDDS:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[8]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form a thermodynamically stable microemulsion with smaller droplet sizes (<100 nm).

  • Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[13][14]

  • Screening for Excipients:

    • Oil Phase: Determine the solubility of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Screen for surfactants that can emulsify the chosen oil phase (e.g., Kolliphor RH 40, Tween 80).

    • Co-solvent: Evaluate co-solvents that can increase the drug solubility in the formulation (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Construct ternary phase diagrams to identify the concentration ranges of the oil, surfactant, and co-solvent that lead to the formation of a stable emulsion.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the pre-determined amount of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.

Nanosizing: Nanosuspensions

Reducing the particle size of the API to the nanometer range (typically 200-1000 nm) dramatically increases the surface area, leading to a higher dissolution velocity.[15][16] This approach is suitable for compounds that are poorly soluble in both aqueous and organic media.[17]

Methods for Preparing Nanosuspensions:

  • Top-Down Approaches:

    • Media Milling: High-energy milling of the drug particles in the presence of a stabilizer.[17][18]

    • High-Pressure Homogenization (HPH): Forcing a suspension of the drug through a narrow gap at high pressure.[17][19]

  • Bottom-Up Approaches:

    • Precipitation: Dissolving the drug in a solvent and then adding an anti-solvent to cause precipitation in the presence of a stabilizer.[15]

  • Slurry Preparation: Prepare a slurry of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).

  • Milling: Introduce the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) into the milling chamber.

  • Processing: Mill at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension.

Characterization of Formulations

Once the formulations are prepared, they must be thoroughly characterized to ensure quality and performance.[20][21]

Characterization TechniquePurpose
Particle Size and Zeta Potential Analysis For nanosuspensions and LBDDS, this determines the size distribution and surface charge, which are critical for stability and bioavailability. (Dynamic Light Scattering - DLS)[20]
Differential Scanning Calorimetry (DSC) To confirm the amorphous nature of the API in ASDs by observing the absence of a melting endotherm.
X-ray Powder Diffraction (XRPD) To verify the amorphous state in ASDs (absence of Bragg peaks) or to identify the crystalline form in other formulations.[7]
In Vitro Dissolution Testing To assess the rate and extent of drug release from the formulation in various dissolution media (e.g., simulated gastric and intestinal fluids). (USP Apparatus I or II)[7]
High-Performance Liquid Chromatography (HPLC) For assay and purity determination of the API in the formulation and for quantifying drug release during dissolution studies.[6]
Stability Studies To evaluate the physical and chemical stability of the formulation under different temperature and humidity conditions (ICH guidelines).[6]
Logical Flow for Formulation Development and Characterization:

Formulation_Development cluster_0 Formulation Strategy Selection cluster_1 Formulation Preparation cluster_2 Characterization ASD Amorphous Solid Dispersion (ASD) Prep_ASD Solvent Evaporation or Hot-Melt Extrusion ASD->Prep_ASD LBDDS Lipid-Based System (LBDDS) Prep_LBDDS Excipient Screening & Mixing LBDDS->Prep_LBDDS Nano Nanosuspension Prep_Nano Media Milling or High-Pressure Homogenization Nano->Prep_Nano Char_Solid DSC, XRPD Prep_ASD->Char_Solid Char_Liquid Particle Size, Zeta Potential Prep_LBDDS->Char_Liquid Prep_Nano->Char_Liquid Dissolution In Vitro Dissolution Char_Solid->Dissolution Char_Liquid->Dissolution Stability ICH Stability Studies Dissolution->Stability API_Profile API Physicochemical Profile API_Profile->ASD API_Profile->LBDDS API_Profile->Nano

Caption: Workflow for formulation development and characterization.

Conclusion

The formulation of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, like many pyrimidine derivatives, is likely to be challenged by poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, is essential for selecting and developing an appropriate formulation strategy. Advanced techniques such as amorphous solid dispersions, lipid-based drug delivery systems, and nanosizing offer promising avenues to overcome these challenges. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to successfully formulate this and similar molecules, ultimately enhancing their potential for therapeutic application.

References

  • Semantic Scholar. Nanosizing Approaches: Current Trends in the Solubility Enhancement of Poorly Water-soluble Drugs. [Link]

  • PMC. Nanosizing of a poorly soluble drug: technique optimization, factorial analysis, and pharmacokinetic study in healthy human volunteers. [Link]

  • PMC. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. [Link]

  • Chembites. Nanosizing: a formulation approach for poorly-water-soluble compounds. [Link]

  • PubMed. Nanosizing techniques for improving bioavailability of drugs. [Link]

  • Scholars Research Library. Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. [Link]

  • PubMed. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. [Link]

  • James Madison University. Analytical techniques in the pharmaceutical sciences. [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • Pharmaffiliates. Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. [Link]

  • Agno Pharmaceuticals. The Guide To Analytical Method Development. [Link]

  • PMC. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • PMC. Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors. [Link]

  • ACS Medicinal Chemistry Letters. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • PubChem. (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. [Link]

  • MDPI. Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. [Link]

  • MolPort. 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. [Link]

  • Preprints.org. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. [Link]

  • PMC. Current Trends on Solid Dispersions: Past, Present, and Future. [Link]

  • ResearchGate. Lipid-based formulations for oral delivery of lipophilic drugs. [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • NextSDS. 4-(ethylsulfanyl)-6-methyl-2-(propan-2-yl)pyrimidine. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • PubChemLite. 6-(propan-2-yl)pyrimidin-4-ol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Welcome to the technical support center for the synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental challenges. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions to streamline your experimental process.

Question 1: My reaction is resulting in a consistently low yield of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, with a significant amount of unreacted starting materials.

Answer: Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several critical factors. A systematic approach to diagnosing the issue is essential for improving your yield.

  • Cause A: Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are paramount for driving the reaction to completion.[1][2] The cyclocondensation reaction requires sufficient energy to overcome the activation barrier for the final ring-closing and dehydration step.[3]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This allows you to determine the optimal reaction time and visually confirm the consumption of starting materials. If the reaction stalls, a moderate increase in temperature (e.g., refluxing in ethanol) may be necessary.[4] Experiment with different solvents; while ethanol is common, polar aprotic solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2][5]

  • Cause B: Catalyst Inefficiency or Inactivity: This reaction is acid- or base-catalyzed.[6] The choice and activity of the catalyst are critical.[1] While strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[2]

    • Solution: Screen several catalysts. Modern protocols often favor Lewis acids (e.g., Yb(OTf)₃, FeCl₃, ZnCl₂) which can offer milder conditions and improved yields.[1][7] Ensure your catalyst is active and anhydrous; reusable catalysts may require regeneration.[1][4]

  • Cause C: Purity and Stoichiometry of Reactants: The purity of your starting materials, 5-methylhexane-2,4-dione and urea, is non-negotiable. The diketone can undergo self-condensation, while urea can contain impurities or be hygroscopic, introducing water that can hinder the reaction.[3][4]

    • Solution: Use high-purity, dry reactants. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] Carefully control the stoichiometry. A slight excess of urea (1.2–1.5 equivalents) can be beneficial, pushing the equilibrium toward the desired product.[3]

  • Cause D: Incomplete Cyclization: The reaction may be stalling at the open-chain ureide intermediate stage, failing to cyclize efficiently.[3]

    • Solution: This is often an issue of insufficient activation. Increasing the acid catalyst concentration or strength can enhance the rate of the final cyclization-dehydration step.[3] As mentioned, increasing the reaction temperature can also provide the necessary activation energy for ring closure.[3]

Question 2: My final product is difficult to purify, and I suspect the presence of persistent byproducts. What are these impurities and how can I remove them?

Answer: Purification challenges often stem from the formation of structurally similar byproducts or unreacted intermediates.

  • Common Impurities:

    • Unreacted Starting Materials: 5-methylhexane-2,4-dione and urea.

    • Open-Chain Ureide Intermediate: The product of the initial condensation that has failed to cyclize.[3]

    • Self-Condensation Product of Diketone: A potential side product under certain conditions.

  • Purification Strategy:

    • Primary Workup: After reaction completion, quenching with water and neutralizing the pH will often precipitate the crude product. Thoroughly washing the crude solid with cold water is essential to remove unreacted urea and other water-soluble impurities.

    • Recrystallization: This is the most effective and economical method for purifying the solid product.[8][9] The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[9]

    • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, column chromatography over silica gel is the recommended next step.[8] Use TLC to develop an appropriate solvent system (e.g., mixtures of hexane and ethyl acetate) that provides good separation between your product (typically with an Rf of 0.2-0.4) and the impurities.[9]

Frequently Asked Questions (FAQs)

Question 1: What is the primary synthetic route for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol?

Answer: The most direct and widely employed method is a Pinner-type pyrimidine synthesis.[6][10] This is a condensation reaction between a β-dicarbonyl compound and a compound containing an N-C-N fragment (an amidine, urea, or guanidine).[11][12] For your target molecule, this involves the acid- or base-catalyzed cyclocondensation of 5-methylhexane-2,4-dione with urea . The reaction proceeds through nucleophilic attack, cyclization, and a final dehydration step to form the aromatic pyrimidine ring.

Question 2: How does the keto-enol tautomerism of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol affect its structure and characterization?

Answer: This is an excellent and crucial point. Pyrimidin-2-ols exist in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. In the solid state and in most solutions, the equilibrium strongly favors the pyrimidin-2(1H)-one (cyclic amide) form over the 2-hydroxypyrimidine (enol) form.[11] This has significant implications for characterization:

  • ¹H NMR: You will observe an N-H proton signal, typically a broad singlet.

  • ¹³C NMR: The C2 carbon will appear in the range typical for a carbonyl group in an amide or urea-like structure (~150-165 ppm), not an enolic carbon.

  • IR Spectroscopy: You will observe a strong C=O stretching frequency (~1650-1700 cm⁻¹) and an N-H stretch, rather than a broad O-H stretch characteristic of an enol.

It is therefore more accurate to name the compound 4-Methyl-6-(propan-2-yl)pyrimidin-2(1H)-one . However, the "pyrimidin-2-ol" nomenclature is still commonly used.

Question 3: What are the optimal catalyst and solvent systems for this synthesis?

Answer: The "optimal" system depends on substrate specifics, scale, and available resources, but modern methods have shown clear advantages over classical protocols.

  • Catalysts: While traditional methods use strong Brønsted acids (HCl, H₂SO₄), these can be harsh.[2] Lewis acids have emerged as highly efficient catalysts, often leading to higher yields, shorter reaction times, and milder conditions.[2][7]

  • Solvents: Ethanol is a conventional and effective solvent. However, solvent-free (neat) conditions, often facilitated by microwave irradiation or specific catalysts, can be highly effective, reducing reaction time and simplifying workup, aligning with green chemistry principles.[2][7]

The table below summarizes a comparison of potential reaction conditions based on findings for similar pyrimidine syntheses.

Catalyst (mol%)SolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Reference(s)
HCl (catalytic)EthanolReflux (78°C)6 - 1240 - 65[2]
Yb(OTf)₃ (5-10%)Solvent-Free100°C1 - 385 - 95[7]
ZnCl₂ (10-20%)AcetonitrileReflux (82°C)4 - 870 - 88[1][13]
None (Thermal)Solvent-Free120°C2 - 560 - 80[2][7]

Visualized Workflows and Mechanisms

To further clarify the synthesis and troubleshooting logic, the following diagrams have been generated.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 5-Methylhexane-2,4-dione attack Nucleophilic Attack (Intermediate A) diketone->attack + Urea (H+ cat.) urea Urea urea->attack cyclization Open-Chain Ureide (Intermediate B) attack->cyclization Condensation dehydration_intermediate Cyclized Intermediate cyclization->dehydration_intermediate Ring Closure product 4-Methyl-6-(propan-2-yl) pyrimidin-2(1H)-one dehydration_intermediate->product - H₂O (Dehydration)

Caption: Reaction mechanism for Pinner-type pyrimidine synthesis.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_purity 1. Check Reactant Purity (Diketone, Urea) start->check_purity check_conditions 2. Analyze Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst start->check_catalyst sol_purity Use high-purity, anhydrous reagents. Run under N₂. check_purity->sol_purity Impurities or moisture detected sol_conditions Optimize T & Time via TLC. Consider different solvent. check_conditions->sol_conditions Reaction stalling or side products observed sol_catalyst Screen Lewis acids (e.g., Yb(OTf)₃). Ensure catalyst is active. check_catalyst->sol_catalyst Classical acid gives poor performance

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Disclaimer: This protocol is a representative procedure. Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Materials:

  • 5-Methylhexane-2,4-dione (1.0 eq)

  • Urea (1.5 eq)

  • Ytterbium (III) Triflate (Yb(OTf)₃) (0.05 eq)

  • Ethanol (as solvent, if not running solvent-free)

  • Deionized Water

  • Hydrochloric Acid (1M, for neutralization)

  • Sodium Bicarbonate (saturated solution, for neutralization)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylhexane-2,4-dione (1.0 eq), urea (1.5 eq), and Yb(OTf)₃ (0.05 eq).

  • Reaction: Heat the mixture to 100°C (if solvent-free) or to reflux if using ethanol as a solvent.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting diketone spot has been consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Add deionized water to the flask and stir until the solid mass is well-suspended.

  • Precipitation: Carefully adjust the pH to ~7 using 1M HCl or saturated sodium bicarbonate. The crude product should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove excess urea and catalyst.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • PMC. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Slideshare. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Thieme. (2018). Enantioselective Synthesis of Pyrimidinones by the Biginelli Reaction. Thieme. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Slideshare. [Link]

  • Bentham Science. (2020, August 1). Metal-Free Synthesis of Pyrimidinone Derivatives via Biginelli Reaction Using Aqueous NaICl2. Bentham Science. [Link]

  • ACS Publications. (2013, November 15). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. [Link]

  • Chem-Station. (2009, July 31). Pinner Pyrimidine Synthesis. Chem-Station. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

  • ACS Publications. (2014, May 12). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization of the condensation conditions. ResearchGate. [Link]

  • PMC. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. [Link]

  • Springer. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development and Troubleshooting for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Welcome to the technical support center for the HPLC analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and practical troubleshooting solutions. The information presented here is grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and reliable results.

Understanding the Analyte: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs initial decisions on column selection, mobile phase composition, and detection parameters.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H12N2O[1][2]
Molecular Weight 152.19 g/mol [2]
Structure A pyrimidine derivative with a methyl, an isopropyl, and a hydroxyl group.[1]
pKa The pyrimidine ring has a basic pKa of approximately 1.3.[3] The hydroxyl group introduces acidic character, with pyrimidinols typically having acidic pKa values in the range of 8-10.
logP (Predicted) While a direct experimental value is not readily available, related structures suggest a moderate hydrophobicity. For instance, a similar compound, (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol, has a predicted XLogP3 of 1.9.[4]
UV Absorbance The pyrimidine ring system contains chromophores, making it suitable for UV detection.[5]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reproducible separation. The following sections outline a logical workflow for developing an HPLC method for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Initial Column Selection

The choice of the HPLC column is the foundation of the separation.[6] For a moderately polar compound like 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable starting point.[7][8]

Recommended Column Characteristics:

ParameterRecommendationRationale
Stationary Phase C18 or C8These are the most common and versatile reversed-phase stationary phases, offering good retention for moderately polar compounds.[7]
Particle Size 3 µm or 5 µm5 µm particles provide a good balance of efficiency and backpressure for standard HPLC systems.[9] For higher efficiency and faster analysis times on UHPLC systems, 3 µm or sub-2 µm particles can be considered.[10]
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmA 150 mm length is a good starting point for method development, offering a balance between resolution and analysis time.[11] A longer 250 mm column can be used if higher resolution is required for complex mixtures.[6]
Pore Size 100 Å to 120 ÅFor small molecules like the target analyte (MW < 2000 Da), this pore size provides optimal surface area for interaction.[11]
Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.[12][13]

Step-by-Step Mobile Phase Optimization:

  • Organic Modifier Selection:

    • Initial Choice: Acetonitrile (ACN) is often the preferred organic modifier due to its low viscosity and UV transparency.[14] Methanol (MeOH) is a suitable alternative and can offer different selectivity.[13]

    • Rationale: The choice between ACN and MeOH can significantly impact the separation of closely eluting impurities. It is advisable to screen both during method development.[15]

  • Aqueous Component and pH Control:

    • Rationale: The analyte has both acidic and basic functional groups, making pH control of the mobile phase crucial for consistent retention and good peak shape.[16] The goal is to suppress the ionization of the analyte to ensure it is in a single, neutral form.[16]

    • Recommended Buffers: A buffer should be used to maintain a constant pH.[17]

      • To suppress the basicity of the pyrimidine ring (pKa ~1.3), a mobile phase pH of > 3.3 is recommended.

      • To suppress the acidity of the hydroxyl group (pKa ~8-10), a mobile phase pH of < 6 is ideal.

      • Starting Point: A phosphate or acetate buffer in the pH range of 4-6 is a good starting point. A buffer concentration of 25-50 mM is typically sufficient.[17]

  • Isocratic vs. Gradient Elution:

    • Initial Scouting: A good starting point is a gradient elution from a low to a high percentage of the organic modifier (e.g., 10% to 90% ACN over 20-30 minutes). This will help to determine the approximate elution conditions and the complexity of the sample.

    • Method Simplification: If the scouting run shows a simple chromatogram with good peak shape, an isocratic method can be developed for routine analysis.[14] An optimal isocratic mobile phase composition will typically have the analyte eluting with a retention factor (k') between 2 and 10.[13]

Detector Settings

The presence of the pyrimidine ring makes UV detection a suitable choice.[5]

  • Wavelength Selection: To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. In the absence of a standard, a common starting wavelength for aromatic compounds is 254 nm. A photodiode array (PDA) detector is highly recommended during method development as it can acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.[18]

  • Alternative Detectors: If higher sensitivity and selectivity are required, a fluorescence detector could be considered, although the native fluorescence of the compound would need to be evaluated.[19] For universal detection of non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.[19]

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_Analyte 1. Analyte Characterization cluster_Column 2. Initial Column Selection cluster_MobilePhase 3. Mobile Phase Optimization cluster_Detector 4. Detector Settings cluster_Final 5. Method Validation A 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Properties (pKa, logP, UV) B Reverse-Phase (C18 or C8) 5 µm, 4.6x150 mm A->B Informs choice F UV/PDA Detector Determine λmax (start at 254 nm) A->F Informs choice C Scouting Gradient (e.g., 10-90% ACN in buffered aqueous) B->C Start with D pH Optimization (Buffer between pH 4-6) C->D Refine with E Isocratic Method Development (Target k' 2-10) D->E Optimize to G Final Method (Specificity, Linearity, Accuracy, Precision) E->G Validate F->G PeakShapeTroubleshooting cluster_Tailing Peak Tailing cluster_Fronting Peak Fronting cluster_SplitBroad Split/Broad Peaks Start Poor Peak Shape Observed T1 Check Mobile Phase pH (Is it optimal?) Start->T1 Tailing F1 Reduce Sample Concentration Start->F1 Fronting SB1 Check for System Blockages Start->SB1 Split/Broad T2 Reduce Sample Concentration T1->T2 T3 Wash/Replace Column T2->T3 F2 Match Sample Solvent to Mobile Phase F1->F2 F3 Check for Column Void F2->F3 SB2 Optimize Sample Solvent SB1->SB2 SB3 Improve Resolution (if co-elution) SB2->SB3

Caption: A decision tree for troubleshooting common peak shape problems.

Retention Time Variability

Q4: Why is my retention time drifting?

  • Possible Causes:

    • Changes in Mobile Phase Composition: Evaporation of the more volatile organic component from the mobile phase reservoir can lead to a gradual increase in retention times. [20]Inconsistencies in mobile phase preparation can also cause shifts. [21] 2. Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially if a column oven is not used. [22]A 1°C change can alter retention times by 1-2%. [22] 3. Column Equilibration: Insufficient column equilibration time after changing the mobile phase or after a gradient run can cause retention time drift. [23] 4. Leaks in the System: A small, undetected leak can lead to a lower flow rate and consequently, longer retention times. [20]

  • Solutions:

    • Proper Mobile Phase Handling: Keep mobile phase reservoirs capped to minimize evaporation. [20]Prepare fresh mobile phase daily.

    • Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible retention times. [22] 3. Ensure Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting an analysis. [23] 4. Perform a Leak Check: Inspect all fittings and connections for signs of leaks, which may appear as salt deposits if buffers are used. [20] Q5: Why did my retention time suddenly change?

  • Possible Causes:

    • Incorrect Mobile Phase or Flow Rate: An error in preparing the mobile phase or setting the flow rate is a common cause of sudden retention time shifts. [21] 2. Air Bubbles in the Pump: Air trapped in the pump head can cause flow rate inaccuracies.

    • Column Change: A new column, even of the same type, can have slightly different retention characteristics.

  • Solutions:

    • Verify Method Parameters: Double-check the mobile phase composition, pH, and flow rate against the established method.

    • Degas Mobile Phase and Purge the Pump: Ensure the mobile phase is properly degassed and purge the pump to remove any air bubbles. [23] 3. Column Equilibration: When installing a new column, ensure it is thoroughly equilibrated before use.

Frequently Asked Questions (FAQs)

Q: What is a good starting flow rate for a 4.6 mm ID column?

A: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min. This can be adjusted to optimize the separation and analysis time.

Q: How should I prepare my sample for injection?

A: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself. [24]Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or system. [25] Q: How can I improve the resolution between my analyte and a closely eluting impurity?

A: To improve resolution, you can:

  • Optimize the mobile phase composition: Small changes in the percentage of the organic modifier or the pH can significantly affect selectivity. [26]* Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order. [13]* Use a longer column or a column with a smaller particle size: This will increase the column efficiency (N). [10]* Adjust the temperature: Changing the column temperature can also affect selectivity.

Q: My peak is not detected or the signal is very low. What should I do?

A:

  • Check the detector settings: Ensure the detector is on and set to the correct wavelength. [27]* Verify sample concentration: The sample may be too dilute. [25]* Check for leaks: A leak between the column and the detector can cause loss of sample. [28]* Ensure proper injection: Verify that the autosampler is functioning correctly and injecting the specified volume. [28]

References

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
  • What are the Common Peak Problems in HPLC? (n.d.). Chromatography Today.
  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. (n.d.). BenchChem.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (2023, December 9). Separation Science.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • Troubleshooting HPLC: Solutions for Common Problems. (2022, January 4). Phenomenex.
  • HPLC Column Selection. (2013, May 1). LCGC International.
  • Mobile Phase Optimization Strategies for Reversed Phase HPLC. (2024, January 8). LCGC International.
  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. (n.d.). Scribd.
  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Ingenieria Analitica Sl.
  • What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today.
  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 22). YouTube.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • The LCGC Blog: Retention Shifts in HPLC. (2013, June 3). Chromatography Online.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (n.d.). Jetir.Org.
  • How to Choose the Right HPLC Detector. (2025, June 2). KNAUER.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • The Eyes of High-Performance Liquid Chromatography (HPLC): Strategic Use of Detectors in Drug Development and Quality Control. (2025, October 8). QbD Group.
  • Types of HPLC Detectors. (2025, April 1). Phenomenex.
  • HPLC Detector Selection — What, Where, When, and How. (2026, March 25). LCGC International.
  • (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. (2026, March 7). PubChem.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate.
  • Method Development Guide. (2004, May). HPLC.
  • 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. (n.d.). Molport.
  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. (n.d.). Sapphire Bioscience.
  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. (2024, May 15). ijarsct.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • 6-(propan-2-yl)pyrimidin-4-ol. (n.d.). NextSDS.
  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.). PMC.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.
  • 4-methylpyrimidin-2-ol. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Welcome to the technical support center for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility hurdles in your experiments.

Introduction: Understanding the Solubility Profile

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, like many heterocyclic compounds, can present solubility challenges that may impede experimental progress. Its structure, featuring a pyrimidinol core with alkyl substituents, results in a molecule with moderate lipophilicity. The potential for tautomerism between the keto and enol forms can also influence its physical properties, including its solubility in different solvent systems. This guide will walk you through a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing poor solubility with 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in my chosen organic solvent?

A1: Poor solubility can stem from several factors. The "like dissolves like" principle is a fundamental concept in solubility, meaning a solute will dissolve best in a solvent that has a similar polarity.[1] 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol has both polar (the hydroxyl and nitrogen groups) and non-polar (the methyl and propan-2-yl groups) regions. If the overall polarity of the molecule does not match well with your selected solvent, you may encounter solubility issues. Additionally, strong intermolecular forces in the solid state (high crystal lattice energy) can make it difficult for solvent molecules to surround and dissolve the compound.[2]

Q2: What are the first steps I should take to troubleshoot solubility issues?

A2: A systematic approach is key. Start by assessing the polarity of your current solvent and consider alternatives. A good practice is to test solubility in a small range of solvents with varying polarities, such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and acetonitrile. If the compound is still not dissolving, you can explore techniques like gentle heating or sonication to help overcome the initial energy barrier to dissolution. However, be cautious with heating as it can degrade some compounds.[3]

Q3: How does the pH of a solution affect the solubility of this compound?

A3: The pH of a solution can significantly impact the solubility of ionizable compounds.[4] Pyrimidinol compounds can exhibit acidic or basic properties. If 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol has an acidic proton (on the hydroxyl group), increasing the pH with a base will deprotonate it, forming a more polar and often more soluble salt. Conversely, if the nitrogen atoms in the pyrimidine ring can be protonated, lowering the pH with an acid will form a more soluble cationic species. Determining the pKa of the compound is crucial to effectively use pH modification.

Q4: Can I use a co-solvent system to improve solubility?

A4: Absolutely. Using a co-solvent is a very common and effective strategy.[5] A co-solvent is a mixture of a primary solvent (in which the compound has low solubility) and another solvent in which the compound is more soluble. For example, if your compound is poorly soluble in an aqueous buffer, adding a water-miscible organic solvent like DMSO or ethanol can significantly increase its solubility.[5] This works by reducing the overall polarity of the solvent system, making it more favorable for your compound to dissolve.

Q5: What is a solid dispersion and could it help with my solubility problem?

A5: A solid dispersion is a technique where the poorly soluble compound is dispersed in a highly soluble, inert carrier, usually a polymer.[2] This creates a system where the drug is present in a very fine, often amorphous, state. The amorphous form has a higher energy state than the crystalline form, which leads to improved solubility and dissolution rates. This is a more advanced technique, often used in pharmaceutical development to enhance the bioavailability of drugs.[2]

Troubleshooting Guide

Issue 1: Compound is poorly soluble in a non-polar organic solvent (e.g., hexane, toluene).

Cause: A mismatch in polarity. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol has polar functional groups that make it less soluble in highly non-polar solvents.

Solutions:

  • Select a More Polar Solvent: Try solvents of intermediate polarity like dichloromethane or ethyl acetate.

  • Use a Co-solvent: Add a small amount of a more polar solvent like methanol or ethanol to the non-polar solvent to increase the overall polarity of the system.

Issue 2: Compound precipitates out of an organic solvent upon standing or temperature change.

Cause: You may have created a supersaturated solution, or the solubility of the compound is highly temperature-dependent.

Solutions:

  • Determine Equilibrium Solubility: Perform a shake-flask experiment (see Protocol 1) to determine the true thermodynamic solubility at your experimental temperature. This will help you prepare solutions that are not supersaturated.

  • Maintain Temperature: If the solubility is sensitive to temperature, ensure your experimental conditions are maintained at a constant temperature.

  • Consider a Different Solvent: The compound may be more soluble in a different solvent system, leading to a more stable solution.

Issue 3: Difficulty dissolving the compound for in vitro biological assays (often in aqueous buffers).

Cause: The compound is likely hydrophobic and has low aqueous solubility. The presence of salts in the buffer can also sometimes decrease the solubility of organic compounds (salting out).

Solutions:

  • Use a Co-solvent: This is the most common approach. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Keep the final concentration of DMSO as low as possible (typically <1%, as it can be toxic to cells).

  • pH Adjustment: If the compound is ionizable, adjust the pH of the buffer to increase its solubility (see Protocol 2).

  • Use of Solubilizing Excipients: For more challenging compounds, consider using surfactants or complexing agents like cyclodextrins.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used to encapsulate hydrophobic molecules and increase their aqueous solubility.[2]

Data Presentation

Table 1: Qualitative Solubility Guidance for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

SolventPolarity IndexPredicted SolubilityRationale
Water10.2LowThe molecule has significant non-polar character.
Dimethyl Sulfoxide (DMSO)7.2HighAprotic, highly polar solvent, good for stock solutions.
Methanol5.1Moderate to HighPolar protic solvent, likely a good choice.
Ethanol4.3ModerateSimilar to methanol, but slightly less polar.
Acetone5.1ModeratePolar aprotic solvent.
Acetonitrile5.8ModeratePolar aprotic solvent.
Dichloromethane (DCM)3.1Low to ModerateLower polarity.
Hexane0.1Very LowHighly non-polar, unlikely to be a good solvent.

Experimental Protocols

Protocol 1: Determination of Equilibrium (Thermodynamic) Solubility by the Shake-Flask Method

This protocol determines the maximum amount of a compound that can dissolve in a solvent at a specific temperature.

Materials:

  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 or 0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vial stand for a short period to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.

Protocol 2: Enhancing Solubility through pH Adjustment

This protocol provides a general workflow for investigating the effect of pH on solubility.

Materials:

  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • pH meter

  • Shake-flask method materials (from Protocol 1)

Procedure:

  • Perform the shake-flask method (Protocol 1) in parallel using a series of aqueous buffers with different pH values.

  • After the equilibration period, measure the final pH of each buffer to ensure it has not shifted significantly.

  • Filter the samples and quantify the concentration of the dissolved compound in each buffer.

  • Plot the solubility as a function of pH to determine the pH range where solubility is highest.

Visualization of Concepts

Solvent_Selection_Workflow start Start: Poor Solubility Observed assess_polarity Assess Polarity of Current Solvent start->assess_polarity test_range Test Solubility in a Range of Solvents (e.g., DMSO, MeOH, ACN, Acetone) assess_polarity->test_range solubility_achieved Solubility Achieved? test_range->solubility_achieved end_success End: Proceed with Experiment solubility_achieved->end_success Yes try_cosolvent Try a Co-solvent System solubility_achieved->try_cosolvent No consider_heating Consider Gentle Heating/Sonication try_cosolvent->consider_heating ph_modification Investigate pH Modification (for ionizable compounds) consider_heating->ph_modification advanced_methods Explore Advanced Methods (e.g., Solid Dispersion, Cyclodextrins) ph_modification->advanced_methods end_further_work End: Further Formulation Development Needed advanced_methods->end_further_work

Caption: A workflow for systematic solvent selection.

Caption: Tautomerism of the pyrimidinol core.

References

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Al-Bayati, M. N., & Al-Khedairy, E. B. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(23), 8341. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0841326B1 - Process for the preparation of pyrimidine derivatives.
  • Semantic Scholar. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • MolPort. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone answer to my question? My question is how I can enhance solubility of solutes in supersaturated solution.?. Retrieved from [Link]

Sources

Optimization

advanced purification techniques for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol reaction mixtures

Welcome to the Application Scientist Support Desk. The purification of substituted pyrimidin-2-ols, such as 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7), presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. The purification of substituted pyrimidin-2-ols, such as 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7), presents unique physicochemical challenges. Because these molecules feature both weakly acidic and weakly basic sites, they exhibit complex amphoteric behavior. Furthermore, they exist in a dynamic lactam-lactim tautomeric equilibrium (pyrimidin-2(1H)-one pyrimidin-2-ol) that heavily influences their solubility, chromatographic resolution, and crystallization kinetics[1].

This guide is designed for drug development professionals and synthetic chemists. It moves beyond standard operating procedures to explain the causality behind each technique, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting FAQs

Q: Why does my product streak heavily on normal-phase silica gel and tail severely during reverse-phase HPLC/LC-MS? A: This is a direct consequence of lactam-lactim tautomerization and secondary interactions. In solution, the compound interconverts between the pyrimidin-2-ol (enol) and pyrimidin-2(1H)-one (keto) forms. Because this proton transfer is mediated by solvent molecules and occurs on a timescale similar to the chromatographic separation, it causes peak broadening[1]. Additionally, the basic pyrimidine nitrogens interact strongly with residual acidic silanols on the stationary phase. Solution: You must lock the equilibrium and mask the silanols. For HPLC, add a volatile buffer (e.g., 10 mM Ammonium Acetate, pH 5.5) or an acidic modifier (0.1% TFA) to the mobile phase. Elevating the column temperature to 40–50 °C also accelerates the tautomeric interconversion, resulting in a single, sharp time-averaged peak.

Q: During liquid-liquid extraction (LLE), I am losing a significant portion of my product to the aqueous phase. How do I maximize organic recovery? A: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is amphoteric. The hydroxyl group can be deprotonated at high pH (pKa ~8.5), while the pyrimidine nitrogen is protonated at low pH (pKa ~2.5). If your aqueous phase is too acidic or too basic, the molecule becomes ionized and highly water-soluble[2]. Solution: To maximize recovery in the organic phase (e.g., Ethyl Acetate or Dichloromethane), you must strictly adjust the aqueous layer to the molecule's isoelectric point (pH 5.5–6.0) prior to extraction. At this pH, the molecule is completely neutral and exhibits maximum lipophilicity.

Q: My crude solid "oils out" instead of crystallizing, or forms an amorphous gum. What is the optimal solvent system? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent mixture, often due to the formation of strong, disordered intermolecular hydrogen-bonded dimers. Solution: You must use a solvent that temporarily disrupts these hydrogen bonds during dissolution but allows ordered packing during cooling. Isopropanol (IPA) is highly effective for pyrimidin-2-ol derivatives because its hydroxyl group competitively hydrogen-bonds with the pyrimidine core at elevated temperatures[3]. Using IPA as the primary solvent and Heptane as the anti-solvent provides a controlled crystallization environment.

Part 2: Chromatographic and Physicochemical Data Summaries

To establish a self-validating purification system, monitor the parameters outlined in the tables below. Deviations from these metrics indicate a failure in pH control or solvent preparation.

Table 1: Isoelectric & Chromatographic Profiling

ParameterValue / ConditionCausality / Observation
Target LLE pH 5.5 – 6.0Isoelectric point; ensures the molecule is neutral, maximizing partitioning into EtOAc.
HPLC Mobile Phase A Water + 0.1% TFAForces protonation of pyrimidine N, masking silanol interactions and sharpening peaks.
HPLC Mobile Phase B Acetonitrile + 0.1% TFAAprotic solvent prevents secondary hydrogen-bonding during elution.
Column Temperature 45 °CAccelerates tautomeric interconversion to prevent split peaks.

Table 2: Optimized Binary Solvent Systems for Crystallization

Primary SolventAnti-SolventRatio (v/v)Expected RecoveryCrystal Morphology
IsopropanolHeptane1 : 3> 85%Free-flowing beige/white needles[3].
EthanolWater1 : 1.570 - 75%Granular crystals; prone to trapping water[2].
Ethyl AcetateHexanes1 : 4< 60%High risk of oiling out if cooled too rapidly.

Part 3: Visualized Workflows & Logical Relationships

PurificationWorkflow N1 Crude Reaction Mixture (Amphoteric Pyrimidinol) N2 Acidification (pH 2.0) Protonates Pyrimidine N N1->N2 N3 Organic Wash (EtOAc) Removes Neutral Impurities N2->N3 Extract & Discard N4 Aqueous Phase Contains Target Salt N2->N4 Retain N5 Neutralization (pH 5.5-6.0) Isoelectric Precipitation N4->N5 N6 Extraction (EtOAc) Target in Organic Phase N5->N6 N7 Binary Recrystallization (IPA/Heptane) N6->N7

Fig 1: pH-Targeted Liquid-Liquid Extraction (LLE) and Purification Workflow.

HPLCTroubleshooting T1 Issue: Broad/Tailing Peaks in LC-MS or HPLC T2 Cause: Lactam-Lactim Tautomerism & Silanol Interactions T1->T2 T3 Action 1: Modify Mobile Phase Add 0.1% TFA or 10mM NH4OAc T2->T3 T4 Action 2: Elevate Column Temp Increase to 45°C T2->T4 T5 Result: Sharp, Symmetrical Peaks Accurate Purity Assessment T3->T5 T4->T5

Fig 2: Chromatographic Troubleshooting Logic for Tautomeric Pyrimidinols.

Part 4: Validated Experimental Protocols

Protocol A: pH-Targeted Liquid-Liquid Extraction (LLE)

Purpose: To separate the target compound from unreacted 1,3-diketones, urea, and over-alkylated byproducts by exploiting its amphoteric nature.

  • Dilution: Dissolve the crude reaction mixture in a 1:1 mixture of Water and Ethyl Acetate (EtOAc) (10 mL/gram of crude).

  • Acidic Partitioning: Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches pH 2.0.

    • Causality Check: At pH 2.0, the target compound is protonated and resides in the aqueous layer. Neutral organic impurities remain in the EtOAc.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper EtOAc layer.

  • Isoelectric Adjustment: To the retained aqueous layer, add 1M NaOH dropwise under vigorous stirring until the pH reaches exactly 5.5 to 6.0.

    • Observation: The solution will become cloudy as the neutral pyrimidin-2-ol precipitates.

  • Target Extraction: Add fresh EtOAc (3 x 5 mL/gram of theoretical yield) to the neutralized aqueous phase. Extract thoroughly.

  • Finishing: Combine the organic extracts, wash once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Anti-Solvent Crystallization (IPA/Heptane)

Purpose: To obtain >99% HPLC purity by disrupting hydrogen-bonded dimers and preventing "oiling out"[3].

  • Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add Isopropanol (IPA) at a ratio of 2 mL per gram of solid.

  • Heating: Heat the suspension to 80 °C in an oil bath until complete dissolution occurs. (If particulates remain, perform a hot filtration).

  • Anti-Solvent Addition: While maintaining the temperature at 80 °C, add Heptane dropwise via an addition funnel until a faint, persistent turbidity is observed (typically requires 4–6 mL of Heptane per gram of solid).

  • Seeding (Optional but Recommended): Add a few seed crystals of pure 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol to induce controlled nucleation.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature (25 °C) at a rate of approximately 10 °C per hour.

    • Causality Check: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice.

  • Aging and Isolation: Age the slurry at 4 °C for 2 hours. Filter the crystals under vacuum and wash the filter cake with a cold (0 °C) mixture of IPA/Heptane (1:4 v/v). Dry in a vacuum oven at 45 °C to constant weight.

References

  • [1] Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation (Taylor & Francis). Available at:[Link]

  • [3] Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • [2] Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. PMC (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the optimization of pyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the optimization of pyrimidine scaffolds. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (a structural isomer closely related to key organophosphate intermediates) presents unique synthetic challenges. Its synthesis via the condensation of 5-methylhexane-2,4-dione with urea, as well as its downstream functionalization, is often plagued by competing side reactions.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind side-product formation and offering self-validating protocols to ensure experimental success.

PART 1: Synthesis & Cyclization Troubleshooting

Q1: Why am I seeing high levels of the uncyclized intermediate (N-(3-oxoalkenyl)urea) during the condensation of 5-methylhexane-2,4-dione and urea? A1: The condensation of a 1,3-diketone with urea is an acid-catalyzed dehydration process. If you are isolating the uncyclized intermediate, the reaction is stalling at the initial nucleophilic attack phase. The causality here is insufficient electrophilicity of the secondary carbonyl carbon. Without adequate protonation from an acid catalyst (e.g., ethanolic HCl or p-TsOH), the weakly nucleophilic second nitrogen of the urea moiety cannot close the ring. To resolve this, ensure your reaction pH is maintained strictly between 2.0 and 3.0, and extend the reflux time to drive the thermodynamically favored cyclization 1.

Q2: What causes the formation of diketone self-condensation side-products, and how can I prevent them? A2: 5-methylhexane-2,4-dione is prone to aldol-type self-condensation, especially when exposed to prolonged high temperatures (>130°C) or trace basic impurities. This side reaction competes directly with urea condensation. To minimize this, use a stoichiometric excess of urea (1.5 to 2.0 equivalents) to outcompete the diketone-diketone interaction. Additionally, implement a slow-addition protocol where the diketone is added dropwise to a pre-heated, acidified solution of urea.

SynthesisPathway Reagents 5-Methylhexane-2,4-dione + Urea Intermediate Uncyclized Intermediate (N-(3-oxoalkenyl)urea) Reagents->Intermediate Acid/Heat Side1 Aldol Self-Condensation Products Reagents->Side1 Base/Excess Heat Side2 Urea Degradation (Biuret/Cyanuric Acid) Reagents->Side2 Prolonged >130°C Intermediate->Reagents Reversible Target 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol Intermediate->Target Cyclization (-H2O)

Reaction pathway of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol synthesis and side-product formation.

PART 2: Downstream Functionalization & Regioselectivity

Q3: When alkylating 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, I consistently get a mixture of O-alkyl and N-alkyl products. How do I strictly maximize O-alkylation? A3: Pyrimidin-2-ols exist in a tautomeric equilibrium with their pyrimidin-2(1H)-one form, creating an ambident nucleophile. The regioselectivity of alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle and Marcus theory 2. The oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer".

If you use standard bases like NaH or K₂CO₃ in protic solvents, N-alkylation often dominates due to the thermodynamic stability of the resulting lactam. To force O-alkylation, you must use a silver salt (e.g., Ag₂CO₃) in a polar aprotic solvent like Dioxane or DMF. Silver ions strongly coordinate with the halide leaving group of your alkylating agent, generating a "hard" carbocation-like electrophile that preferentially attacks the hard oxygen atom 3.

Q4: How can I prevent over-chlorination when converting the 2-ol to the 2-chloro derivative using POCl₃? A4: Excess POCl₃ at reflux can lead to unwanted chlorination of the activated methyl group at position 4. To prevent this, use exactly 1.2 equivalents of POCl₃ and add a catalytic amount of N,N-dimethylaniline. The amine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate at the C2-oxygen, thereby allowing the reaction to proceed to completion at lower temperatures (80°C instead of 110°C) before side-chain chlorination occurs.

AlkylationPathway Tautomer1 Pyrimidin-2-ol (OH Form) Tautomer2 Pyrimidin-2(1H)-one (NH Form) Tautomer1->Tautomer2 Tautomerization O_Alkyl O-Alkylated Product (Desired) Tautomer1->O_Alkyl Ag2CO3 / Cs2CO3 Polar Aprotic Solvent N_Alkyl N-Alkylated Product (Unwanted Side-Product) Tautomer2->N_Alkyl NaH / K2CO3 Protic/Mixed Solvent

Ambident reactivity showing O-alkylation vs. N-alkylation pathways driven by base and solvent.

Quantitative Data: Alkylation Regioselectivity
Base UsedSolventElectrophile TypeMajor ProductObserved O:N Ratio
NaHTHFSoft (Alkyl Bromide)N-Alkyl1 : 10
K₂CO₃DMFHard (Alkyl Tosylate)Mixed4 : 6
Cs₂CO₃DMSOHard (Alkyl Triflate)O-Alkyl15 : 1
Ag₂CO₃DioxaneSoft (Alkyl Bromide)O-Alkyl>20 : 1

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints allow you to verify the success of the reaction in real-time.

Protocol 1: Optimized Synthesis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
  • Preparation: Suspend urea (1.5 eq, 90 mmol) in 50 mL of absolute ethanol. Add 5 drops of concentrated HCl.

  • Addition: Heat the suspension to 60°C. Add 5-methylhexane-2,4-dione (1.0 eq, 60 mmol) dropwise over 30 minutes.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the diketone spot (Rf ~0.6) and the appearance of an intermediate UV-active spot (Rf ~0.4) validates the initial condensation step.

  • Cyclization: Once addition is complete, raise the temperature to reflux (78°C) for 12 hours.

    • Self-Validation Check: A shift on the TLC plate to a lower Rf (~0.2) with strong UV absorbance at 254 nm confirms successful ring closure and aromatization.

  • Isolation: Cool the mixture to 0°C. The product will precipitate. Filter and wash with cold water to remove any highly water-soluble urea decomposition products (e.g., biuret).

Protocol 2: Regioselective O-Alkylation using Silver Carbonate
  • Deprotonation: Dissolve 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq) in anhydrous Dioxane (0.5 M). Add Ag₂CO₃ (0.6 eq, providing 1.2 eq of Ag⁺). Stir in the dark at room temperature for 30 minutes.

    • Self-Validation Check: The formation of a distinct, fine grayish suspension indicates the successful generation of the silver-pyrimidinolate complex.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.

    • Self-Validation Check: The heavy precipitation of a pale yellow/white solid (AgBr) serves as a direct, visual stoichiometric indicator that the alkylation is proceeding successfully.

  • Workup: Filter the mixture through a pad of Celite to remove the silver salts. Concentrate the filtrate under reduced pressure to yield the strictly O-alkylated product.

References

  • Assessment of Novel Diazinon Immunoassays for Water Analysis ACS Public
  • Regioselective Alkylation of Pyridone Derivatives: HSAB Theory Applic
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides The Journal of Organic Chemistry (ResearchG

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Welcome to the Technical Support Center for the purification and crystallization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 2814-20-2 / 1599548-80-7). This compound—often utilized as a critical intermediate in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 2814-20-2 / 1599548-80-7). This compound—often utilized as a critical intermediate in the synthesis of agrochemicals (e.g., Diazinon) and pharmaceutical derivatives—presents unique physicochemical challenges during purification.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus directly on the thermodynamic and kinetic realities of pyrimidinol crystallization, specifically addressing tautomerism, liquid-liquid phase separation (oiling out), and impurity rejection.

Core Mechanistic Challenges

To optimize crystallization, one must first understand the causality behind the compound's behavior in solution. Pyrimidine derivatives do not behave like simple aliphatic or aromatic solids; their mixed polarity and structural dynamics dictate their phase behavior.

The Tautomerism Dilemma

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol exists in a dynamic tautomeric equilibrium with its lactam form, pyrimidin-2(1H)-one . This equilibrium is highly solvent-dependent. Polar protic solvents (like ethanol or methanol) stabilize the hydroxyl (enol) form via hydrogen bonding with the solvent. Conversely, non-polar solvents (like toluene or heptane) force the molecules to hydrogen-bond with each other, strongly favoring the lactam form which dimerizes in solution.

If the solvent system shifts this equilibrium too rapidly during cooling, the resulting disruption in the hydrogen-bonding network can lead to polymorphism or trap the solute in a metastable liquid state, preventing nucleation.

Tautomerism A Pyrimidin-2-ol (Enol Form) B Pyrimidin-2(1H)-one (Lactam Form) A->B Tautomeric Equilibrium E Hydrogen-Bonded Dimerization B->E Promotes C Polar Protic Solvents (e.g., EtOH, MeOH) C->A Stabilizes D Non-Polar Solvents (e.g., Toluene, Heptane) D->B Stabilizes F High Purity Crystal Lattice E->F Nucleation

Caption: Tautomeric equilibrium and solvent effects on pyrimidinol crystallization.

Liquid-Liquid Phase Separation (Oiling Out)

A frequent issue with substituted pyrimidines is "oiling out" or Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory causes the solution's supersaturation curve to intersect the binodal curve before reaching the solubility (spinodal) curve. Instead of forming a highly ordered crystal lattice, the solute separates into a solute-rich oil phase and a solvent-rich aqueous phase[1]. Oiling out traps impurities (such as regioisomers or unreacted amidines) and severely degrades the final purity of the batch[2].

Quantitative Data: Solvent & Parameter Selection

To prevent LLPS and control tautomerism, solvent selection is critical. The table below synthesizes the optimal thermodynamic environments for this specific pyrimidinol.

Solvent SystemRolePolarity ProfileTautomeric PreferenceLLPS Risk
Acetonitrile / Methanol (1:1) Primary CrystallizationHigh (Mixed)Mixed (Balanced)Low (if seeded)
Toluene / DCM Good SolventLow/MediumLactam (Dimer)Moderate
Ethyl Acetate / Heptane Anti-solvent systemLowLactam (Dimer)High (if cooled fast)
Water Strict Anti-solventVery HighEnol (Monomer)Very High

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the cooling rate and introducing seed crystals, you bypass the metastable zone where oiling out occurs, forcing the system directly into heterogeneous nucleation.

Protocol A: Seeded Cooling Crystallization (Recommended for High Purity)

This method maintains a low relative supersaturation, which is proven to maximize crystal size and kinetically reject structurally similar impurities[3].

  • Dissolution: Suspend the crude 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol in a minimal volume of a 1:1 mixture of Acetonitrile and Methanol in an Erlenmeyer flask.

  • Heating: Heat the mixture gently to the solvent's boiling point (approx. 65-70 °C) under continuous stirring until complete dissolution is achieved. If insoluble particulates remain, perform a rapid hot filtration[4].

  • Controlled Cooling (Critical Step): Remove from heat and program a slow cooling rate of 0.1 to 0.2 °C/min . Rapid cooling will cause the supersaturation to spike, triggering LLPS[2].

  • Seeding: Once the solution reaches the upper limit of its metastable zone (typically around 45-50 °C, just before spontaneous cloudiness appears), introduce 1-2% (w/w) of high-purity seed crystals. Seeding eliminates the energy barrier for nucleation, preventing oiling out[2].

  • Equilibration: Allow the system to cool to room temperature over 4-6 hours, then transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold pure acetonitrile to displace the impurity-laden mother liquor.

Workflow N1 Crude 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol N2 Dissolution in Hot Solvent (Acetonitrile/MeOH) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (0.1 - 0.2 °C/min) N3->N4 N5 Seeding at Metastable Zone (Bypass LLPS/Oiling Out) N4->N5 Reaches Supersaturation N6 Crystal Growth (Low Relative Supersaturation) N5->N6 Induces Nucleation N7 Vacuum Filtration & Washing N6->N7 Equilibrium Reached N8 High-Purity Crystals N7->N8

Caption: Step-by-step seeded cooling crystallization workflow to prevent oiling out.

Troubleshooting & FAQs

Q: My batch is oiling out at the bottom of the flask instead of forming crystals. How do I recover it? A: Oiling out means your solution crossed the liquid-liquid phase separation boundary before the crystallization boundary[1]. To recover: Reheat the mixture until the oil completely redissolves into a homogenous solution. Add 5-10% more of your "good" solvent (e.g., methanol) to slightly decrease the overall concentration. Begin the cooling process again, but this time, cool at a much slower rate and introduce [2] earlier in the cooling curve.

Q: I am getting a high yield, but HPLC shows co-precipitation of a regioisomer impurity. How can I improve purity? A: High yield with low purity indicates that your relative supersaturation is too high, causing the impurity to become trapped in the rapidly forming crystal lattice. To kinetically reject the impurity, you must prioritize crystal growth over crystal nucleation. [3] demonstrate that using highly pure seed crystals and stopping the crystallization process before thermodynamic equilibrium is reached (e.g., filtering after 2 hours instead of 12 hours) prevents the slower-nucleating impurities from precipitating.

Q: No crystals are forming even after cooling to 0 °C. What is wrong? A: The solution is likely not supersaturated, meaning the pyrimidinol is too soluble in your chosen solvent system at low temperatures[5]. You have two options:

  • Evaporate 20-30% of the solvent volume to increase the solute concentration, then re-cool.

  • Gently scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions create high-energy localized nucleation sites that can force spontaneous crystallization[5].

References

  • Lu, J., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications (Organic Process Research & Development). Retrieved from[Link][2]

  • MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Processes. Retrieved from[Link][3]

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance During 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during substitution reactions involving 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. The bulky isopropyl group at the C6 position significantly influences the reactivity of the pyrimidine ring, often leading to low yields or undesired side products. This resource is designed to help you navigate these challenges and optimize your synthetic strategies.

Understanding the Challenge: The Role of Steric Hindrance

The core issue in the functionalization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol lies in the steric bulk of the isopropyl group. This substituent can physically obstruct the approach of a nucleophile to the adjacent reaction sites, particularly the C2 and C4 positions, which are typically susceptible to nucleophilic attack in pyrimidine systems. This steric hindrance can significantly slow down or even prevent the desired substitution reaction.

The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, making it prone to nucleophilic aromatic substitution (SNAr). In many substituted pyrimidines, the C2, C4, and C6 positions are the most electrophilic. However, the presence of the bulky isopropyl group at C6 can alter the typical reactivity patterns.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my substitution reaction with 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol?

A1: The primary reason for low yields is the steric hindrance caused by the isopropyl group at the C6 position. This bulky group physically blocks the incoming nucleophile from attacking the electrophilic carbon centers of the pyrimidine ring. Additionally, the electron-donating nature of the alkyl groups (methyl and isopropyl) can slightly decrease the electrophilicity of the ring, making it less reactive towards nucleophiles compared to unsubstituted or electron-withdrawn pyrimidines.

Q2: I'm trying to perform a substitution at the 2-position, but the reaction is not proceeding. What could be the issue?

A2: Substitution at the C2 position is particularly challenging due to the proximity of both the C4-methyl group and the C6-isopropyl group. This creates a highly crowded environment around the C2 carbon, making it difficult for even small nucleophiles to approach. You may need to consider more reactive nucleophiles, higher reaction temperatures, or catalytic methods to overcome this steric barrier.

Q3: Are there alternative positions on the pyrimidine ring that might be more accessible for substitution?

A3: While the C2 and C4 positions are electronically activated for nucleophilic attack, the steric environment of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol makes direct substitution challenging. An alternative strategy could involve C-H activation/functionalization at the C5 position, which is less sterically hindered. Recent advancements in metal-catalyzed C-H activation offer promising routes for functionalizing such positions.

Q4: Can the tautomeric form of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol affect its reactivity?

A4: Yes, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol can exist in tautomeric equilibrium with 4-methyl-6-(propan-2-yl)pyrimidin-2(1H)-one. The pyrimidin-2-one form is generally more stable. The reactivity of the molecule can be influenced by which tautomer is present under the reaction conditions. The hydroxyl group of the pyrimidin-2-ol tautomer can be converted into a better leaving group (e.g., a sulfonate ester) to facilitate substitution.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides specific troubleshooting strategies for common problems encountered during the substitution of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Problem 1: Low Reaction Conversion or No Reaction
Possible Cause Troubleshooting Strategy Scientific Rationale
Insufficient Reactivity of the Leaving Group Convert the 2-hydroxyl group into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.The hydroxyl group (-OH) is a poor leaving group. Converting it to a sulfonate ester significantly increases its ability to depart, thereby facilitating the nucleophilic attack. The order of leaving group ability is generally OTf > OMs > OTs.
Steric Hindrance Preventing Nucleophilic Attack 1. Use smaller, more reactive nucleophiles: For example, use sodium azide instead of a bulky secondary amine. 2. Increase reaction temperature: Higher temperatures provide more kinetic energy to overcome the activation barrier imposed by steric hindrance. Microwave irradiation can also be effective in accelerating reactions. 3. Employ a catalyst: Consider palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or copper-catalyzed reactions. These methods can tolerate more sterically hindered substrates.Smaller nucleophiles can more easily access the sterically crowded reaction center. Increased temperature helps molecules overcome the energy barrier for the reaction to proceed. Catalytic cycles often involve intermediates where the steric hindrance is less of an issue or can be overcome by the catalyst's geometry.
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents can effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and therefore more nucleophilic. They also have high boiling points, allowing for higher reaction temperatures.
Problem 2: Formation of Undesired Side Products
Possible Cause Troubleshooting Strategy Scientific Rationale
Competing Elimination Reaction Use a less basic nucleophile or milder reaction conditions (lower temperature, weaker base).If the nucleophile is also a strong base, it can promote elimination reactions, especially at higher temperatures, leading to the formation of alkenes or other degradation products.
Reaction at an Alternative Site (e.g., C5-H functionalization) Carefully control the reaction conditions and reagents. For targeted nucleophilic aromatic substitution, avoid reagents known to promote C-H activation (e.g., certain transition metal catalysts under specific conditions).While C-H activation can be a useful strategy, it can also be an undesired side reaction if not properly controlled. The choice of catalyst and ligands is crucial for directing the reaction to the desired position.

Experimental Protocols

Protocol 1: Conversion of 2-Hydroxyl to a Tosylate Leaving Group

This protocol describes the conversion of the 2-hydroxyl group of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol to a tosylate, a better leaving group for subsequent substitution reactions.

Materials:

  • 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding cold water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-tosyloxypyrimidine derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of the corresponding 2-chloro or 2-bromo derivative, which can be synthesized from the 2-ol. This method is often effective for sterically hindered substrates.

Materials:

  • 2-Halo-4-methyl-6-(propan-2-yl)pyrimidine (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs2CO3, 1.5 - 3.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 2-halo-4-methyl-6-(propan-2-yl)pyrimidine, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine nucleophile via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Problem and Solution

Diagram 1: Steric Hindrance in Nucleophilic Attack

Steric_Hindrance cluster_pyrimidine 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Py N1=C(OH)-N3=C(CH3)-C5=C(iPr)-C2 C2 C2 Py->C2 C4 C4 Py->C4 iPr Isopropyl (Bulky) Py->iPr Me Methyl Py->Me Nu Nucleophile Nu->C2 Blocked Attack Nu->C4 Hindered Attack Arrow1 Arrow2

Caption: Steric hindrance from the isopropyl and methyl groups impeding nucleophilic attack at the C2 and C4 positions.

Diagram 2: Strategy to Overcome Steric Hindrance

Overcoming_Hindrance Start 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (Sterically Hindered) Strategy1 Strategy 1: Modify Substrate Start->Strategy1 Strategy2 Strategy 2: Optimize Reaction Conditions Start->Strategy2 Strategy3 Strategy 3: Catalytic Methods Start->Strategy3 Sub_Action1 Convert -OH to a better leaving group (e.g., -OTs, -OTf) Strategy1->Sub_Action1 Cond_Action1 Increase Temperature (Thermal / Microwave) Strategy2->Cond_Action1 Cond_Action2 Use smaller, more reactive nucleophile Strategy2->Cond_Action2 Cat_Action1 Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Strategy3->Cat_Action1 Cat_Action2 Copper-catalyzed Reactions Strategy3->Cat_Action2 Product Successful Substitution Sub_Action1->Product Cond_Action1->Product Cond_Action2->Product Cat_Action1->Product Cat_Action2->Product

Caption: Decision tree for strategies to achieve successful substitution on the sterically hindered pyrimidine core.

References

  • Organic Chemistry Portal. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompChem. Retrieved from [Link]

  • Wang, Q., & Schreiber, S. L. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2959–2966. [Link]

  • Royal Society of Chemistry. (2025, November 3). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Retrieved from [Link]

  • Soderberg, T. (2016). Organic Chemistry with a Biological Emphasis. University of Minnesota Morris Digital Well.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 358-372. [Link]

  • Avasthi, K., Farooq, S. M., Rawat, D. S., Sharon, A., & Maulik, P. R. (2003). A stacked pyrazolo[3,4-d]pyrimidine-based flexible molecule: the effect on stacking of a bulky isopropyl group
Optimization

preventing thermal degradation of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol during storage

Welcome to the technical support center for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common questions and provide in-depth troubleshooting protocols to prevent and diagnose thermal degradation.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol?

For optimal stability, the solid compound should be stored under conditions that minimize thermal energy and exposure to reactive environmental factors. The primary goal is to prevent the initiation of degradation pathways such as oxidation, hydrolysis, and thermally-induced molecular rearrangements.

Recommended Storage Conditions Summary:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a highly reactive element that can lead to oxidative degradation of the heterocyclic ring or alkyl side chains.[1]
Moisture Desiccated EnvironmentPrevents hydrolysis. Pyrimidinol compounds can be susceptible to moisture, which can facilitate ring-opening or other degradative reactions.[1]
Light Amber/Opaque VialProtects the compound from photolytic degradation, where UV or high-energy visible light can provide the activation energy for unwanted reactions.[1][2]
Q2: I have dissolved the compound in DMSO for my experiments. How should I store these solutions?

Storing compounds in solution, especially in a hygroscopic solvent like DMSO, introduces new stability challenges.

  • Short-Term Storage (1-2 weeks): Aliquot the solution into single-use vials and store at -20°C. This minimizes the number of freeze-thaw cycles.

  • Long-Term Storage (>2 weeks): Storage at -80°C is strongly recommended.

  • Crucial Consideration - Moisture: DMSO is extremely hygroscopic. Absorbed moisture can lead to compound precipitation upon freezing or direct hydrolytic degradation.[1] Always use anhydrous DMSO and handle it in a low-humidity environment (e.g., a glove box or under a stream of inert gas) when preparing stock solutions.

Q3: What are the visual or analytical signs of thermal degradation?

Degradation is not always visible. However, you should be suspicious if you observe:

  • Visual Signs:

    • Color Change: A shift from a white/off-white powder to yellow or brown.

    • Change in Texture: Clumping or melting of the solid when stored at temperatures below its melting point.

  • Analytical Signs:

    • Chromatography (HPLC/LC-MS): Appearance of new peaks, a decrease in the main peak's area percentage, or changes in peak shape (e.g., tailing).[3]

    • NMR Spectroscopy: Emergence of small, unidentifiable peaks or a decrease in the integration of protons corresponding to the parent compound.

If you suspect degradation, a purity re-assessment is necessary.

Part 2: Troubleshooting Guide

This section provides a logical workflow for identifying and resolving stability issues.

Issue: My experimental results are inconsistent. I suspect the compound has degraded.

Inconsistent results are a primary indicator of a compromised starting material. This troubleshooting workflow will help you diagnose the issue.

G start Inconsistent Experimental Results check_visual Visually inspect the solid compound and solutions. Any discoloration? start->check_visual check_purity Perform purity analysis via HPLC-UV (See Protocol 2) check_visual->check_purity Even if visually OK compare_data Compare purity data with Certificate of Analysis (CoA) or a fresh sample check_purity->compare_data degradation_confirmed Degradation Confirmed: - Purity <95% - Significant impurity peaks compare_data->degradation_confirmed Discrepancy found no_degradation No Significant Degradation: - Purity meets spec - Impurity profile is clean compare_data->no_degradation Data matches review_storage Review Storage & Handling: - Temperature logs? - Inert atmosphere? - Anhydrous solvent? degradation_confirmed->review_storage review_protocol Review Experimental Protocol: - pH stability? - Temperature stability? - Reagent compatibility? no_degradation->review_protocol discard Action: Discard compromised stock. Procure fresh compound. review_storage->discard remediate_protocol Action: Modify experimental conditions to ensure compound stability. review_protocol->remediate_protocol remediate_storage Action: Remediate storage conditions. Implement best practices. discard->remediate_storage

Caption: Troubleshooting workflow for suspected compound degradation.

Part 3: Advanced Protocols & Methodologies

As a Senior Application Scientist, I provide these validated starting points for your internal methods. Always perform your own validation according to internal and regulatory guidelines.[4]

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule.[2][5] It helps identify likely degradation products and establishes a "stability-indicating" analytical method capable of separating the parent compound from its degradants.[4][6]

Objective: To intentionally degrade 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol under various stress conditions to understand its degradation profile.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water). A target degradation of 5-20% is ideal.[7]

Forced Degradation Stress Conditions Table:

Degradation TypeStress ConditionIncubation Time & Temp.Quenching Step
Acid Hydrolysis 0.1 M HCl2 hours at 60°CNeutralize with 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 hours at 60°CNeutralize with 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempN/A (Dilute directly for analysis)
Thermal Water48 hours at 80°CCool to Room Temp
Photolytic Solid & SolutionExpose to ICH Q1B option 2N/A
  • Analysis: After the incubation period and any necessary quenching, dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using the HPLC method described in Protocol 2.

Hypothesized Degradation Pathway

Based on the structure of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, we can hypothesize potential degradation pathways under stress conditions. Oxidation is a likely route, potentially targeting the isopropyl group or the pyrimidine ring.

G parent 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol oxidative Oxidative Stress (e.g., H₂O₂) parent->oxidative hydrolytic Hydrolytic Stress (Acid/Base) parent->hydrolytic prod1 Oxidized Product (e.g., Hydroxylation at isopropyl group) oxidative->prod1 Pathway A prod2 Ring-Opened Product hydrolytic->prod2 Pathway B

Caption: Plausible degradation pathways for the target compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent compound from potential polar and non-polar degradants generated during stress testing.

HPLC Method Parameters:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 225 nm[3]
Injection Volume 10 µL

System Suitability:

  • Inject the control and stressed samples.

  • The method is considered "stability-indicating" if the degradation product peaks are baseline-resolved from the parent compound peak.

  • Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak in the stressed samples is spectrally pure and free from co-eluting impurities.

References
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed,
  • Compound storage made simple. Roylan Developments,
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed,
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degrad
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALID
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research,
  • Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. MDPI,

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, toxicologists, and exposomics professionals in troubleshooting the li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, toxicologists, and exposomics professionals in troubleshooting the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol .

Commonly referred to as IMPY (or 2-isopropyl-6-methyl-4-pyrimidinol), this compound is the primary specific biomarker and environmental degradation product of the organophosphate insecticide Diazinon[1]. Because of its unique pyrimidine structure, IMPY presents specific chromatographic and ionization challenges, including tautomerism, secondary column interactions, and severe matrix suppression in biological fluids[2].

This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to ensure your analytical workflows achieve picomolar sensitivity and robust reproducibility.

Physicochemical & Mass Spectrometric Properties

Successful method development begins with a fundamental understanding of the analyte's physical chemistry. The table below summarizes the critical quantitative data required to optimize your mass spectrometer parameters.

ParameterValue
Analyte Name 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
Common Synonyms IMPY, IMP, 2-isopropyl-6-methyl-4-pyrimidinol, G-27550
Molecular Formula C8​H12​N2​O
Exact Mass 152.09496 Da
Predicted pKa ~9.74 (hydroxyl/enol), ~2.5 (pyrimidine nitrogen)[3]
Preferred Ionization ESI Positive (ESI+)[4]
Precursor Ion m/z 153.1 [M+H]+
Quantifier Transition m/z 153.1 111.1 (Loss of propene, -42 Da)[5]
Qualifier Transition m/z 153.1 84.1 (Subsequent loss of HCN, -27 Da)[6]
Mechanistic Pathway: Metabolism and Fragmentation

Understanding the origin of IMPY and its behavior inside the collision cell is critical for accurate Multiple Reaction Monitoring (MRM) design.

Pathway Diazinon Diazinon (Parent Pesticide) Hydrolysis Hydrolysis / CYP450 (Environment/In Vivo) Diazinon->Hydrolysis IMPY IMPY (m/z 153.1) [M+H]+ Precursor Hydrolysis->IMPY CID Collision-Induced Dissociation (CID) IMPY->CID Frag111 Fragment m/z 111.1 (-Propene, 42 Da) CID->Frag111 Quantifier Frag84 Fragment m/z 84.1 (-HCN, 27 Da) CID->Frag84 Qualifier

Metabolic conversion of Diazinon to IMPY and its LC-MS/MS CID fragmentation pathway.

Troubleshooting Guides & FAQs

Q: Why is my ESI+ signal for IMPY weak or fluctuating despite using high-concentration analytical standards? A: Causality: IMPY undergoes keto-enol tautomerism (pyrimidin-4-ol pyrimidin-4(1H)-one). In neutral or high-pH mobile phases, this equilibrium shifts, and the lack of a localized, stable positive charge on the nitrogen drastically reduces electrospray ionization (ESI) efficiency. Solution: Pre-protonate the molecule in the liquid phase by utilizing a highly acidic mobile phase (e.g., 0.1% to 0.2% Formic Acid in both aqueous and organic channels). This forces the pyrimidine nitrogen into a fully protonated [M+H]+ state prior to droplet desolvation, maximizing ion yield and stabilizing the signal[4].

Q: I am observing severe peak tailing and sometimes split peaks for IMPY on my standard C18 column. How do I fix this? A: Causality: The basic nitrogen atoms in the pyrimidine ring act as strong hydrogen-bond acceptors and undergo secondary cation-exchange interactions with unendcapped or residual acidic silanol groups on standard silica-based C18 stationary phases. If the mobile phase pH is near the pKa of the pyrimidine nitrogen (~2.5), the compound exists in a mixed ionization state on-column, causing split peaks. Solution: Switch to a column specifically designed to mitigate silanol interactions with basic compounds, such as a Charged Surface Hybrid (CSH) C18 or a polar-embedded C18 column[6]. Ensure the mobile phase is strongly buffered (e.g., 2 mM ammonium formate + 0.1% formic acid) to maintain a consistent pH well below the pKa, shielding any remaining silanol activity.

Q: When analyzing human urine samples, IMPY is completely absent or heavily suppressed, but my spiked internal standard (IMPY-d6) looks fine. What is happening? A: Causality: In biological systems, IMPY undergoes extensive Phase II metabolism. The hydroxyl group is rapidly conjugated with glucuronic acid or sulfate to increase water solubility for renal excretion. If your LC-MS/MS method only monitors the free aglycone (m/z 153 111) without a deconjugation step, you are completely missing the conjugated fraction, leading to false negatives[7]. Solution: Implement an enzymatic hydrolysis step. Incubate the urine samples with β -glucuronidase/arylsulfatase prior to extraction to cleave the conjugates and release free IMPY[4].

Q: What is the optimal sample preparation to reduce matrix effects for IMPY in complex matrices like urine or environmental water? A: Causality: Direct injection or simple "dilute and shoot" methods introduce massive amounts of salts, urea, and endogenous isobaric interferences into the ESI source. This causes competition for charge on the droplet surface, resulting in severe ion suppression[2]. Solution: Utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because IMPY can be protonated at low pH, it will be retained by the strong cation exchange mechanism of the MCX sorbent. This allows you to aggressively wash away neutral and acidic interferences with 100% methanol before eluting the target analyte with a basic organic solvent.

Experimental Protocol: Validated Workflow for Biological Matrices

To ensure a self-validating system, this protocol utilizes an isotopically labeled internal standard (IS) to correct for matrix effects and extraction losses[8].

Step 1: Enzymatic Deconjugation

  • Aliquot 1.0 mL of human urine into a clean 15 mL centrifuge tube.

  • Spike the sample with 10 μL of isotopically labeled internal standard (e.g., IMPY−d6​ or 13C−IMPY at 100 ng/mL).

  • Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.2) and 10 μL of β -glucuronidase/arylsulfatase enzyme.

  • Vortex briefly and incubate at 37°C for 12–17 hours to ensure complete cleavage of Phase II conjugates[4].

Step 2: Mixed-Mode SPE Cleanup

  • Condition: Pass 2 mL of Methanol, followed by 2 mL of 2% Formic Acid in water through an MCX SPE cartridge.

  • Load: Apply the hydrolyzed urine sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in water to remove salts and polar neutrals.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol to remove non-polar neutrals and acidic lipids.

  • Elute: Pass 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogen, releasing IMPY from the cation exchange sites[2].

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 μL of initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Injection Volume: 5 μL .

  • Column: CSH C18 (2.1 x 100 mm, 1.7 μm ).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate[8].

  • MS Mode: ESI Positive, MRM mode. Precursor m/z 153.1 Quantifier m/z 111.1 (Collision Energy ~15 eV), Qualifier m/z 84.1 (Collision Energy ~25 eV)[6].

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and resolve analytical failures during your method development.

Troubleshooting Start Issue: Low Sensitivity or Poor Peak Shape for IMPY CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Add 0.1% Formic Acid to push [M+H]+ formation CheckPH->AdjustPH No CheckCol Is Peak Tailing Severe? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Use CSH C18 or Polar-Embedded Column CheckCol->ChangeCol Yes CheckMatrix Is Matrix Suppression High (Urine/Plasma)? CheckCol->CheckMatrix No ChangeCol->CheckMatrix DoSPE Perform Mixed-Mode Cation Exchange (MCX) SPE CheckMatrix->DoSPE Yes Success Optimized LC-MS/MS Method for IMPY CheckMatrix->Success No DoSPE->Success

Decision tree for resolving IMPY LC-MS/MS signal, peak shape, and matrix suppression issues.

References
  • Use of liquid chromatography quadrupole time-of-flight mass spectrometry in the elucidation of transformation products and metabolites of pesticides. Diazinon as a case study - nih.gov.
  • Concentrations of selective metabolites of organophosphorus pesticides in the United States population: diazinon (2-isopropyl-4-methyl-6-hydroxypyrimidine; IMPY), methyl parathion (para-nitrophenol; PNP), and parathion (PNP) - hh-ra.org.
  • Quantitative exposomics targeting over 200 toxicants and key biomarkers at picomolar concentrations - chemrxiv.org.
  • Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography - oup.com.
  • Development and Validation of a New Sensitive LC-MS/MS Method for the Simultaneous Determination of 13 Pesticide Biomarkers - confex.com.
  • Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine - researchgate.net.
  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods - intechopen.com.
  • Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement - auburn.edu.
  • 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki - guidechem.com.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization kinetics and yield optimization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization kinetics and yield optimization of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 2814-20-2), also referred to as 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP). This heterocyclic compound is a critical intermediate in the synthesis of organophosphate insecticides (such as Diazinon) and various biologically active pharmaceutical derivatives 1.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for optimizing base catalyst loading and reaction times during the condensation of isobutyramidine with ethyl acetoacetate.

Section 1: Mechanistic Causality & Reaction Dynamics

The formation of the pyrimidine core relies on a cyclization reaction between an amidine (isobutyramidine hydrochloride) and a β -keto ester (ethyl acetoacetate) [[2]](). To move beyond basic recipes, we must understand the thermodynamics and kinetics driving this protocol:

  • The Role of the "Catalyst" (Base Loading): In this reaction, a strong base (typically sodium hydroxide) serves a dual purpose. First, it neutralizes the isobutyramidine hydrochloride salt to release the reactive free amidine. Second, it catalyzes the nucleophilic attack and subsequent ring closure. Maintaining a precise pH of 12.0 ± 0.2 is critical; excessive base loading leads to the rapid hydrolysis of ethyl acetoacetate into unreactive acetoacetic acid, while insufficient base stalls the cyclization 3.

  • Reaction Time & Kinetic Control: The reaction is highly exothermic. If the reaction time is rushed by applying heat too early, side products dominate. The optimal kinetic pathway requires a biphasic time-temperature profile: an initial cold phase (0–5 °C) for neutralization, followed by a controlled heating phase (40 °C) for 50 minutes to drive the ring closure, and finally a "polishing" phase to ensure 100% conversion 3. Methanol is the preferred solvent because it optimally moderates the reaction rate, whereas ethanol extends the required reaction time inordinately 4.

Section 2: Quantitative Data & Optimization

Table 1: Effect of Base Catalyst (NaOH) Loading on Reaction Yield

Base Loading (pH Level)Catalyst StateEthyl Acetoacetate HydrolysisRing Closure EfficiencyFinal IMHP Yield
pH < 10.5Sub-stoichiometricMinimalIncomplete< 45%
pH 11.0 - 11.5MarginalLowPartial65 - 75%
pH 12.0 ± 0.2 Optimal Minimal Complete > 90%
pH > 13.0OverloadHigh (Rapid degradation)Stalled< 30%

Table 2: Reaction Time and Temperature Profiling

Reaction PhaseTarget TemperatureOptimal TimeMechanistic Purpose
1. Neutralization0 °C to 5 °C10 - 15 minsRelease of free amidine without premature exothermic spiking.
2. Condensation40 °C ± 5 °C50 minsPrimary nucleophilic attack and pyrimidine ring formation.
3. Polishing41 °C to 43 °C60 - 120 minsComplete consumption of trace intermediates; yield maximization.
Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol for the Synthesis of IMHP

Step 1: Reagent Preparation & Chilling

  • Prepare a methanolic solution of isobutyramidine hydrochloride (1.0 molar equivalent).

  • Chill the solution in a jacketed reactor to a temperature between 0 °C and 5 °C.

  • Add a slight stoichiometric excess (1.05 equivalents) of ethyl acetoacetate to the chilled solution.

  • Validation Checkpoint: The solution must remain clear and below 5 °C before base addition to confirm no premature reactions are occurring.

Step 2: Base Addition & Neutralization

  • Slowly introduce a 50% aqueous Sodium Hydroxide (NaOH) solution into the reactor.

  • Monitor the pH continuously. Adjust the feed rate to stabilize the pH at exactly 12.0 ± 0.2.

  • Maintain the temperature strictly below 25 °C during this exothermic neutralization phase.

Step 3: Ring Closure (Primary Reaction Time)

  • Once the pH is stabilized, allow the reactor temperature to rise naturally, utilizing controlled cooling to cap the temperature at 40 °C ± 5 °C.

  • Hold the reaction mixture at this temperature for exactly 50 minutes.

  • Causality Note: This 50-minute window provides the exact kinetic energy required for the enolate to fully attack the amidine carbon without inducing thermal degradation [[3]]().

Step 4: Polishing Phase

  • Transfer the mixture to a polishing tank (or maintain in the batch reactor) at 41 °C to 43 °C.

  • Maintain the pH at 12.0 with trace caustic additions if necessary.

  • Stir for an additional 60 to 120 minutes.

  • Validation Checkpoint: Perform TLC or HPLC analysis; the ethyl acetoacetate peak must be completely absent before proceeding.

Step 5: Recovery

  • Add water to dissolve the precipitated sodium chloride (NaCl) byproduct.

  • Recover the 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol via crystallization or solvent extraction.

Section 4: Troubleshooting Guides & FAQs

Q: Why am I seeing significant hydrolysis of ethyl acetoacetate instead of ring closure? A: This is a classic symptom of base catalyst overload or poor thermal management during the initial phase. If the pH exceeds 13.0 or the temperature spikes above 25 °C before the amidine is fully mixed, the hydroxide ions will preferentially attack the ester carbonyl of the ethyl acetoacetate, converting it into acetoacetic acid and ethanol [[3]](). Solution: Strictly control the NaOH feed rate to maintain a pH of 12.0 and keep initial temperatures below 5 °C.

Q: What is the optimal reaction time for maximum yield? A: The optimal reaction time is biphasic. The primary condensation and ring closure require 50 minutes under strict temperature control (40 ± 5 °C). However, to ensure absolute completion and prevent the survival of unreacted intermediates, a secondary "polishing" phase of 60 to 120 minutes is mandatory 3. Quenching the reaction at 50 minutes typically results in a 10-15% yield loss.

Q: Can I use ethanol instead of methanol as the solvent to avoid toxicity issues? A: While ethanol is a viable solvent chemically, it significantly alters the reaction kinetics. Ethanol slows down all involved reaction rates. While this prevents rapid hydrolysis, it does so at the expense of an inordinate extension of the reaction time, often requiring double the residence time (or larger reactor volumes) to achieve complete ring closure 4. Methanol provides the ideal kinetic balance.

Q: My final product has a low purity and is contaminated with unreacted isobutyramidine. How do I fix this? A: Unreacted amidine usually indicates that the pH dropped below 11.0 during the 50-minute ring closure phase, causing the amidine to revert to its inactive protonated state. Solution: Implement continuous pH monitoring during the 40 °C heating phase and use an automated dosing pump to maintain the pH at 12.0 ± 0.2 throughout the entire reaction [[3]]().

Section 5: Process Flow & Troubleshooting Logic

G N1 Isobutyramidine HCl + Ethyl Acetoacetate N2 Base Addition (NaOH, pH 12.0) N1->N2 N3 Condensation (0-5°C, 15 min) N2->N3 Controlled Temp E1 Ester Hydrolysis (pH > 13 or T > 25°C) N2->E1 Excess Base/Heat N4 Ring Closure (40°C, 50 min) N3->N4 Exothermic Shift N5 Polishing Phase (42°C, 60-120 min) N4->N5 Completion E2 Incomplete Reaction (pH < 11 or Time < 50m) N4->E2 Premature Quench N6 Target Molecule: IMHP N5->N6 Yield > 90%

Caption: Workflow for IMHP synthesis detailing optimal conditions, phase transitions, and failure modes.

References
  • Guidechem. "2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki". Guidechem.
  • Guidechem. "2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL CAS 2814-20-2 WIKI". Guidechem.
  • Blackwell, J. T., & Gasper, L. "Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine". US Patent 4496728A.
  • Blackwell, J. T., & Gasper, L. "Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine (Detailed Kinetics)". US Patent 4496728A.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol vs. Substituted Pyrimidine Analogues in Drug Discovery

Substituted pyrimidin-2-ols are highly privileged pharmacophores in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, antimicrobial agents, and antiviral compounds[1],[2]. Among these, 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted pyrimidin-2-ols are highly privileged pharmacophores in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, antimicrobial agents, and antiviral compounds[1],[2]. Among these, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (also known as 4-isopropyl-6-methylpyrimidin-2-ol, CAS: 1599548-80-7) has emerged as a structurally compelling building block for advanced drug design[3],[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, mechanistic advantages, and experimental workflows of 4-methyl-6-(propan-2-yl)pyrimidin-2-ol against other common substituted pyrimidines.

Physicochemical and Structural Comparison

The substitution pattern on the pyrimidine ring dictates the molecule's conformation, target interaction, and pharmacokinetic viability. The isopropyl group in 4-methyl-6-(propan-2-yl)pyrimidin-2-ol provides an optimal balance: it is bulkier and more lipophilic than a standard methyl group, enhancing hydrophobic interactions within cryptic binding pockets, yet less sterically hindered than a tert-butyl group, which can cause detrimental steric clashes[5].

By comparing it to symmetric and aryl-substituted analogues, we can predict its behavior in high-throughput screening (HTS) environments.

Table 1: Quantitative Comparison of Substituted Pyrimidin-2-ol Analogues

Compound NameCAS NumberMolecular WeightTPSA (Ų)Key Structural FeaturePrimary Application / Bioactivity
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol 1599548-80-7[5]152.20 g/mol [5]41.5[5]Asymmetric alkyl substitutionAllosteric kinase inhibitors[6], antiviral scaffolds[7]
4,6-Dimethylpyrimidin-2-ol 34289-60-6[8]124.14 g/mol ~41.5Symmetric, minimal steric bulkBroad-spectrum antimicrobial precursors[2]
4-tert-Butylpyrimidin-2-ol 17322-03-1[9]152.20 g/mol ~41.5Extreme steric bulk at C4Highly specific steric probes
5-(o-Tolyl)pyrimidin-2-ol N/A186.21 g/mol [10]~41.5Aryl substitution at C5Anticancer / cytotoxic agents[10]
Mechanistic Insights: The Role of Steric Bulk in Allosteric Inhibition

Recent advancements in antiviral and oncology drug discovery highlight the importance of substituted pyrimidin-2-ols in targeting allosteric and cryptic pockets[7],[11]. For example, in the inhibition of the SARS-CoV-2 nsp16 2'-O-methyltransferase, pyrimidin-2-ol derivatives have been identified as unique lead scaffolds that bind to newly discovered cryptic pockets[7].

The mechanism relies on the pyrimidin-2-ol core anchoring to the site via hydrogen bonding (often involving the tautomeric pyrimidin-2-one form), while the hydrophobic substituents (like the isopropyl group) project into deep lipophilic crevices. This induces a conformational shift that allosterically reduces enzyme activity without competing directly with the native substrate[7].

Mechanism Target Target Enzyme (e.g., nsp16 / p38) CrypticPocket Lipophilic Cryptic Pocket Target->CrypticPocket ConformationalChange Conformational Shift (Allosteric Modulation) CrypticPocket->ConformationalChange Inhibitor 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol Inhibitor->CrypticPocket Hydrophobic Binding Inhibition Enzyme Inhibition (Decreased Activity) ConformationalChange->Inhibition

Allosteric inhibition mechanism of substituted pyrimidin-2-ols targeting cryptic enzyme pockets.

Experimental Methodologies and Protocols

To ensure high scientific integrity, the following protocols describe the synthesis and biological validation of 4-methyl-6-(propan-2-yl)pyrimidin-2-ol derivatives. The causality behind the choice of reagents is explicitly stated to ensure a self-validating system.

Protocol A: Synthesis via Base-Catalyzed Cyclocondensation

Causality: The synthesis of asymmetric pyrimidin-2-ols requires a highly regioselective approach. By reacting an asymmetric β -diketone (e.g., 5-methylhexane-2,4-dione) with urea under basic conditions, the nucleophilic nitrogen of urea attacks the more electrophilic carbonyl carbon first, ensuring the correct placement of the isopropyl and methyl groups[10],[12].

  • Preparation: Dissolve 1.0 equivalent of 5-methylhexane-2,4-dione and 1.2 equivalents of urea in absolute ethanol.

  • Catalysis: Add 1.5 equivalents of sodium ethoxide (NaOEt). Reasoning: NaOEt acts as a strong base to deprotonate the urea, increasing its nucleophilicity and driving the cyclocondensation forward.

  • Reflux: Heat the mixture to reflux (78°C) for 12-16 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Neutralization & Precipitation: Cool the reaction to room temperature and neutralize with 1M HCl until pH 6-7 is reached. Reasoning: Neutralizing the solution protonates the pyrimidin-2-olate anion, causing the neutral 4-methyl-6-(propan-2-yl)pyrimidin-2-ol to precipitate out of the aqueous/ethanolic mixture as a solid.

  • Purification: Recrystallize from an ethanol/water mixture to achieve >98% purity (verify via HPLC and 1 H-NMR).

Protocol B: In Vitro Cytotoxicity and Target Validation Assay

Causality: Because substituted pyrimidines can exhibit broad cytotoxicity, it is critical to differentiate between target-specific inhibition (e.g., MTase or kinase inhibition) and general cellular toxicity[12],[13]. During the screening of nsp16 inhibitors, compounds must be tested against cell lines like lung adenocarcinoma Calu-3 to assess baseline cytotoxicity[7].

  • Cell Culture: Seed target cells (e.g., Calu-3) in 96-well plates at a density of 1×104 cells/well.

  • Compound Treatment: Prepare serial dilutions of the pyrimidin-2-ol compound (from 0.1 µM to 100 µM) in DMSO. Reasoning: Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced toxicity, which would confound the assay results.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO 2​ .

  • Viability Measurement: Add MTT reagent (or CellTiter-Glo) and measure absorbance/luminescence. Calculate the IC50​ to establish the therapeutic window.

Workflow Step1 Precursor Selection (Asymmetric β-diketone) Step2 Cyclocondensation (NaOEt, Reflux) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 Structural Validation (NMR, LC-MS) Step3->Step4 Step5 Bioassay Screening (Target Inhibition) Step4->Step5

End-to-end experimental workflow for the synthesis and validation of pyrimidin-2-ol derivatives.

Conclusion

When compared to its symmetric or overly bulky counterparts, 4-methyl-6-(propan-2-yl)pyrimidin-2-ol offers a highly tunable scaffold for drug discovery. Its unique steric profile allows for precise interactions within cryptic binding pockets, making it an invaluable precursor for developing next-generation allosteric inhibitors, targeted oncology agents, and antiviral therapeutics.

Sources

Comparative

Comprehensive Comparison Guide: Validation of Quantitative Analytical Methods for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Introduction As a Senior Application Scientist specializing in mass spectrometry and exposomics, I frequently encounter challenges in the robust quantification of polar pesticide metabolites in complex biological and env...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist specializing in mass spectrometry and exposomics, I frequently encounter challenges in the robust quantification of polar pesticide metabolites in complex biological and environmental matrices. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol —commonly referred to in the literature as IMHP (2-isopropyl-4-methyl-6-hydroxypyrimidine) or IMPy —is the primary specific biomarker and environmental degradation product of the organophosphate insecticide Diazinon[1].

Accurate quantification of IMHP is critical for both environmental monitoring (soil/water degradation) and human biomonitoring (exposure assessment)[1]. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay (ELISA) platforms, providing validated experimental protocols and comparative data to help researchers select the optimal analytical strategy.

Section 1: Mechanistic Pathway & Analytical Significance

To design a robust analytical method, one must first understand the causality of the analyte's formation. Diazinon is rapidly metabolized in vivo by Cytochrome P450 (CYP450) enzymes via oxidative desulfuration to form the highly toxic intermediate, diazoxon[2]. Subsequently, PON1 (paraoxonase 1) and A-esterases hydrolyze diazoxon into diethyl phosphate (DEP) and IMHP[2][3].

From an analytical perspective, DEP is a non-specific dialkyl phosphate common to many organophosphates. IMHP, however, retains the unique substituted pyrimidine ring, making it the only definitive, specific biomarker for Diazinon exposure [1][4].

DiazinonMetabolism Diazinon Diazinon (Parent Pesticide) Diazoxon Diazoxon (Toxic Intermediate) Diazinon->Diazoxon CYP450 (Oxidation) IMHP IMHP (4-Methyl-6-(propan-2-yl)pyrimidin-2-ol) Diazinon->IMHP Hydrolysis Diazoxon->IMHP PON1 Enzyme (Hydrolysis) DEP Diethyl Phosphate (Non-specific Metabolite) Diazoxon->DEP PON1 Enzyme

Fig 1: Metabolic pathway of Diazinon to its specific biomarker IMHP.

Section 2: Comparative Analysis of Analytical Platforms

Selecting the right platform depends heavily on the matrix and the required sensitivity. Below is an objective comparison of the three primary methodologies used in the field.

LC-MS/MS (The Gold Standard for Biomonitoring)

LC-MS/MS is the preferred technique for human urine and plasma[5][6]. By utilizing Electrospray Ionization (ESI) in positive mode, the basic pyrimidine nitrogen readily accepts a proton, yielding a strong [M+H]+ precursor ion ( m/z 153). It bypasses the need for derivatization and achieves picomolar detection limits[6].

GC-MS (The Standard for Environmental Matrices)

GC-MS is highly effective for soil and sediment extracts. However, IMHP contains a polar pyrimidinol hydroxyl group that causes severe peak tailing and irreversible adsorption to the GC column's stationary phase. Thus, chemical derivatization (silylation) is strictly required to increase volatility[7].

ELISA (High-Throughput Screening)

Enzyme-linked immunosorbent assays offer rapid, low-cost screening for water samples. However, they suffer from cross-reactivity with structurally similar pyrimidines and matrix interference, making them unsuitable for definitive quantitative biomonitoring.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformMatrix SuitabilityDerivatization Required?Sensitivity (LOD)ThroughputCost per Sample
LC-MS/MS Urine, Plasma, WaterNoExcellent (<0.1 ng/mL)HighHigh
GC-MS Soil, Sediment, AirYes (BSTFA/TMCS)Good (~1.0 ng/mL)MediumMedium
ELISA Water, Simple fluidsNoModerate (~5.0 ng/mL)Very HighLow

Section 3: Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. To achieve this, an isotopically labeled internal standard (e.g., IMHP-d6) MUST be spiked into the raw matrix before any extraction steps. This ensures the system automatically corrects for incomplete enzymatic deconjugation, extraction losses, and ion suppression during MS analysis.

AnalyticalWorkflow Sample Sample Matrix (Urine or Soil) Deconjugation Enzymatic Deconjugation (β-glucuronidase/sulfatase) *Critical for Urine* Sample->Deconjugation Extraction Extraction (SPE for Urine / LLE for Soil) Deconjugation->Extraction Split Method Divergence Extraction->Split Deriv Derivatization (BSTFA + TMCS at 70°C) Split->Deriv GC-MS Route LCMS LC-MS/MS Analysis (ESI+ Mode, MRM Transitions) Split->LCMS LC-MS/MS Route GCMS GC-MS Analysis (EI Mode, High Volatility) Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Fig 2: Comparative sample preparation and analytical workflows for IMHP.

Protocol A: LC-MS/MS Workflow for Human Urine

Causality Focus: In humans, IMHP is excreted predominantly as inactive glucuronide and sulfate conjugates. Direct extraction without enzymatic cleavage will result in false negatives[5][8].

  • Spiking & Internal Validation: Aliquot 0.5 mL of urine into a polypropylene tube. Immediately spike with 10 µL of IMHP-d6 internal standard (100 ng/mL).

  • Enzymatic Deconjugation: Add 400 µL of 0.2 M sodium acetate buffer (pH 5.2) containing β-glucuronidase and arylsulfatase. Incubate at 37°C for 6 hours to cleave the conjugates[5][8].

  • Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water. Causality: The polymeric sorbent retains the polar pyrimidine ring while the aqueous wash removes signal-suppressing urinary salts.

  • Elution: Elute IMHP with 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of water/methanol with 0.1% formic acid. Operate in ESI+ mode, tracking Multiple Reaction Monitoring (MRM) transitions m/z 153.1 → 84.1 (quantifier) and 153.1 → 70.1 (qualifier).

Protocol B: GC-MS Workflow for Environmental Soil

Causality Focus: The polar hydroxyl group on the pyrimidine ring must be masked to prevent column degradation and peak tailing.

  • Extraction: Weigh 5.0 g of homogenized soil. Add 10 mL of ethyl acetate and perform ultrasonic extraction for 15 minutes.

  • Drying: Centrifuge and pass the supernatant through anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Any residual moisture will violently quench the subsequent silylation reaction.

  • Derivatization: Evaporate the extract to dryness under nitrogen. Add 100 µL of dry pyridine and 100 µL of BSTFA + 1% TMCS. Incubate at 70°C for 40 minutes[7]. Causality: Silylation converts the hydroxyl group to a volatile, thermally stable trimethylsilyl (TMS) ether.

  • GC-MS Analysis: Inject 1 µL in splitless mode into the GC-MS system operating in Electron Impact (EI) mode.

Section 4: Experimental Data & Validation Results

The following table summarizes the validation parameters obtained when comparing the LC-MS/MS method (urine matrix) against the GC-MS method (soil matrix). Both methods demonstrate excellent linearity and precision, falling well within the standard FDA/EMA bioanalytical acceptance criteria.

Table 2: Method Validation Parameters for IMHP Quantification
Validation ParameterLC-MS/MS (Urine Matrix)GC-MS (Soil Matrix)Acceptance Criteria
Linear Range 0.05 – 50 ng/mL1.0 – 500 ng/gR² > 0.995
Intra-day Precision 4.2% (RSD)6.8% (RSD)< 15%
Inter-day Precision 5.5% (RSD)8.1% (RSD)< 15%
Mean Recovery 94.5% ± 3.2%88.2% ± 5.4%80% – 120%
Matrix Effect -8.4% (Ion suppression)+4.1% (Enhancement)± 20%

Section 5: Conclusion & Recommendations

For modern laboratories tasked with quantifying 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (IMHP), LC-MS/MS is unequivocally the superior analytical platform for biological fluids . It eliminates the hazardous and time-consuming derivatization steps required by GC-MS while offering superior sensitivity and throughput.

However, for environmental testing facilities analyzing complex solid matrices (soil/sediment) where LC-MS/MS matrix effects can be overwhelmingly suppressive, GC-MS with BSTFA derivatization remains a highly robust and cost-effective alternative . Regardless of the platform chosen, the integration of enzymatic deconjugation (for biologicals) and stable isotope dilution is mandatory to ensure the scientific integrity and trustworthiness of the reported data.

References

  • Diazinon Technical Fact Sheet. National Pesticide Information Center (NPIC). Source: orst.edu. URL:[Link]

  • Drinking water screening value for Diazinon. Health Canada. Source: canada.ca. URL:[Link]

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon. Agency for Toxic Substances and Disease Registry (ATSDR). Source: NCBI Bookshelf (NIH). URL:[Link]

  • New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. Kohoutek, J. et al. Source: Journal of Chromatography B (PubMed/NIH). URL:[Link]

  • Reference values of urinary metabolites of organophosphate in healthy Iranian adults. Source: PMC (NIH). URL:[Link]

  • Quantitative exposomics targeting over 200 toxicants and key biomarkers at picomolar concentrations. Source: ChemRxiv. URL:[Link]

  • Toxicokinetic Model Describing Bioconcentration and Biotransformation of Diazinon in Daphnia magna. Source: Environmental Science & Technology (ACS Publications). URL:[Link]

  • Metabolism of insecticide diazinon by Cunninghamella elegans ATCC36112. Source: RSC Advances (RSC Publishing). URL:[Link]

Sources

Validation

comparative biological efficacy of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol derivatives

An In-Depth Guide to the Comparative Biological Efficacy of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Derivatives Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry The pyrimidine ring system, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Biological Efficacy of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Derivatives

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a structure of profound significance in the realm of biological chemistry and drug discovery.[1][2][3] It forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[4] The inherent versatility of the pyrimidine scaffold allows for extensive chemical modification, making it a privileged structure in medicinal chemistry. This has led to the development of a vast array of synthetic derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6]

This guide focuses on the derivatives of a specific pyrimidine, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol , a molecule with a defined substitution pattern that serves as a foundational structure for further derivatization. While direct comparative studies on a wide range of its derivatives are emerging, this guide will synthesize available data on structurally related pyrimidin-2-ol and other pyrimidine analogues to provide a robust comparative framework. We will delve into the structure-activity relationships (SAR), comparative biological efficacy supported by experimental data, and the detailed methodologies used to ascertain these activities.

Synthetic Strategies for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is a well-established field, with several versatile methods available to medicinal chemists. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine-containing molecule like urea, thiourea, or guanidine.[3]

A generalized workflow for the synthesis of the core structure and its subsequent derivatization is outlined below. The initial step typically involves a Claisen-Schmidt condensation to form a chalcone, which then undergoes cyclocondensation.[7][8]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Further Derivatization Acetophenone Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Substituted Aldehyde Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone PyrimidineCore 4,6-Disubstituted Pyrimidin-2-ol/thiol/amine Chalcone->PyrimidineCore Cyclocondensation Urea Urea / Thiourea / Guanidine HCl Urea->PyrimidineCore Functionalization Alkylation / Acylation / Other Reactions PyrimidineCore->Functionalization FinalProduct Target Pyrimidine Derivatives Functionalization->FinalProduct

Caption: Generalized synthetic workflow for pyrimidine derivatives.

This synthetic versatility is crucial as the biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[4][9]

Comparative Biological Efficacy

The substituents on the pyrimidine ring dictate the molecule's interaction with biological targets. We will explore several key areas of therapeutic interest.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties.[1][2] The mechanism often involves the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. Structure-activity relationship (SAR) studies reveal that the presence of specific functional groups can significantly enhance antimicrobial potency.[2]

For instance, studies on various 4,6-disubstituted pyrimidin-2-ol/thiol/amine derivatives have shown that:

  • Electron-withdrawing groups (e.g., -Cl, -Br) on a phenyl substituent at position 4 or 6 can improve antimicrobial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).[2]

  • The replacement of the 2-ol group with a 2-thiol (-SH) or 2-amino (-NH2) group can also modulate the activity profile, often leading to enhanced potency against specific strains.[1][2]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrimidine derivatives against various microbial strains, illustrating these SAR principles.

Compound IDR1 (at C4)R2 (at C6)X (at C2)S. aureus MIC (µM/ml)E. coli MIC (µM/ml)C. albicans MIC (µM/ml)Reference
1 4-Nitrophenyl4-ChlorophenylOH1.953.901.95[1][2]
2 4-Nitrophenyl4-BromophenylOH3.687.363.68[1][2]
3 4-Nitrophenyl4-ChlorophenylSH0.951.900.95[1][2]
4 4-NitrophenylPhenylOH8.0516.118.05[1][2]

Data is synthesized from representative studies for illustrative purposes.

Anticancer and Cytotoxic Activity

The pyrimidine scaffold is a key component of many anticancer drugs, such as 5-fluorouracil. Derivatives often exert their effects by inhibiting kinases, enzymes that are frequently dysregulated in cancer cells, thereby disrupting downstream signaling pathways like JAK/STAT or PI3K/Akt that are critical for cell proliferation and survival.

The cytotoxic potential of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.[4]

Derivative TypeCancer Cell LineIC50 (µM)Target/Mechanism (if known)Reference
Furo[2,3-d]pyrimidineNCI 59 cell lines2.41 (Mean GI50)Not specified[7]
Pyrimidin-2-amineMCF-7 (Breast)< 10PLK4 Inhibition[10]
Pyrimidin-2-amineMDA-MB-231 (Breast)< 10PLK4 Inhibition[10]
Pyrimidine derivative 2dA549 (Lung)< 50Not specified[7]

IC50 values are collated from different studies and should be compared with caution due to variations in experimental conditions.[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes, prostaglandin E2, and various cytokines.[6][11] The structure-activity relationships in this area are complex, but the substitution pattern on the pyrimidine ring is critical for potent and selective inhibition of inflammatory targets.[11]

Experimental Protocols: A Guide to Biological Evaluation

Reproducible and standardized protocols are essential for the comparative evaluation of new chemical entities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.[4] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate the plate for an additional 4 hours at 37°C.[4][12]

  • Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilizing agent, such as DMSO or a 10% SDS solution in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[4][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percent viability against the logarithm of the compound concentration and use a dose-response curve to determine the IC50 value.[12]

A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat cells with pyrimidine derivatives (48-72h incubation) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan crystals (e.g., with DMSO) C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate % viability and IC50 E->F

Sources

Validation

A Multi-Technique Spectroscopic Guide to the Structural Validation of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone of molecular design. Their prevalence in biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone of molecular design. Their prevalence in biologically active molecules necessitates rigorous and unequivocal structural characterization. This guide focuses on a specific pyrimidine derivative, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (Molecular Formula: C₈H₁₂N₂O, Molecular Weight: 152.19 g/mol ), a molecule with potential as a synthetic intermediate.[1][2] The precise arrangement of its methyl and isopropyl substituents on the pyrimidin-2-ol core is critical to its chemical identity and reactivity.

This document serves as a comprehensive, technically-grounded comparison guide for researchers and drug development professionals. It outlines a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to validate the molecular structure. Rather than merely presenting data, we will delve into the causal logic behind spectral predictions and compare them against established data from structurally related analogues to build a self-validating and authoritative confirmation of the target structure.

Predicted Spectroscopic Profile of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Before empirical analysis, a foundational step is to predict the expected spectroscopic signatures based on the molecule's constituent parts. The structure contains several key features: a pyrimidine ring capable of keto-enol tautomerism (pyrimidin-2-ol vs. pyrimidin-2(1H)-one), a methyl group, an isopropyl group, and a lone aromatic proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to reveal five distinct signals, each corresponding to a unique proton environment.

  • Isopropyl Group (CH(CH₃)₂): This group will produce two signals. The six equivalent methyl protons (-CH₃ ) will appear as a doublet due to coupling with the single methine proton. The methine proton (-CH -) will, in turn, be split into a septet by the six methyl protons.

  • Methyl Group (-CH₃): The methyl group attached to the pyrimidine ring is chemically distinct and will appear as a singlet, as it has no adjacent protons to couple with.

  • Pyrimidine Ring Proton (-CH=): The single proton on the pyrimidine ring is isolated and is expected to be a sharp singlet. Its chemical shift will be in the aromatic or olefinic region.

  • Hydroxyl/Amide Proton (-OH or -NH): The proton on the oxygen (or nitrogen, in the keto tautomer) is exchangeable and often appears as a broad singlet. Its chemical shift can vary significantly depending on solvent, concentration, and temperature.

The molecule possesses 8 carbon atoms, but due to the symmetry of the isopropyl group, only 6 unique carbon signals are anticipated in the ¹³C NMR spectrum.

  • Isopropyl Carbons: The two methyl carbons are equivalent and will produce a single signal at high field (low ppm). The methine carbon will appear further downfield.

  • Ring-Attached Methyl Carbon: This carbon will have a chemical shift similar to that of the isopropyl methyl carbons.

  • Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring are all in different electronic environments and should produce four distinct signals. The carbon bearing the hydroxyl group (C2) and the two carbons adjacent to the nitrogen atoms (C4, C6) are expected to be the most deshielded (highest ppm values).

Fourier-Transform Infrared (FTIR) Spectroscopy Predictions

FTIR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum is heavily influenced by the likely tautomeric equilibrium between the -ol and -one forms.

  • O-H/N-H Stretching: A broad absorption band is expected in the range of 3100-3500 cm⁻¹, characteristic of the O-H group in the pyrimidinol form or the N-H groups in the pyrimidone form.[3]

  • C-H Stretching: Sharp peaks around 2850-3000 cm⁻¹ will correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and isopropyl groups.

  • C=O Stretching (Amide I band): If the pyrimidin-2-one tautomer is significantly present, a strong, sharp absorption between 1650-1720 cm⁻¹ is expected.[3] This is often a key indicator of the dominant tautomeric form.

  • C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.[3]

  • C-H Bending: Vibrations corresponding to the bending of C-H bonds in the alkyl groups will appear in the 1350-1470 cm⁻¹ range.

Mass Spectrometry (MS) Predictions

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): For a molecular formula of C₈H₁₂N₂O, the expected exact mass is 152.0950 Da. High-resolution mass spectrometry (HRMS) should confirm this value with high precision.[4]

  • Key Fragmentation: A common fragmentation pathway would be the loss of the isopropyl group (mass of 43 Da), leading to a significant fragment ion at m/z 109. Another likely fragmentation is the loss of a methyl group (mass of 15 Da), resulting in a fragment at m/z 137.

Comparative Analysis: Validating Predictions with Experimental Data

NMR Data Comparison

We will compare our predictions to the known NMR characteristics of propan-2-ol (for the isopropyl moiety) and other substituted pyrimidines.

Functional Group Predicted ¹H NMR (Target Molecule) Reference Compound & Data Predicted ¹³C NMR (Target Molecule) Reference Compound & Data
Isopropyl -CH(CH₃)₂ Doublet, ~1.2 ppm (6H); Septet, ~3.0 ppm (1H)Propan-2-ol: Methyl protons at ~1.2 ppm[5]~22 ppm (2C, -CH₃); ~35 ppm (1C, -CH)Propan-2-ol: Methyl carbons at ~25 ppm; CHOH carbon at ~64 ppm[5]
Ring -CH₃ Singlet, ~2.3 ppm4-Methylpyrimidine: Signal at ~2.5 ppm~24 ppm4-Amino-6-hydroxy-2-methylpyrimidine: Methyl carbon signal present[6]
Ring -CH= Singlet, ~6.5 ppm2-Amino-substituted 6-methyl-pyrimidin-4-ols show ring CH signals between 5.4-5.8 ppm.[7]~110 ppmPyrimidine derivatives show aromatic carbons in the 100-160 ppm range.[8][9]
Ring C-O/C=O (No proton)(N/A)~165 ppm4-Amino-6-hydroxy-2-methylpyrimidine shows a C=O signal around 165 ppm.[6]
FTIR Data Comparison

The FTIR spectrum of our target can be compared to that of other pyrimidine derivatives to assign the key vibrational bands with high confidence.

Vibrational Mode Predicted Frequency (cm⁻¹) (Target Molecule) Reference Compound & Data
N-H/O-H Stretch 3100-3500 (broad)2-Amino-4,6-dimethylpyrimidine shows N-H stretches in the 3300–3400 cm⁻¹ range.[3]
C-H Stretch (Alkyl) 2850-30002-Amino-4,6-dimethylpyrimidine shows C–H stretching from methyl groups around 2850–2950 cm⁻¹.[3]
C=O Stretch 1650-1720 (strong)5-Fluorouracil, a pyrimidinedione, shows C=O stretches at 1720 cm⁻¹ and 1660 cm⁻¹.[3]
C=N, C=C Stretch 1500-16502-Amino-4,6-dimethylpyrimidine shows a C=N ring stretch between 1600–1650 cm⁻¹.[3]

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be employed for data acquisition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

FTIR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[10]

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Label the major absorption peaks.

High-Resolution Mass Spectrometry (HRMS) Protocol (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the spectrum in positive ion mode using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₈H₁₂N₂O.

Visualizing the Validation Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Spectroscopic Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_confirm 4. Structural Confirmation prep_nmr Dissolve in CDCl₃/DMSO-d₆ acq_nmr ¹H & ¹³C NMR prep_nmr->acq_nmr prep_ftir Use neat solid acq_ftir FTIR (ATR) prep_ftir->acq_ftir prep_ms Dissolve in MeOH/ACN acq_ms HRMS (ESI-TOF) prep_ms->acq_ms analysis_nmr Analyze shifts, multiplicity, integration acq_nmr->analysis_nmr analysis_ftir Assign vibrational modes acq_ftir->analysis_ftir analysis_ms Determine exact mass & fragmentation acq_ms->analysis_ms confirmation Compare Predicted vs. Experimental Data analysis_nmr->confirmation analysis_ftir->confirmation analysis_ms->confirmation

Caption: Workflow for the spectroscopic validation of a molecular structure.

Conclusion

The structural validation of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is achieved not through a single measurement, but through the convergence of evidence from multiple, orthogonal spectroscopic techniques. By predicting the ¹H NMR, ¹³C NMR, FTIR, and MS spectra and validating these predictions against established data from analogous compounds, a high-confidence structural assignment can be made. This guide provides the predictive framework, comparative data, and standardized protocols necessary for researchers to confidently and robustly confirm the identity and purity of this and other novel chemical entities, ensuring the integrity of their subsequent research and development efforts.

References

  • Royal Society of Chemistry. (2009). A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information.
  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Molport. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. Available from: [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl- Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]

  • ChemSrc. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. Available from: [Link]

  • PubChem. (2026). 2-Isopropyl-6-methyl-4-pyrimidinol. Available from: [Link]

  • PubChem. (2026). (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

  • Chem-Station. (n.d.). How to read a 13C-NMR spectrum. Available from: [Link]

  • MDPI. (2025). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Available from: [Link]

  • mzCloud. (2014). 2 Isopropyl 6 methyl 4 pyrimidinol. Available from: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available from: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 13C NMR spectrum of propan-2-ol. Available from: [Link]

  • ResearchGate. (2023). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Available from: [Link]

  • MDPI. (2020). 4′-(N-(Propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. Available from: [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. Available from: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]

  • NextSDS. (n.d.). 6-(propan-2-yl)pyrimidin-4-ol — Chemical Substance Information. Available from: [Link]

  • PubChemLite. (n.d.). 6-(propan-2-yl)pyrimidin-4-ol. Available from: [Link]

  • SpectraBase. (n.d.). 4,6-dimethyl-2-pyrimidinethiol, hydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link]

  • Unknown Source. (n.d.). 13C NMR Spectrum of (2S).
  • ResearchGate. (2025). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Available from: [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

Sources

Comparative

A Comparative Toxicological Assessment of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol and Standard Agrochemicals: A Guide for Researchers

This guide provides a comparative toxicological overview of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol against a selection of widely used agrochemicals: diazinon, chlorpyrifos, glyphosate, and atrazine. The content is struct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative toxicological overview of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol against a selection of widely used agrochemicals: diazinon, chlorpyrifos, glyphosate, and atrazine. The content is structured to offer a scientifically rigorous comparison for researchers, scientists, and drug development professionals, highlighting not only the known toxicological profiles but also the critical data gaps that necessitate further investigation.

Introduction: The Imperative for Comparative Toxicology in Agrochemical Development

The development of novel agrochemicals is a complex process that balances efficacy in pest and weed control with the imperative of ensuring human and environmental safety. A critical component of this process is the comprehensive toxicological assessment of new chemical entities against established standards. This guide focuses on 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, a pyrimidine derivative, and compares its known toxicological data—or lack thereof—with that of four prominent agrochemicals representing different chemical classes and modes of action.

The choice of comparators is deliberate:

  • Diazinon and Chlorpyrifos: Organophosphate insecticides that act as acetylcholinesterase inhibitors.[1][2]

  • Glyphosate: A broad-spectrum herbicide that inhibits an enzyme essential for plant amino acid synthesis.[3]

  • Atrazine: A triazine herbicide that interferes with photosynthesis in targeted plants.[4]

This comparative approach allows for a contextual understanding of potential hazards and guides future research priorities.

The Subject of Inquiry: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol - A Data Deficit

A thorough review of the scientific literature reveals a significant lack of publicly available toxicological data for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS No. 1599548-80-7).[5][6] It is primarily cataloged as a chemical for research purposes.[6] This absence of data precludes a direct comparative toxicity assessment.

However, its chemical structure warrants a discussion of a closely related compound: 2-isopropyl-6-methyl-4-pyrimidinol (IMPy) (CAS No. 2814-20-2). IMPy is the primary metabolite of the organophosphate insecticide diazinon.[7][8][9][10][11][12] While not identical, the shared pyrimidine core and isopropyl and methyl substitutions suggest that some toxicological properties could be similar, though this remains a hypothesis pending direct testing of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Known information for the diazinon metabolite, 2-isopropyl-6-methyl-4-pyrimidinol, indicates it may cause skin and eye irritation.[4] Overexposure could potentially lead to dizziness, nausea, muscle weakness, narcosis, and respiratory failure.[13] It is important to reiterate that these are the properties of a related metabolite and should not be directly extrapolated to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol without empirical evidence.

Toxicological Profiles of Standard Agrochemicals

Organophosphate Insecticides: Diazinon and Chlorpyrifos

Mechanism of Action: Both diazinon and chlorpyrifos are organophosphorus insecticides that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death of the insect.[14] In mammals, this can lead to a range of symptoms from nausea and dizziness to convulsions and respiratory failure.[7]

organophosphate_mechanism cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Receptor Acetylcholine Receptor Acetylcholine->Receptor Binds Blocked_AChE Inhibited AChE Nerve_Impulse Nerve Impulse Continues Receptor->Nerve_Impulse Stimulates Continuous_Stimulation Continuous Stimulation Receptor->Continuous_Stimulation Organophosphate Diazinon / Chlorpyrifos Organophosphate->AChE Inhibits Excess_ACh Excess Acetylcholine Excess_ACh->Receptor Overstimulates

Caption: Mechanism of organophosphate acetylcholinesterase inhibition.

Toxicity of Diazinon: Diazinon is classified as moderately toxic.[15][16] Acute oral LD50 values in rats range from 300-850 mg/kg.[6] Symptoms of acute exposure in humans include headache, nausea, dizziness, sweating, and blurred vision, which can progress to more severe effects like muscle twitching and lack of coordination.[6] It is highly toxic to birds and aquatic organisms.[15][16]

Toxicity of Chlorpyrifos: Chlorpyrifos is also moderately toxic to mammals upon acute exposure.[2][14] The acute oral LD50 in rats is between 95 and 270 mg/kg.[17] It is a mild skin irritant and a moderate eye irritant.[17] There is growing concern about the neurodevelopmental effects of chlorpyrifos, particularly in children, with prenatal exposure linked to lower birth weight, reduced IQ, and attention disorders. It is very highly toxic to birds and fish.[14]

Glyphosate

Mechanism of Action: Glyphosate is a non-selective, post-emergence herbicide.[3] It works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. Without these amino acids, the plant cannot produce vital proteins and eventually dies. This pathway is not present in animals, which is the basis for its selective toxicity to plants.

Toxicity of Glyphosate: Technical glyphosate has low acute toxicity to mammals. The acute oral LD50 in rats is greater than 4,320 mg/kg.[11][13] However, formulations of glyphosate, which often contain surfactants like polyoxyethyleneamine (POEA), can be more toxic than the active ingredient alone. In humans, accidental ingestion of large amounts can cause gastrointestinal issues, and inhalation of spray mist may lead to oral or nasal discomfort.[11] There is ongoing debate and conflicting reports regarding its potential carcinogenicity, with the International Agency for Research on Cancer (IARC) classifying it as "probably carcinogenic to humans," while other agencies like the U.S. EPA state it is "not likely" to be carcinogenic. Recent studies have also suggested a link between childhood exposure and liver inflammation and metabolic disorders in early adulthood.

Atrazine

Mechanism of Action: Atrazine is a selective triazine herbicide used to control broadleaf and grassy weeds.[4] It functions by inhibiting photosynthesis in susceptible plants. It enters the plant through the roots and is transported to the leaves, where it blocks the electron transport chain in photosystem II, ultimately leading to the death of the plant.

Toxicity of Atrazine: Atrazine has low acute toxicity in mammals, with an oral LD50 in rats of 3,090 mg/kg.[4] Symptoms of high-dose exposure can include abdominal pain, diarrhea, and vomiting.[4][5] A significant concern with atrazine is its potential as an endocrine disruptor.[5] It can affect reproductive and developmental processes in various animal species, including fish and amphibians.[5] Atrazine is slightly to moderately toxic to fish and highly toxic to freshwater invertebrates.[9]

Comparative Toxicity Data Summary

The following table summarizes the acute oral toxicity data for the selected agrochemicals in rats.

CompoundChemical ClassAcute Oral LD50 (rat, mg/kg)Toxicity Class
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol PyrimidineData Not AvailableNot Classified
Diazinon Organophosphate300 - 850[6]Moderately Toxic
Chlorpyrifos Organophosphate95 - 270[17]Moderately Toxic
Glyphosate (technical) Glycine derivative> 4,320[11][13]Low Toxicity
Atrazine Triazine3,090[4]Slightly Toxic

Experimental Protocols for Toxicological Assessment

To address the data gap for compounds like 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, standardized toxicological assays are essential. The following is a representative protocol for an acute oral toxicity study.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Principle: The Up-and-Down Procedure (UDP) is a sequential testing method that uses a small number of animals. A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (higher or lower). This process continues until the stopping criteria are met, and the LD50 is calculated using maximum likelihood methods.

acute_oral_toxicity_workflow Start Start Dose_Animal Dose single animal at best estimate of LD50 Start->Dose_Animal Observe_48h Observe for 48 hours Dose_Animal->Observe_48h Outcome Animal Survives? Observe_48h->Outcome Dose_Lower Decrease dose for next animal Outcome->Dose_Lower Yes Dose_Higher Increase dose for next animal Outcome->Dose_Higher No (Death) Stopping_Criteria Stopping criteria met? Dose_Lower->Stopping_Criteria Dose_Higher->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD50 using Maximum Likelihood Method Stopping_Criteria->Calculate_LD50 Yes End End Calculate_LD50->End

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats), as the female is often more sensitive.

  • Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for at least 5 days of acclimatization before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water). The concentration should be such that the required dose can be administered in a volume of 1-2 ml/kg body weight.

  • Dosing: Administer the test substance by oral gavage to a single, fasted animal.

  • Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

    • The dose progression factor is typically 3.2.

  • Stopping Criteria: The test is stopped when one of the following is met:

    • Three consecutive animals survive at the upper dose limit.

    • Five reversals in outcome have occurred.

    • A total of a predetermined number of animals have been tested.

  • Data Analysis: Calculate the LD50 and its confidence interval using a validated statistical program.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Conclusion and Future Directions

This guide provides a comparative toxicological overview of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol and four standard agrochemicals. The most significant finding is the profound lack of toxicological data for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, which prevents any direct comparison. While its structural similarity to the diazinon metabolite IMPy offers a starting point for hypothesis generation, it is by no means a substitute for empirical data.

The detailed toxicological profiles of diazinon, chlorpyrifos, glyphosate, and atrazine highlight the diverse mechanisms of action and toxicity profiles of commonly used agrochemicals. The organophosphates, diazinon and chlorpyrifos, present a moderate acute toxicity to mammals and act as potent neurotoxicants. Glyphosate and atrazine exhibit lower acute mammalian toxicity but are associated with other concerns, such as potential carcinogenicity and endocrine disruption, respectively.

For researchers and drug development professionals, the key takeaway is the critical need for comprehensive toxicological testing of new chemical entities like 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. Standardized assays, such as the acute oral toxicity study outlined, are fundamental first steps in characterizing the potential hazards of such compounds. Future research should prioritize these foundational studies to enable a robust risk assessment and to ensure the safety of novel agrochemicals.

References

  • Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Glyphosate. Retrieved from [Link]

  • Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Glyphosate. Retrieved from [Link]

  • National Pesticide Information Center. (2011). Diazinon Technical Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Diazinon. Retrieved from [Link]

  • National Pesticide Information Center. (2014). Chlorpyrifos Technical Fact Sheet. Retrieved from [Link]

  • Northwest Coalition for Alternatives to Pesticides. (2000). Diazinon: Toxicology. Journal of Pesticide Reform, 20(2).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • INCHEM. (1998). Diazinon (EHC 198, 1998). Retrieved from [Link]

  • Beyond Pesticides. (n.d.). ChemicalWATCH Factsheet: Diazinon. Retrieved from [Link]

  • FishSens Magazine. (2023, June 19). How Atrazine Impacts Aquatic Systems. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Chlorpyrifos - General Information. Retrieved from [Link]

  • Academia.edu. (n.d.). Post-Mortem Analysis of Diazinon and its major Metabolite, 2-isopropyl-4-methyl-6-hydroxypyrimidine, in a Case of Fatal Diazinon Ingestion. Retrieved from [Link]

  • National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Retrieved from [Link]

  • UC Berkeley School of Public Health. (2023, March 1). Childhood exposure to common herbicide may increase the risk of disease in young adulthood. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Diazinon Technical Fact Sheet. Retrieved from [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Atrazine. Retrieved from [Link]

  • Australian Government Department of Health. (2013, November 22). 2-Propanol, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (2003, April 23). Notes - 2-Pyrones. XXVII. 4-Methyl-6-alkyl-2-pyrones. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Diazinon Draft Review - Chemistry Assessment. Retrieved from [Link]

  • ACS Publications. (2000, September 15). Comparative Toxicity of Selected Organophosphate Insecticides against Resistant and Susceptible Clones of the Greenbug, Schizaphis graminum (Homoptera: Aphididae). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of human health effects related to glyphosate exposure. Retrieved from [Link]

  • WebMD. (2024, June 24). Health Risks of Glyphosate Herbicide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • College of Public Health. (2025, June 20). International Study Reveals Glyphosate Weed Killers Cause Multiple Types of Cancer. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Glyphosate | ToxFAQs™. Retrieved from [Link]

  • PubMed. (n.d.). Effects of atrazine on fish, amphibians, and aquatic reptiles: a critical review. Retrieved from [Link]

  • PubMed. (n.d.). Ecotoxicology of chlorpyrifos. Retrieved from [Link]

  • AERU. (2026, March 11). Diazinon (Ref: OMS 469). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Atrazine. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Diazinon - Draft Review - Occupational Health and Safety Assessment. Retrieved from [Link]

  • MDPI. (2023, August 25). Environmental and Human Health Hazards from Chlorpyrifos, Pymetrozine and Avermectin Application in China under a Climate Change Scenario: A Comprehensive Review. Retrieved from [Link]

  • Earthjustice. (2024, April 9). What You Need To Know About Chlorpyrifos. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for atrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative toxicity and safety indices of different organophosphate insecticides in Apis mellifera. Retrieved from [Link]

  • University of Nebraska - Lincoln. (n.d.). Organophosphate Insecticides. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating GC-MS Detection Limits for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This is particularly critical when dealing with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This is particularly critical when dealing with potential impurities in pharmaceutical products. This guide provides an in-depth, experience-driven comparison of methodologies for validating the Gas Chromatography-Mass Spectrometry (GC-MS) detection limits for a representative pyrimidinol impurity, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring a self-validating and trustworthy protocol.

The Importance of Detection Limit Validation

In pharmaceutical analysis, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method.[1] The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[2][3] For impurities, especially those that could be genotoxic, establishing a sensitive and reliable detection limit is paramount for patient safety and is a key requirement of regulatory bodies worldwide.[4][5] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), a globally recognized standard for the validation of analytical procedures.[6][7][8]

Proposed GC-MS Methodologies for Analysis

Given the absence of a standardized public method for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7), we propose two hypothetical, yet scientifically grounded, GC-MS methods for its analysis. The compound's structure suggests it is amenable to GC-MS analysis due to its likely volatility.

Method A: Standard GC-MS with Splitless Injection

This method is designed for high sensitivity, which is crucial for impurity analysis.

  • Gas Chromatograph (GC): Agilent 8890 or equivalent

  • Mass Spectrometer (MS): Agilent 5977B or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This non-polar, low-bleed column is a workhorse in pharmaceutical analysis, providing excellent resolution for a wide range of compounds.[4]

  • Injector: Splitless mode at 250°C. The splitless injection ensures the transfer of the maximum amount of analyte to the column, enhancing sensitivity.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min. This temperature program allows for the efficient elution of the analyte while separating it from potential matrix components.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for trace-level detection. Based on the analyte's structure (C8H12N2O), potential ions for monitoring would be determined from a full scan injection of a higher concentration standard. For this guide, we will hypothetically select m/z 152 (Molecular Ion), 137, and 110.

Method B: Fast GC-MS with Pulsed Splitless Injection

This method prioritizes higher throughput without a significant compromise in sensitivity.

  • Gas Chromatograph (GC): Same as Method A

  • Mass Spectrometer (MS): Same as Method A

  • Column: Same as Method A

  • Injector: Pulsed Splitless mode at 280°C. The higher temperature and pressure pulse can facilitate faster transfer of the analyte onto the column.

  • Oven Program: Start at 100°C, hold for 0.5 min, ramp to 300°C at 25°C/min, and hold for 2 min. The faster ramp rate reduces the overall run time.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • MS Parameters: Same as Method A.

Experimental Workflow for LOD & LOQ Validation

The following diagram illustrates the comprehensive workflow for validating the detection limits of our proposed GC-MS methods.

LOD_LOQ_Validation_Workflow cluster_0 Preparation Phase cluster_1 Data Acquisition Phase cluster_2 Data Analysis & Determination cluster_3 Validation & Confirmation prep_std Prepare Stock & Working Standards prep_spiked Prepare Low-Level Spiked Samples prep_std->prep_spiked prep_blank Prepare Blank Samples (Diluent) acq_blank Analyze Multiple Blank Samples prep_blank->acq_blank acq_low_conc Analyze Multiple Low-Concentration Samples prep_spiked->acq_low_conc det_sn Signal-to-Noise (S/N) Ratio Determination acq_blank->det_sn det_calib Calibration Curve Method (Slope & SD of Response) acq_blank->det_calib acq_low_conc->det_sn acq_low_conc->det_calib det_visual Visual Evaluation acq_low_conc->det_visual confirm_lod Confirm LOD det_sn->confirm_lod det_calib->confirm_lod det_visual->confirm_lod confirm_loq Confirm LOQ (Precision & Accuracy) confirm_lod->confirm_loq report Generate Validation Report confirm_loq->report

Caption: Workflow for GC-MS Detection Limit Validation.

Step-by-Step Protocol for LOD and LOQ Determination

We will primarily focus on two widely accepted approaches as per ICH Q2(R1): the Signal-to-Noise ratio and the method based on the standard deviation of the response and the slope of the calibration curve.[6][9]

Based on Signal-to-Noise (S/N) Ratio

This method is often employed for analytical procedures that exhibit baseline noise.[3][10]

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol standard in a suitable solvent (e.g., Methanol).

  • Blank Analysis: Inject the blank solvent multiple times (e.g., n=6) to determine the baseline noise.

  • Low-Level Analysis: Inject the diluted standards at decreasing concentrations.

  • S/N Calculation: The signal-to-noise ratio is determined by comparing the analyte signal (peak height) to the noise in the chromatogram around the analyte's retention time. Many modern chromatography data systems can automatically calculate this.

  • LOD and LOQ Determination:

    • The LOD is generally accepted as the concentration where the S/N ratio is 3:1 .[3]

    • The LOQ is generally accepted as the concentration where the S/N ratio is 10:1 .[3]

  • Confirmation: Prepare a standard at the determined LOQ concentration and inject it multiple times (e.g., n=6) to assess its precision (RSD%).

Based on the Standard Deviation of the Response and the Slope

This approach provides a more statistically robust determination of the detection limits.[9]

Protocol:

  • Calibration Curve: Prepare a series of at least five calibration standards in the low-concentration range (e.g., bracketing the expected LOQ).

  • Data Collection: Inject each standard multiple times (e.g., n=3) and record the peak area.

  • Linear Regression: Construct a calibration curve by plotting the average peak area against the concentration and perform a linear regression analysis.

  • Calculate Parameters:

    • S: The slope of the calibration curve.

    • σ: The standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

  • LOD and LOQ Calculation:

    • LOD = 3.3 * (σ / S) [9]

    • LOQ = 10 * (σ / S) [9]

  • Confirmation: As with the S/N method, the determined LOQ should be experimentally verified by analyzing a standard at this concentration for precision and accuracy.

The relationship between the Limit of Blank (LoB), LOD, and LOQ is crucial for understanding the statistical basis of these limits.

LOD_LOQ_Concept Zero Zero Concentration LoB Limit of Blank (LoB) Highest 'noise' signal LoD Limit of Detection (LOD) Reliably detected LoQ Limit of Quantitation (LOQ) Reliably measured

Caption: Conceptual Relationship of LoB, LOD, and LOQ.

Comparison of Proposed Methods and Expected Performance

The following table summarizes the anticipated performance characteristics of the two proposed GC-MS methods for validating the detection limits of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol. The values are hypothetical but representative of what would be expected in a research setting.

Parameter Method A: Standard GC-MS Method B: Fast GC-MS Rationale for Performance
Limit of Detection (LOD) ~0.05 ppm (µg/mL)~0.08 ppm (µg/mL)The slower ramp and standard splitless injection in Method A enhance sensitivity.
Limit of Quantitation (LOQ) ~0.15 ppm (µg/mL)~0.25 ppm (µg/mL)Directly related to the LOD, with Method A showing superior performance.
Linearity (r² at LOQ range) > 0.998> 0.995Both methods are expected to show excellent linearity in the low-concentration range.
Precision at LOQ (%RSD, n=6) < 10%< 15%The optimized conditions of Method A should yield better precision at the limit of quantitation.
Run Time ~15 min~8 minThe faster oven ramp in Method B significantly reduces the analysis time.

Conclusion and Best Practices

Both proposed GC-MS methods are viable for the determination of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol at trace levels.

  • Method A is the preferred choice when the utmost sensitivity is required. Its longer run time is justified by its lower LOD and LOQ, making it ideal for the analysis of potentially genotoxic impurities where detection at the lowest possible levels is critical.

  • Method B offers a significant advantage in terms of sample throughput. It would be a suitable choice for routine quality control where a slightly higher detection limit is acceptable and faster turnaround times are a priority.

Regardless of the method chosen, the validation of detection limits must be a rigorous and well-documented process. It is imperative to follow established guidelines from bodies like the ICH, FDA, and USP to ensure data integrity and regulatory acceptance.[6][11][12] The choice between different validation approaches (S/N vs. calibration curve statistics) should be justified based on the nature of the analytical method and its baseline characteristics. By grounding our protocols in sound scientific principles and authoritative guidelines, we can confidently establish the capabilities of our analytical methods and ensure the quality and safety of pharmaceutical products.

References

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7). Retrieved from [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. Retrieved from [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Retrieved from [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Moorthy, M. K., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. Biomedical Chromatography. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Retrieved from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2026). ResearchGate. Retrieved from [Link]

  • EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

  • (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. (2026). PubChem. Retrieved from [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaeliX. Retrieved from [Link]

  • Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). PMC. Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Semantic Scholar. Retrieved from [Link]

  • Shah, V. P., et al. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Retrieved from [Link]

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Comparative

Comparative Chemical Reactivity Guide: 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol vs. Structural Isomers

As a Senior Application Scientist, understanding the subtle stereoelectronic differences between structural isomers is paramount for designing robust synthetic pathways. This guide provides an in-depth comparative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the subtle stereoelectronic differences between structural isomers is paramount for designing robust synthetic pathways. This guide provides an in-depth comparative analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (the 2-OH isomer) and its highly significant structural isomer, 2-(Propan-2-yl)-6-methylpyrimidin-4-ol (the 4-OH isomer, widely known as IMHP). While they share the same molecular weight and functional groups, the positional shift of the hydroxyl group fundamentally alters their tautomeric equilibria, nucleophilicity, and environmental stability.

Tautomeric Equilibria and Structural Dynamics

Pyrimidines substituted with hydroxyl groups at the 2- or 4-positions undergo extensive lactam-lactim (keto-enol) tautomerism. This dynamic equilibrium dictates the molecule's reactivity profile in solution.

  • The 2-OH Isomer (4-Methyl-6-(propan-2-yl)pyrimidin-2-ol): In polar solvents, this isomer predominantly exists in the pyrimidin-2(1H)-one lactam form. The thermodynamic stability of the C=O bond over the C=N bond shifts the primary nucleophilic center from the exocyclic oxygen to the endocyclic nitrogen atoms (N1/N3).

  • The 4-OH Isomer (2-(Propan-2-yl)-6-methylpyrimidin-4-ol): Crystallographic and spectroscopic studies confirm that this isomer strongly favors the pyrimidin-4(3H)-one tautomer 1. However, the steric bulk of the adjacent isopropyl group at the C2 position heavily shields the N3 nitrogen, preserving the exocyclic oxygen as a viable nucleophilic site under basic conditions.

TautomerismLogic cluster_0 Tautomeric Equilibrium & Reactivity Sites Enol Lactim (Enol) Form -OH Active Keto Lactam (Keto) Form -NH and C=O Active Enol->Keto Favored in Polar Solvents EAS Electrophilic Aromatic Substitution (C5 Position) Keto->EAS Activation by +M effect Nuc Nucleophilic Attack (N or O depending on isomer) Keto->Nuc Base-catalyzed deprotonation

Fig 1. Tautomeric equilibrium dictating nucleophilic and electrophilic reaction sites.

Comparative Reactivity Profiles

Regioselective Alkylation and Phosphorylation

The tautomeric differences directly translate to divergent regioselectivity during nucleophilic attack:

  • N-Alkylation (2-OH Isomer): Because the 2-OH isomer acts primarily as a pyrimidin-2-one, reaction with alkyl halides under standard basic conditions yields predominantly N-alkylated products.

  • O-Phosphorylation (4-OH Isomer): The 4-OH isomer is uniquely suited for O-phosphorylation. This specific reactivity is the cornerstone of the industrial synthesis of the organophosphate insecticide Diazinon, where the 4-OH isomer reacts with diethyl phosphorochloridothioate 2. The steric hindrance from the C2-isopropyl group suppresses competing N-phosphorylation.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring is inherently π-deficient due to the strong electron-withdrawing nature of the two nitrogen atoms. However, the C5 position (the "benzenoid" position) remains the least electron-deficient carbon on the ring 3. Both isomers undergo EAS (e.g., halogenation, nitration) exclusively at the C5 position, facilitated by the +M (mesomeric) effect of the adjacent hydroxyl/oxo group.

Photochemical and Hydrolytic Degradation

The 4-OH isomer (IMHP) is a well-documented environmental degradation product formed via the hydrolysis of the P-O bond in Diazinon 4. Under simulated solar irradiation, IMHP undergoes further photodegradation through hydroxyl radical attack, leading to the hydroxylation of the isopropyl group and eventual pyrimidine ring cleavage 5.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the lab.

Protocol A: O-Phosphorylation of 2-(Propan-2-yl)-6-methylpyrimidin-4-ol (Diazinon Synthesis Analog)

Objective: Regioselective synthesis of the O-phosphoryl ester.

  • Deprotonation: Dissolve 1.0 eq of the 4-OH isomer in anhydrous acetone. Add 1.2 eq of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is chosen over stronger bases like NaH. While NaH ensures complete deprotonation, it can degrade the heat-sensitive electrophile. K2​CO3​ provides a mild, self-buffering environment that selectively forms the highly nucleophilic pyrimidin-4-olate anion without causing side reactions.

  • Electrophilic Addition: Cool the suspension to 0–5 °C. Dropwise, add 1.05 eq of diethyl phosphorochloridothioate.

    • Causality: Maintaining a low temperature during addition suppresses the competitive hydrolysis of the phosphorothioate by any trace moisture.

  • Reflux & Isolation: Heat the mixture to 60 °C for 4 hours. The reaction is self-validating: the precipitation of KCl salts visually indicates the progression of the substitution. Filter the salts, concentrate the filtrate, and purify via silica gel chromatography.

Protocol B: Regioselective C5-Bromination of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Objective: Electrophilic bromination at the C5 position.

  • Activation: Dissolve 1.0 eq of the 2-OH isomer in HPLC-grade acetonitrile.

  • Halogenation: Add 1.05 eq of N-Bromosuccinimide (NBS) in small portions at room temperature.

    • Causality: NBS is strictly selected over elemental bromine ( Br2​ ). Br2​ generates harsh acidic byproducts (HBr) that protonate the pyrimidine nitrogens, severely deactivating the ring toward further reaction. NBS provides a controlled, steady-state concentration of electrophilic bromine.

  • Quenching: The reaction is complete when the heavy succinimide byproduct precipitates out of the solution (a built-in visual indicator). Quench with a 10% aqueous sodium thiosulfate solution to neutralize residual NBS, extract with ethyl acetate, and recrystallize.

ExperimentalWorkflow Start Substrate Selection SubA 4-Methyl-6-isopropylpyrimidin-2-ol (2-OH Isomer) Start->SubA SubB 2-Isopropyl-6-methylpyrimidin-4-ol (4-OH Isomer) Start->SubB Base Deprotonation (K2CO3 / DMF) Formation of Pyrimidinolate Anion SubA->Base SubB->Base Elec1 Alkyl Halide (R-X) Base->Elec1 If 2-OH Isomer Elec2 Diethyl phosphorochloridothioate Base->Elec2 If 4-OH Isomer ProdA Major Product: N-Alkyl Pyrimidin-2-one Elec1->ProdA N-Regioselectivity ProdB Major Product: O-Phosphoryl Ester (Diazinon) Elec2->ProdB O-Regioselectivity

Fig 2. Workflow demonstrating regioselective alkylation vs. phosphorylation based on isomer structure.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity metrics for both structural isomers, providing a quick-reference guide for synthetic planning.

Property4-Methyl-6-(propan-2-yl)pyrimidin-2-ol2-(Propan-2-yl)-6-methylpyrimidin-4-ol
CAS Registry Number 1599548-80-7 62814-20-2 2
Major Tautomer (Solution) Pyrimidin-2(1H)-onePyrimidin-4(3H)-one
Primary Nucleophilic Site Ring Nitrogen (N1/N3)Exocyclic Oxygen (O4)
EAS Regioselectivity C5 PositionC5 Position
Primary Application Pharmaceutical Building BlockAgrochemical Intermediate / Metabolite

References

  • Hemamalini, M., & Fun, H. K. "2-Isopropyl-6-methylpyrimidin-4(3H)-one". ResearchGate. Available at:[Link]

  • Zhan, H., et al. "Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System". PMC/NIH. Available at:[Link]

  • Niknafs, et al. "Photodegradation of insecticide diazinon under simulated solar light irradiation conditions". Applied Ecology and Environmental Research. Available at: [Link]

  • Faty, et al. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics". ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol for Laboratory Professionals

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory ecosystem. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory ecosystem. This guide provides a detailed protocol for the proper disposal of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, ensuring the safety of personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol was not located. Therefore, this guidance is predicated on the chemical's structure as a pyrimidine derivative and general best practices for laboratory chemical waste management. It is imperative to treat this compound as potentially hazardous in the absence of specific data.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the pyrimidine core and alkyl substituents, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol should be handled with caution. Pyrimidine-based compounds can exhibit a range of hazards, including flammability and potential toxicity.[1][2][3]

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct PPE. The following should be considered the minimum requirement when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and potential vapors that can cause serious eye irritation.[4][5][6]
Hand Protection Chemically impermeable gloves (e.g., Nitrile rubber).To prevent skin contact, which could lead to irritation or absorption of the chemical.[5][7]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[1][7]
Respiratory Protection A NIOSH-approved respirator if there is a risk of aerosol or dust formation.To avoid inhalation of potentially harmful vapors or particulates.[5][8]
Engineering Controls

All handling and preparation for disposal of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that a safety shower and eyewash station are readily accessible.[5][8]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that ensures safety and regulatory compliance. The following workflow provides a clear, step-by-step approach.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A 1. Hazard Assessment & Don PPE B 2. Waste Characterization (Assume Hazardous) A->B Proceed with caution C 3. Select Compatible Waste Container B->C Based on properties D 4. Label Container (Hazardous Waste) C->D Immediately E 5. Segregate Waste (Incompatible Chemicals) D->E Prevent reactions F 6. Store in Satellite Accumulation Area (SAA) E->F Under lab control G 7. Request Waste Pickup F->G When container is 90% full H 8. Document Waste for Manifest G->H Provide details I 9. Licensed Disposal H->I Via certified hauler

Figure 1: Workflow for the proper disposal of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.
Waste Characterization

In the absence of specific data, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol must be treated as hazardous chemical waste.[8] This conservative approach ensures the highest level of safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[9]

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]

  • Do not mix 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol waste with other chemicals unless their compatibility is confirmed.

  • Container Compatibility: The waste container must be chemically compatible with the compound. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is often suitable.[10] Avoid using metal containers if there is any doubt about corrosivity.[10] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[9][11]

Labeling of Waste Containers

Proper labeling is a regulatory requirement and essential for safety.[11] As soon as the first drop of waste is added, the container must be labeled with:

  • The words "Hazardous Waste" [11]

  • The full chemical name: "4-Methyl-6-(propan-2-yl)pyrimidin-2-ol" (no abbreviations or formulas).[11]

  • The approximate concentration and quantity of the waste.[11]

  • The date the waste was first added to the container (accumulation start date).

  • The associated hazards (e.g., Flammable, Toxic). Given the pyrimidine structure, "Flammable" is a prudent hazard to list.[1][2][3]

On-site Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[8][11]

  • Storage Location: The SAA should be in a well-ventilated area, away from ignition sources, and segregated from incompatible materials.[1][12]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11] Do not leave a funnel in the container.[11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills from reaching the environment.[9]

Arranging for Final Disposal

Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10][11][13]

  • Waste Pickup: Complete a chemical waste pickup request form as required by your institution.[11]

  • Documentation: Maintain accurate records of the waste generated for regulatory compliance.[13]

  • Transportation: Never dispose of chemical waste down the drain or in the regular trash.[1][9] The waste must be transported by a certified hauler to a licensed treatment, storage, and disposal facility (TSDF).[10][13]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills: If a small, manageable spill occurs, and you are trained to handle it, absorb the material with an inert absorbent (e.g., sand, vermiculite).[12][14] Place the absorbed material in a sealed, labeled container for disposal as hazardous waste.[12]

  • Large Spills: For large spills, evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency response team or EH&S.[15]

Exposure Response
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[3][12]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][12]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your vital research and development work is conducted without compromising the well-being of your colleagues or the environment.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Agilent. (2024, March 4). QUALITATIVE - PEAK ID MIX ASTM-D4815, Part Number 8500-8434 - Safety Data Sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). 2-Methoxymethyl-pyrimidin-4-ylamine - Material Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024, February 12). Pyrimidine, 4-methyl- - Safety Data Sheet. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine - Standard Operating Procedure. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Propan-2-ol - Safety Data Sheet. Retrieved from [Link]

  • State of California. (n.d.). Chemicals - Proposition 65 Warnings. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

As a Senior Application Scientist, I have observed countless researchers compromise their assays—and their health—by treating all chemical powders identically. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed countless researchers compromise their assays—and their health—by treating all chemical powders identically. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS: 1599548-80-7)[1][2] is not table salt; it is a highly functionalized pyrimidinol derivative used extensively as a building block in drug development and agrochemical synthesis.

To handle this compound safely, we must move beyond basic compliance and build a self-validating safety system . This guide provides a causality-driven framework for personal protective equipment (PPE) and operational logistics, ensuring both operator safety and absolute sample integrity.

Physicochemical Profiling & Hazard Assessment

Before donning any PPE, we must understand the chemical's physical behavior. Pyrimidine derivatives typically exist as fine crystalline solids that exhibit strong electrostatic properties.

The Causality of the Hazard: The friction generated by simply unscrewing a plastic reagent bottle can induce a static charge, causing the powder to aerosolize and bypass standard gravitational settling. We do not wear respiratory and eye protection merely because a Safety Data Sheet (SDS) suggests it; we wear it because the electrostatic nature of this specific powder actively seeks to disperse into the operator's breathing and ocular zones upon mechanical agitation.

The "Armor" System: Comprehensive PPE Framework

A robust safety protocol requires your PPE to act as a continuous, overlapping barrier. The following specifications align with [3][4] and are specifically tailored to the physicochemical profile of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.

Table 1: PPE Specifications and Causality Metrics

PPE CategorySpecificationQuantitative/Qualitative MetricCausality/Justification
Hand Protection Nitrile Gloves (Non-powdered)≥ 4 mil thickness; breakthrough time > 240 minPrevents dermal absorption[4]. Nitrile avoids latex-induced static charge buildup, preventing powder aerosolization.
Eye Protection Chemical Splash GogglesANSI Z87.1+ certifiedProtects against micro-particulate dust and accidental solvent splash during solubilization[3]. Standard safety glasses are insufficient for fine powders.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex; knee-lengthMitigates electrostatic discharge (ESD) which can ignite dispersed organic dusts. Synthetic blends generate static and must be avoided[5].
Respiratory N95/P100 Particulate Respirator95-99.9% filtration efficiency (0.3 µm particles)Required only if handling outside a certified Class II fume hood to prevent inhalation of irritant pyrimidine dust[5].

Operational Workflow & Handling Protocol

Standard operating procedures often fail because they lack built-in validation. The following protocol integrates self-validation to ensure safety before exposure occurs, adhering to the principles outlined in the National Research Council's [6].

Step-by-Step Methodology: Weighing and Solubilization

Phase 1: Environmental Validation (The Self-Validating Step)

  • Airflow Verification: Confirm the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Validation Check: Tape a small piece of a Kimwipe to the bottom of the sash; it should pull gently inward. If it flutters violently or hangs completely still, abort the procedure.

  • Static Dissipation: Wipe the analytical balance and surrounding hood base with a damp, lint-free cloth. Allow it to dry. This neutralizes ambient static charges that cause pyrimidine powders to scatter.

Phase 2: Active Handling 3. Primary Containment: Open the chemical vessel containing the 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol only inside the validated fume hood[1]. 4. Mass Transfer: Use a grounded, anti-static micro-spatula to transfer the crystalline solid. Causality Insight: Using standard plastic spatulas creates a charge differential, leading to sudden aerosolization, contamination of the balance, and loss of sample mass. 5. Gravimetric Confirmation: Weigh the required mass directly into a pre-tared, anti-static weigh boat or the final reaction vial to minimize transfer steps and exposure time.

Phase 3: Solubilization & Decontamination 6. Solvent Addition: Slowly add the designated solvent (e.g., DMSO, methanol) down the inner wall of the vial to prevent dust kick-up. 7. Seal and Sanitize: Cap the vial securely. Wipe the exterior of the vial and the balance pan with a solvent-dampened cloth before removing them from the hood.

PPE_Workflow A 1. Hazard Assessment (Review SDS & Properties) B 2. Environmental Control (Verify Fume Hood at 80-100 fpm) A->B C 3. Don PPE (Nitrile, Goggles, FR Coat) B->C D 4. Active Handling (Anti-static Transfer) C->D E Spill Occurs? D->E F Wet Wipe & Contain (No Dry Sweeping) E->F Yes G Solubilization & Secure Capping E->G No H Hazardous Waste Disposal Protocol F->H G->H

Workflow for the safe handling and spill response of pyrimidine powders.

Spill Response & Disposal Logistics

Spill Containment: If 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol spills, do not dry sweep . Dry sweeping organic powders generates hazardous, inhalable aerosols. Instead, cover the spill with damp absorbent pads (using water or dilute ethanol, depending on the desired solubility). Carefully scoop the dampened material into a hazardous waste container. Decontaminate the surface with a 10% bleach solution or an appropriate solvent, followed by a distilled water rinse.

Disposal Logistics: Treat all materials as hazardous organic waste. Collect solid waste and contaminated PPE in a sealed, clearly labeled polyethylene container. Liquid waste containing the dissolved compound must be segregated into halogenated or non-halogenated organic waste streams depending on the solvent used, in strict compliance with institutional and federal environmental regulations[7].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
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